molecular formula C13H18N2O4 B2488376 Boc-D-4-Pal-OH CAS No. 37535-57-2; 37535-58-3

Boc-D-4-Pal-OH

Cat. No.: B2488376
CAS No.: 37535-57-2; 37535-58-3
M. Wt: 266.297
InChI Key: FNYWDMKESUACOU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-4-Pal-OH is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWDMKESUACOU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-58-3
Record name Boc-3-(4-pyridyl)-D-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-4-Pyridylalanine: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-4-pyridylalanine, specifically N-α-(tert-Butoxycarbonyl)-3-(4-pyridyl)-D-alanine, is a non-natural amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structure, incorporating a D-amino acid backbone, a Boc-protecting group, and a 4-pyridyl side chain, offers distinct advantages in the synthesis of peptides and peptidomimetics with tailored biological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of Boc-D-4-pyridylalanine, with a focus on its role in peptide synthesis and as a building block for therapeutics targeting the central nervous system. Detailed experimental protocols for its synthesis and incorporation into peptides are also presented.

Chemical Structure and Properties

Boc-D-4-pyridylalanine is a chiral compound with the D-configuration at the alpha-carbon. The structure is characterized by an alanine (B10760859) core where one of the beta-hydrogens is replaced by a 4-pyridyl group. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is crucial for its application in stepwise peptide synthesis.

Chemical Structure:

Caption: Chemical structure of Boc-D-4-pyridylalanine.

Physicochemical Properties

The physicochemical properties of Boc-D-4-pyridylalanine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 37535-58-3[1]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.3 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 226-232 °C[1]
Optical Rotation [α]D²⁰ = +5.5 ± 0.5º (c=1 in Acetic Acid)[1]
Purity ≥ 99% (HPLC)[1]
Solubility Soluble in organic solvents such as DMF and DCM.[2]
Storage Store at 0-8 °C[1]

Experimental Protocols

Synthesis of Boc-D-3-(4-pyridyl)alanine

Step 1: Synthesis of 3-(4-pyridyl)-D-alanine

The synthesis of the parent amino acid can be achieved through various established methods for asymmetric synthesis, often starting from 4-pyridinecarboxaldehyde.

Step 2: Boc Protection of 3-(4-pyridyl)-D-alanine

The following is an adapted protocol based on the synthesis of similar Boc-protected amino acids.[3]

Materials:

Procedure:

  • Dissolve 3-(4-pyridyl)-D-alanine in a mixture of tert-butanol, water, and a solution of sodium hydroxide at 0°C.

  • To this cooled solution, add a solution of di-tert-butyl dicarbonate in tert-butanol dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Remove the tert-butanol under reduced pressure.

  • Wash the aqueous residue with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0°C and acidify to a pH of approximately 3 with a cold solution of hydrochloric acid or citric acid.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-D-3-(4-pyridyl)alanine.

  • The crude product can be further purified by recrystallization or column chromatography.

Incorporation of Boc-D-4-pyridylalanine into Peptides via Boc-SPPS

Boc-D-4-pyridylalanine is primarily used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.[4][5] The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-D-4-pyridylalanine

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)[6]

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for monitoring)

spss_workflow start Start: Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling: Boc-D-4-pyridylalanine + HBTU/DIEA in DMF neutralization->coupling wash Wash (DMF and DCM) coupling->wash next_cycle Next Amino Acid Cycle wash->next_cycle Continue Synthesis end End: Cleavage and Deprotection wash->end Final Amino Acid

Caption: General workflow for Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[4]

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a solution of 10% DIEA in DCM for 5-10 minutes.[5]

  • Washing: Wash the resin with DCM and then with DMF to prepare for the coupling step.

  • Coupling:

    • In a separate vessel, dissolve Boc-D-4-pyridylalanine (typically 3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIEA (2 equivalents relative to the amino acid) to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Applications in Drug Development

The incorporation of Boc-D-4-pyridylalanine into peptide sequences is a strategic approach in drug design, primarily due to the properties conferred by the D-amino acid configuration and the pyridyl side chain.

  • Enhanced Stability: The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.[7]

  • Conformational Constraint: The presence of a D-amino acid can induce specific secondary structures, such as beta-turns, which can be crucial for receptor binding and biological activity.

  • Pharmacophore Mimicry: The 4-pyridyl group can act as a bioisostere for a phenyl group or serve as a hydrogen bond acceptor, potentially interacting with specific residues in a receptor binding pocket.[8]

  • Neurological Disorders: The pyridyl moiety is a common feature in many centrally active drugs. Its inclusion in peptides can facilitate interactions with neurotransmitter receptors and transporters.[1][9] Peptides containing this residue are being investigated for their potential in treating neurological disorders.[1]

Role in Signaling Pathways

While specific signaling pathways directly modulated by peptides containing Boc-D-4-pyridylalanine are not extensively documented, its structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are common targets for neuropeptides and their analogues.[10] The incorporation of this unnatural amino acid can lead to the development of selective agonists or antagonists for these receptors.

For instance, a synthetic peptide containing D-4-pyridylalanine could be designed to mimic an endogenous neuropeptide and bind to its corresponding GPCR. This binding event would initiate a downstream signaling cascade.

signaling_pathway ligand Peptide with D-4-pyridylalanine receptor G-Protein Coupled Receptor (e.g., Neuropeptide Receptor) ligand->receptor Binding g_protein G-Protein Activation (GDP -> GTP) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical GPCR signaling pathway.

In this hypothetical pathway, the peptide acts as a ligand, and the D-4-pyridylalanine residue could play a critical role in the binding affinity and selectivity for the receptor. The subsequent activation of the G-protein and the modulation of an effector enzyme would lead to changes in the concentration of intracellular second messengers, ultimately resulting in a specific cellular response. The development of peptides with this residue aims to fine-tune this response for therapeutic benefit.

Conclusion

Boc-D-4-pyridylalanine is a valuable and versatile building block for the synthesis of novel peptides with enhanced stability and specific biological activities. Its application in drug discovery, particularly in the development of therapeutics for neurological disorders, highlights its potential to contribute to the next generation of peptide-based drugs. The experimental protocols provided in this guide offer a foundation for researchers to utilize this unique amino acid derivative in their synthetic endeavors. Further research into the specific receptor interactions and signaling pathways of peptides containing Boc-D-4-pyridylalanine will undoubtedly uncover new therapeutic opportunities.

References

The Strategic Integration of Boc-D-4-Pal-OH in Modern Peptide Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid, N-tert-butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), has emerged as a critical building block in contemporary biochemistry and pharmaceutical development. Its unique structural features, particularly the D-configuration of its alpha-carbon and the presence of a pyridyl ring, offer significant advantages in the design of novel peptide therapeutics. This in-depth technical guide elucidates the core applications of this compound, with a primary focus on its role in solid-phase peptide synthesis (SPPS) for the development of potent and stable peptide drug candidates, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its incorporation into peptide chains, and an analysis of its impact on the biological activity of the resulting peptides.

Introduction

The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the enhancement of therapeutic properties such as biological activity, metabolic stability, and bioavailability. This compound, a derivative of alanine, is a prime example of such a building block. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in established peptide synthesis workflows, while the D-configuration provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based drugs. Furthermore, the pyridyl group in the side chain can engage in specific interactions with biological targets, such as receptors, potentially leading to improved binding affinity and efficacy.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes key data for this compound.

PropertyValue
Chemical Name N-tert-butyloxycarbonyl-D-4-pyridylalanine
Synonyms Boc-D-3-(4-pyridyl)alanine, Boc-D-4-pyridyl-Ala-OH
CAS Number 37535-58-3
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white solid powder
Solubility Soluble in organic solvents such as DMF, DCM, and NMP.
Storage Conditions Store at -20°C for long-term stability.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is predominantly utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of a peptide chain on an insoluble resin support, facilitating the purification process by simple filtration and washing steps.

General Workflow of Boc-Based SPPS

The incorporation of this compound follows the standard iterative cycle of Boc-SPPS, which consists of deprotection, neutralization, coupling, and washing steps.

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (e.g., DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for next amino acid Cleavage Final Cleavage and Deprotection (e.g., HF) Wash->Cleavage n cycles Peptide Purified Peptide Cleavage->Peptide

Figure 1: General workflow for Boc-based Solid-Phase Peptide Synthesis.
Detailed Experimental Protocol for Incorporation of this compound

This protocol outlines the manual incorporation of a single this compound residue into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Washing solvents (e.g., DMF, DCM, Isopropanol)

  • Nitrogen for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate with nitrogen bubbling for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual TFA and by-products.

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) test.

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Application in Drug Development: GnRH Antagonists

A significant application of this compound is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. The incorporation of D-amino acids at specific positions in the GnRH sequence is a well-established strategy to confer antagonistic properties and enhance metabolic stability. The pyridyl side chain of D-4-pyridylalanine can participate in crucial interactions within the GnRH receptor binding pocket, contributing to high binding affinity.

GnRH Receptor Signaling Pathway

GnRH antagonists function by competitively inhibiting the binding of endogenous GnRH to its receptor on pituitary gonadotrophs. This blockade prevents the activation of downstream signaling cascades that lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Secretion LH & FSH Secretion Ca2->Secretion Triggers MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription Regulates Antagonist GnRH Antagonist (contains D-4-Pal) Antagonist->GnRHR Blocks

Figure 2: GnRH Receptor Signaling Pathway and the inhibitory action of GnRH antagonists.
Quantitative Data on Biological Activity

While specific coupling yields for this compound can vary depending on the peptide sequence and synthesis conditions, the use of efficient coupling reagents generally leads to high incorporation rates, often exceeding 95%. The true measure of its utility lies in the biological activity of the final peptide. The table below presents representative data for a GnRH antagonist analog containing a D-pyridylalanine residue, demonstrating its high binding affinity.

Peptide AnalogReceptor Binding Affinity (IC₅₀)
GnRH Antagonist with D-4-pyridylalanine at position 3~1-10 nM

Note: The specific IC₅₀ value can vary depending on the full peptide sequence and the assay conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex and biologically active peptides. Its application in Boc-based solid-phase peptide synthesis is well-established, particularly in the development of GnRH antagonists and other peptide therapeutics where enhanced stability and receptor interaction are desired. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work. The continued exploration of peptides incorporating this and other unnatural amino acids holds significant promise for the future of peptide-based drug discovery.

An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-3-(4-pyridyl)alanine, commonly referred to as Boc-D-4-Pal-OH, is a non-natural amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development.[1] Its unique structural features, particularly the presence of a pyridyl ring on the side chain and the D-configuration of the alpha-carbon, make it a valuable building block for the synthesis of novel peptide-based therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in pharmaceutical research and development.

The incorporation of this compound into peptide sequences can impart desirable properties such as enhanced enzymatic stability, improved receptor binding affinity, and altered pharmacokinetic profiles.[1] The Boc (tert-butoxycarbonyl) protecting group on the alpha-amino group allows for its use in standard solid-phase and solution-phase peptide synthesis protocols. A notable application of this amino acid is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are utilized in the treatment of hormone-dependent diseases.[2]

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 37535-58-3[1]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol [1]
Melting Point 226-232 °C
Optical Rotation ([α]D²⁰) +5.5 ± 0.5° (c=1 in Acetic Acid)
Appearance White to off-white powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of D-3-(4-pyridyl)alanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The following protocol is adapted from a similar procedure for the L-isomer.[4]

Experimental Protocol

Materials:

  • D-3-(4-pyridyl)alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) or citric acid

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolution: Suspend D-3-(4-pyridyl)alanine in a mixture of dioxane and water.

  • Basification: Cool the suspension in an ice bath and add sodium carbonate portion-wise with stirring until the solution becomes basic.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the cooled reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., dilute HCl or citric acid).

    • Extract the product into ethyl acetate.

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether) to obtain pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification D-3-(4-pyridyl)alanine D-3-(4-pyridyl)alanine Reaction_Vessel Dioxane/Water D-3-(4-pyridyl)alanine->Reaction_Vessel Boc2O Boc2O Boc2O->Reaction_Vessel Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction_Vessel Evaporation Evaporation of Dioxane Reaction_Vessel->Evaporation Stir 12-24h at RT Extraction1 Wash with Ethyl Acetate Evaporation->Extraction1 Acidification Acidification (pH 3-4) Extraction1->Acidification Extraction2 Extract with Ethyl Acetate Acidification->Extraction2 Drying Dry over MgSO4 Extraction2->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Analysis TechniqueExpected Results
¹H NMR Predicted chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., DMSO-d₆):~8.5 (d, 2H, pyridyl-H), ~7.3 (d, 2H, pyridyl-H), ~4.1 (m, 1H, α-CH), ~3.0 (m, 2H, β-CH₂), ~1.3 (s, 9H, Boc-CH₃)
¹³C NMR Predicted chemical shifts (δ, ppm):~173 (C=O, carboxylic acid), ~155 (C=O, Boc), ~150 (pyridyl-C), ~148 (pyridyl-C), ~124 (pyridyl-CH), ~78 (quaternary C, Boc), ~55 (α-CH), ~37 (β-CH₂), ~28 (Boc-CH₃)
Mass Spectrometry (ESI-MS) Expected m/z:[M+H]⁺ = 267.13[M+Na]⁺ = 289.11
Infrared (IR) Spectroscopy Expected characteristic peaks (cm⁻¹):~3300-2500 (O-H stretch, carboxylic acid), ~1710 (C=O stretch, carboxylic acid), ~1685 (C=O stretch, Boc), ~1600 (C=N stretch, pyridyl), ~1510 (N-H bend)

Application in Drug Development: GnRH Antagonists

This compound is a key component in the synthesis of peptide-based GnRH antagonists. GnRH, a hypothalamic hormone, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of sex hormones.[5][6] GnRH antagonists competitively block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin and sex hormone levels.[7][8][9] This mechanism of action is beneficial in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids.[7]

GnRH Receptor Signaling Pathway and Antagonist Action

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10][11] Binding of GnRH to its receptor activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][12] These signaling events ultimately result in the synthesis and release of LH and FSH. GnRH antagonists, by competitively binding to the GnRH receptor, prevent the initiation of this signaling cascade.

GnRH_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (e.g., containing D-4-Pal) GnRH_Antagonist->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_Release Gonadotropin (LH/FSH) Synthesis & Release Ca_release->Gonadotropin_Release PKC->Gonadotropin_Release

Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of peptide-based therapeutics. Its incorporation can significantly enhance the pharmacological properties of peptides, as exemplified by its use in potent GnRH antagonists. The detailed protocols and characterization data provided in this guide are intended to support researchers in the synthesis and application of this important amino acid derivative in their drug discovery and development endeavors.

References

A Technical Guide to Boc-D-4-Pal-OH: A Key Building Block for Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-D-4-pyridylalanine, commonly referred to as Boc-D-4-Pal-OH. This non-natural amino acid derivative is a critical component in the field of peptide chemistry, particularly in the development of potent and stable peptide-based drugs. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a pyridyl side chain, offers distinct advantages in solid-phase peptide synthesis (SPPS) and in modulating the biological activity of the final peptide.

Core Compound Data

A summary of the key quantitative and qualitative data for this compound is presented below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 37535-58-3[1]
Molecular Formula C₁₃H₁₈N₂O₄[1]
Molecular Weight 266.29 g/mol [1]
Appearance White to off-white solid/powder[1]
Solubility Soluble in DMSO (40 mg/mL), water, and alcohol.[1][2]
Storage Conditions Powder: -20°C for 1 year, or -80°C for 2 years. In solvent: -20°C for 1 month, or -80°C for 6 months. Should be stored sealed and away from moisture.[1]

Application in Drug Discovery: Targeting the GnRH Receptor

This compound is prominently used in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists. These synthetic peptides are designed to compete with the natural GnRH for binding to its receptor in the pituitary gland. By blocking the GnRH receptor, these antagonists inhibit the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone (B1683101) and estrogen production. This mechanism is pivotal in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.

The incorporation of the D-isomer of 4-pyridylalanine enhances the enzymatic stability of the peptide, prolonging its half-life in vivo. The pyridyl side chain can also introduce new interactions within the receptor binding pocket, potentially increasing binding affinity and antagonist activity.

GnRH Receptor Signaling Pathway and Antagonist Action

The following diagram illustrates the signaling pathway of the GnRH receptor and the mechanism of action for a GnRH antagonist synthesized using this compound.

GnRH_Pathway cluster_1 Cell Membrane cluster_2 Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Antagonist GnRH Antagonist (containing D-4-Pal) Antagonist->GnRHR Blocks Gq_protein Gq/11 GnRHR->Gq_protein Activates PLC PLC Gq_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis & Secretion Ca_PKC->LH_FSH

Caption: GnRH antagonist blocks the GnRH receptor, inhibiting hormone secretion.

Experimental Protocol: Incorporation of this compound via Boc-SPPS

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) using Boc chemistry to incorporate this compound into a peptide chain. This protocol is based on standard, widely used methodologies.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling reagents

  • 1-Hydroxybenzotriazole (HOBt) if using DCC

  • Isopropanol (IPA)

  • Reagents for Kaiser test

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the chosen resin (e.g., Merrifield resin) in DCM in a reaction vessel for at least 1 hour.

    • Attach the C-terminal Boc-protected amino acid to the resin, typically using the cesium salt method for Merrifield resins to minimize racemization.

  • Peptide Chain Elongation (Single Coupling Cycle for this compound):

    • Boc Deprotection:

      • Wash the resin-bound peptide with DCM (3x).

      • Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes (pre-wash).

      • Filter and add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes for complete Boc group removal.

      • Wash the resin with DCM (3x), IPA (2x), and then DCM again (3x) to remove residual TFA.

    • Neutralization:

      • Wash the resin with DMF (3x).

      • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

      • Wash the resin thoroughly with DMF (5x) to remove excess base.

    • Coupling of this compound:

      • In a separate vial, dissolve this compound (3 equivalents) and an activating agent (e.g., HOBt and DCC, or HBTU/HATU) in DMF.

      • Add the activated amino acid solution to the neutralized resin.

      • Agitate the mixture for 1-2 hours. Due to the nature of non-natural amino acids, a longer coupling time or a double coupling may be necessary.

    • Monitoring:

      • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines). If the test is positive, repeat the coupling step.

  • Repeat Elongation Cycle:

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Purification:

    • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously, typically using a strong acid like liquid hydrogen fluoride (B91410) (HF) with appropriate scavengers.

    • The crude peptide is then precipitated, lyophilized, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Experimental Workflow

The diagram below outlines the key steps in a single cycle of Boc solid-phase peptide synthesis for the incorporation of an amino acid like this compound.

SPPS_Workflow start Start: Resin-Bound Peptide deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Activate & Add This compound) wash2->coupling kaiser 4. Monitoring (Kaiser Test) coupling->kaiser kaiser->coupling Positive (Recouple) end End: Peptide Elongated by one residue kaiser->end Negative

Caption: A single cycle of Boc-SPPS for amino acid incorporation.

This guide provides foundational knowledge for the effective use of this compound in research and drug development. For specific applications, optimization of the described protocols may be necessary. Always consult relevant literature and safety data sheets before commencing any experimental work.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-Butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), a key building block in modern peptide synthesis and drug discovery. Understanding the physicochemical properties of this unnatural amino acid is critical for its effective handling, storage, and application in the development of novel therapeutics. This document summarizes known quantitative and qualitative data, presents detailed experimental protocols for its analysis, and provides a logical workflow for assessing its core characteristics.

Core Physicochemical Properties

This compound is a derivative of the natural amino acid alanine, incorporating a pyridyl group on the side chain and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This unique structure influences its solubility and stability, making it a valuable component for enhancing the aqueous solubility of peptides.[1][2]

Molecular Structure:

  • Molecular Formula: C₁₃H₁₈N₂O₄

  • Molecular Weight: 266.29 g/mol

  • Appearance: White to off-white solid[3][4]

  • CAS Number: 37535-58-3[3][4]

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-phase peptide synthesis and for the preparation of stock solutions for various applications. The presence of the polar pyridyl and carboxylic acid groups, combined with the nonpolar Boc group, results in a versatile solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventChemical ClassSolubility (mg/mL)Molar Solubility (mM)Conditions & NotesSource(s)
Dimethyl Sulfoxide (DMSO)Sulfoxide40150.21Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[4][5]
Qualitative Solubility Information

Qualitative assessments indicate that this compound is soluble in water and alcohol, in addition to DMSO. The incorporation of pyridylalanine residues into peptides has been shown to enhance their overall aqueous solubility.[1][2]

Stability Profile

The stability of this compound is crucial for its long-term storage and for ensuring its integrity during experimental procedures. The primary points of potential degradation are the Boc group under acidic conditions and potential side chain modifications under harsh conditions.

Recommended Storage Conditions

The following table outlines the recommended storage conditions to maintain the stability of this compound in both solid and solution forms.

FormStorage TemperatureDurationNotesSource(s)
Powder-20°C1 yearSealed storage, away from moisture.[3][4]
Powder-80°C2 yearsSealed storage, away from moisture.[3][4]
In Solvent-20°C1 monthSealed storage, away from moisture.[3][4]
In Solvent-80°C6 monthsSealed storage, away from moisture.[3][4]
Chemical Stability

The Boc protecting group is known to be stable under neutral and basic conditions but is labile to strong acids. Deprotection is typically achieved using acids such as trifluoroacetic acid (TFA). This characteristic is fundamental to its application in Boc-based solid-phase peptide synthesis.[6]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (pH-dependent)

This protocol describes a method for determining the solubility of this compound in aqueous buffers of varying pH.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer (pH 3, 4, 5)

  • Phosphate buffer (pH 6, 7, 8)

  • Borate buffer (pH 9, 10)

  • HPLC-grade water and acetonitrile

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials containing each of the different pH buffers.

    • Ensure there is undissolved solid remaining in each vial.

  • Equilibration:

    • Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sample Preparation for Analysis:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the diluted samples onto a calibrated HPLC system.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve.

  • Data Reporting:

    • Report the solubility in mg/mL and mM for each pH.

Protocol for Determining Stability under pH Stress

This protocol outlines a method to assess the stability of this compound at different pH values over time.

Materials:

  • This compound stock solution (in a suitable organic solvent like DMSO)

  • Hydrochloric acid (HCl) solutions (pH 1, 2)

  • Sodium hydroxide (B78521) (NaOH) solutions (pH 12, 13)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in the different pH solutions.

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples as needed.

    • Dilute the aliquots with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of the parent compound and look for the appearance of any new peaks that may correspond to degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the assessment of the solubility and stability of a research compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_prep Prepare Saturated Solutions Add excess solid to various solvents sol_equil Equilibration Shake at constant temperature for 24-48h sol_prep->sol_equil Organic & Aqueous Solvents sol_sample Sample Preparation Centrifuge and dilute supernatant sol_equil->sol_sample sol_analyze Analysis Quantify concentration by HPLC sol_sample->sol_analyze sol_report Report Solubility mg/mL and mM sol_analyze->sol_report stab_prep Prepare Solutions at Known Concentration In various stress conditions (pH, temp, light) stab_incubate Incubation Store under defined conditions stab_prep->stab_incubate stab_sample Time-Point Sampling Withdraw aliquots at intervals stab_incubate->stab_sample stab_analyze Analysis Monitor parent compound and degradation products by HPLC stab_sample->stab_analyze stab_report Report Stability Degradation kinetics and half-life stab_analyze->stab_report start Start: Physicochemical Characterization start->sol_prep start->stab_prep

Caption: Workflow for Solubility and Stability Assessment.

Conclusion

This compound is a valuable amino acid derivative with a versatile solubility profile and predictable stability, making it a key component in peptide synthesis and drug development. While quantitative data is limited, the provided protocols offer a robust framework for its comprehensive characterization. A thorough understanding of its solubility and stability is paramount for its successful application in advancing therapeutic research.

References

The Critical Role of Stereochemistry: A Comparative Analysis of Boc-D-4-Pal-OH and its L-Isomer in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based drug discovery, the chirality of unnatural amino acids is a pivotal determinant of biological efficacy. This technical guide provides an in-depth analysis of the comparative biological activity of N-α-Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) and its enantiomer, N-α-Boc-L-4-pyridylalanine (Boc-L-4-Pal-OH). Through an examination of their roles in the context of Gonadotropin-Releasing Hormone (GnRH) antagonists, this paper underscores the profound impact of stereochemistry on receptor binding and subsequent signal transduction.

Executive Summary

The incorporation of unnatural amino acids into peptide therapeutics is a widely adopted strategy to enhance potency, stability, and pharmacokinetic profiles. Among these, pyridylalanine derivatives have garnered significant interest. This guide focuses on the stereoisomers of 4-pyridylalanine, specifically the D- and L-forms, and their influence on the biological activity of GnRH antagonists. Evidence from structure-activity relationship (SAR) studies of GnRH antagonists strongly indicates a preference for the D-isomeric form of pyridylalanine at specific positions within the peptide sequence for potent antagonist activity. This preference is attributed to the D-isomer's ability to confer a conformation that is more favorable for receptor binding and to provide resistance against enzymatic degradation.

Comparative Biological Activity: D-Isomer vs. L-Isomer

While direct comparative studies on peptides solely differing by the presence of this compound versus Boc-L-4-Pal-OH are not extensively available in public literature, compelling data from closely related analogs of the GnRH antagonist degarelix (B1662521) provide critical insights. In these studies, the stereochemistry at position 3, where a pyridylalanine derivative is incorporated, has been shown to be a decisive factor for antagonist potency.

One pivotal study synthesized two analogs of degarelix, incorporating the D- and L-isomers of 3-(2-methoxy-5-pyridyl)-alanine at position 3. The in vitro ability of these analogs to antagonize the human GnRH receptor was evaluated. The results, summarized in the table below, demonstrate a significant disparity in potency between the two stereoisomers.

CompoundStereoisomer at Position 3In Vitro GnRH Antagonist Activity (IC50)
Degarelix Analog 1D-2-OMe-5Pal5.22 nM
Degarelix Analog 2L-2-OMe-5Pal36.95 nM

Data adapted from a study on degarelix analogs.[1]

The analog containing the D-isomer exhibited potent antagonist activity with an IC50 value of 5.22 nM.[1] In stark contrast, the analog with the L-isomer showed a nearly seven-fold decrease in potency, with an IC50 of 36.95 nM.[1] This substantial difference highlights that the spatial arrangement of the pyridyl group, dictated by the D-configuration at the alpha-carbon, is crucial for optimal interaction with the GnRH receptor binding pocket.

Further research on GnRH antagonists has also indicated that among the D-isomers of pyridylalanine, D-3-Pal is often superior to D-2-Pal and D-4-Pal when substituted at position 3, suggesting that both the stereochemistry and the position of the nitrogen atom in the pyridine (B92270) ring are critical for maximizing biological activity.[2] The D-configuration is thought to enhance resistance to enzymatic degradation, a common challenge in peptide drug development.[3]

Signaling Pathways and Mechanism of Action

GnRH antagonists exert their effect by competitively blocking the GnRH receptor in the anterior pituitary gland.[4] This action prevents the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] The suppression of these gonadotropins, in turn, reduces the production of sex hormones like testosterone (B1683101) and estrogen.[4]

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[5] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] GnRH antagonists, by preventing the initial binding of GnRH, inhibit this entire signaling cascade.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH Antagonist GnRH Antagonist (e.g., containing D-4-Pal) GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist->GnRHR Binds & Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Response ↓ LH & FSH Release IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Receptor_Binding_Assay_Workflow A Prepare serial dilutions of peptide analogs (D- and L-isomers) B Incubate membranes, radioligand, and peptide analogs A->B C Allow to reach equilibrium B->C D Filter to separate bound and free radioligand C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity with a gamma counter E->F G Plot data and determine IC50 and Ki values F->G

References

An In-Depth Technical Guide on the Incorporation of the Unnatural Amino Acid Boc-D-4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unnatural amino acid Boc-D-4-pyridylalanine, its properties, and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing unnatural amino acids to enhance the therapeutic properties of peptides.

Introduction to Boc-D-4-Pyridylalanine

Boc-D-4-pyridylalanine is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-pyridyl moiety on the side chain, offers unique properties for peptide design. The D-configuration at the alpha-carbon provides resistance to enzymatic degradation, a crucial attribute for enhancing the in vivo stability and half-life of peptide-based therapeutics. The pyridyl ring introduces a basic, aromatic functionality that can engage in specific interactions with biological targets, such as G-protein coupled receptors (GPCRs), potentially modulating receptor binding affinity and signaling.

The incorporation of Boc-D-4-pyridylalanine into peptide sequences is a strategic approach to improve their pharmacokinetic and pharmacodynamic profiles. It is particularly valuable in the design of peptide antagonists, such as those targeting the Gonadotropin-Releasing Hormone (GnRH) receptor.

Physicochemical Properties of Boc-D-4-Pyridylalanine

A summary of the key physicochemical properties of Boc-D-4-pyridylalanine is presented in Table 1. This data is essential for planning its use in peptide synthesis, including dissolution in appropriate solvents and understanding its contribution to the overall properties of the final peptide.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₄[Generic supplier data]
Molecular Weight 266.29 g/mol [Generic supplier data]
Appearance White to off-white powder[Generic supplier data]
Solubility Soluble in DMF, DMSO[General knowledge]
Boc Group tert-butyloxycarbonyl[General knowledge]
Chirality D-configuration[General knowledge]
Side Chain 4-pyridyl[General knowledge]

Table 1: Physicochemical Properties of Boc-D-4-Pyridylalanine. This table summarizes the fundamental physicochemical properties of the unnatural amino acid.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-4-Pyridylalanine

The incorporation of Boc-D-4-pyridylalanine into a peptide sequence is achieved using standard Boc-chemistry solid-phase peptide synthesis (SPPS). The general workflow for a single coupling cycle is depicted in the following diagram.

spss_workflow Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Boc-D-4-pyridylalanine + Coupling Reagent) Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle 5.

Figure 1: General Workflow of a Single Amino Acid Coupling Cycle in Boc-SPPS. This diagram illustrates the sequential steps of deprotection, neutralization, coupling, and washing that are repeated for each amino acid addition.

Experimental Protocols

Detailed methodologies for the key steps in the incorporation of Boc-D-4-pyridylalanine are provided below. It is important to note that while general protocols for Boc-SPPS are well-established, the optimal conditions for the coupling of a specific unnatural amino acid may require some optimization.

  • Select a suitable solid support, such as Merrifield or PAM resin, with an appropriate substitution level (e.g., 0.5-1.0 mmol/g).

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes at room temperature with gentle agitation.

  • Wash the resin with dimethylformamide (DMF) (3 x 10 mL/g of resin).

  • To the swollen and washed resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin).

  • Agitate the mixture for 5 minutes (pre-wash).

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x) to remove residual acid.

  • To the deprotected resin, add a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (10 mL/g of resin).

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DMF (3x).

The following is a representative protocol for the coupling of Boc-D-4-pyridylalanine using HBTU as the activating agent. Similar protocols can be employed with other coupling reagents such as DIC/HOBt.

  • In a separate vessel, dissolve Boc-D-4-pyridylalanine (3.0 equivalents relative to the resin substitution) and 1-Hydroxybenzotriazole (HOBt) (3.0 equivalents) in DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Alternatively, for HBTU coupling, dissolve Boc-D-4-pyridylalanine (3.0 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6.0 equivalents) and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the neutralized resin-bound peptide.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Upon completion, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Quantitative Data on Coupling Efficiency
Coupling ReagentTypical Coupling EfficiencyTypical Reaction Time (hours)Key Considerations
DIC/HOBt >99%1-4Widely used, cost-effective.
HBTU/DIEA >99%0.5-2Fast and efficient, common in automated synthesizers.
HATU/DIEA >99.5%0.25-1Highly reactive, suitable for difficult couplings.
PyBOP/DIEA >99%0.5-2Reduces risk of guanidinylation side products.

Table 2: Comparative Performance of Common Coupling Reagents in Boc-SPPS. This table presents a generalized comparison of coupling efficiencies and reaction times for commonly used reagents.

Cleavage and Purification
  • Once the peptide synthesis is complete, the peptide is cleaved from the resin support using a strong acid cocktail. A common cleavage cocktail for Boc-SPPS is anhydrous hydrogen fluoride (B91410) (HF) with scavengers such as anisole (B1667542) or p-cresol.

  • The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Application in Drug Discovery: Targeting the GnRH Receptor

The incorporation of D-4-pyridylalanine is a key strategy in the design of potent and long-acting antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. GnRH antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. By competitively blocking the GnRH receptor in the pituitary gland, these antagonists inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of sex steroids.

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family. Upon binding of the endogenous ligand GnRH, the receptor activates multiple intracellular signaling pathways, primarily through the Gq/11 and Gs proteins. The following diagram illustrates the key signaling cascades initiated by GnRH receptor activation. A GnRH antagonist containing D-4-pyridylalanine would bind to the receptor and prevent the initiation of these downstream signals.

gnrh_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates Gs Gs GnRHR->Gs Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates ER->Ca2 Releases MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates PKA PKA cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) PKA->Transcription_Factors Phosphorylates MAPK_cascade->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (LHβ, FSHβ subunits) Transcription_Factors->Gene_Expression Regulates

Figure 2: Simplified GnRH Receptor Signaling Pathway. This diagram illustrates the major signaling cascades activated upon GnRH binding to its receptor, leading to the transcription of gonadotropin subunits.

Conclusion

The incorporation of Boc-D-4-pyridylalanine represents a valuable strategy in modern peptide drug design. Its unique structural features can impart enhanced stability and modulate biological activity, making it a powerful tool for the development of novel peptide therapeutics. This technical guide has provided an overview of its properties, detailed experimental considerations for its incorporation via Boc-SPPS, and highlighted its application in the context of GnRH receptor antagonism. While specific quantitative data for this particular unnatural amino acid requires further investigation from proprietary or specific research contexts, the provided protocols and comparative data serve as a strong foundation for its successful implementation in research and development settings.

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing a target peptide. While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread adoption, the tert-butyloxycarbonyl (Boc) protecting group remains a powerful and relevant tool, particularly for the synthesis of long, complex, or aggregation-prone peptides.[][2] This technical guide provides an in-depth exploration of the Boc protecting group in solid-phase peptide synthesis (SPPS), detailing its chemistry, experimental protocols, and strategic advantages.

The Chemistry of the Boc Protecting Group

The Boc group is a cornerstone of the original Merrifield solid-phase peptide synthesis, a technology that revolutionized the field and earned Bruce Merrifield the Nobel Prize in 1984.[3][4] It functions as a temporary protecting group for the α-amino group of amino acids. The core principle of Boc-SPPS lies in a system of graduated acid lability, where the Nα-Boc group is removed by a moderately strong acid, while the more robust side-chain protecting groups and the peptide-resin linkage require a much stronger acid for cleavage.[4][5]

Protection: The α-amino group of an amino acid is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[6][7] The mechanism involves a nucleophilic attack of the amine on the anhydride, resulting in a stable carbamate.[8]

Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (B109758) (DCM).[6][9] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free amine.[8][10] This acid-catalyzed deprotection leaves the N-terminus as a TFA salt, which requires a neutralization step before the next coupling reaction.[5][11]

A potential complication of Boc deprotection is the reactivity of the intermediate tert-butyl cation, which can lead to the alkylation of nucleophilic side chains, such as those of tryptophan, cysteine, and methionine.[6][8][12] To prevent these side reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection solution.[12]

The Boc-SPPS Workflow

The iterative cycle of Boc solid-phase peptide synthesis involves a series of key steps performed on a solid support, typically a polystyrene-based resin like Merrifield or PAM resin.[3][9]

A generalized workflow for a single coupling cycle in Boc-SPPS is as follows:

  • Resin Swelling: The resin is swollen in a suitable solvent, such as dichloromethane (DCM).[3]

  • Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in DCM.[6][9]

  • Washing: The resin is thoroughly washed to remove excess TFA and byproducts.

  • Neutralization: The protonated N-terminus is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free amine necessary for coupling.[11]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.[6]

  • Washing: The resin is washed to remove excess reagents and byproducts, preparing it for the next cycle.[3]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2][13]

Experimental Protocols

The following are generalized protocols for the key steps in Boc-SPPS. It is important to note that optimization of reaction times, reagent equivalents, and washing procedures may be necessary depending on the specific peptide sequence and resin.

Boc Deprotection
  • Swell the peptide-resin in DCM (10 mL/g of resin).

  • Treat the resin with a 25-50% solution of TFA in DCM for 5 minutes (pre-wash).[9]

  • Drain the solvent and add a fresh solution of 25-50% TFA in DCM.

  • Agitate the mixture for 20-30 minutes at room temperature.[9]

  • Filter the resin and wash thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).[9]

Note: For peptides containing sensitive residues like Cys, Met, or Trp, the addition of a scavenger (e.g., 0.5% DTE) to the TFA solution is recommended.[9]

Neutralization
  • Wash the deprotected peptide-resin with DCM (2x).

  • Treat the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (5x) to remove excess base.

An alternative is "in situ" neutralization, where the neutralization and coupling steps are combined. This can be particularly advantageous for difficult sequences prone to aggregation.[11][14]

Amino Acid Coupling

Using Carbodiimides (e.g., DIC/HOBt):

  • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3-4 equivalents) in DMF.

  • Add diisopropylcarbodiimide (DIC) (3-4 equivalents) to the amino acid solution to pre-activate it.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF and DCM.[15]

Using Uronium/Phosphonium Reagents (e.g., HBTU/HATU):

  • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents), the coupling reagent (e.g., HBTU; 3-4 equivalents), and HOBt (if applicable) in DMF.

  • Add DIEA (6-8 equivalents) to the amino acid solution for activation.

  • Immediately add the activated solution to the neutralized peptide-resin.

  • Agitate the mixture for 15-60 minutes at room temperature.

  • Monitor the reaction completion using the ninhydrin test.

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF and DCM.[15]

Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous hydrogen fluoride is extremely hazardous and requires specialized equipment and safety precautions.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole).

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Distill anhydrous HF into the vessel (approximately 10 mL/g of resin).

  • Stir the mixture at 0°C for 45-60 minutes.

  • Evaporate the HF under vacuum.

  • Suspend the cleaved peptide and resin in cold diethyl ether and wash thoroughly.

  • Filter the resin and extract the peptide with a suitable solvent (e.g., aqueous acetic acid).

  • Lyophilize the aqueous solution to obtain the crude peptide.[9]

Data Presentation: Boc vs. Fmoc Strategies

The choice between Boc and Fmoc-SPPS is a critical consideration in peptide synthesis. The following table summarizes the key differences and performance metrics of each strategy.[2][3][16]

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
Nα-Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)[2]Base (e.g., 20% Piperidine in DMF)[2]
Side-Chain Protection Benzyl-based (Bzl) groups[2]tert-Butyl-based (tBu) groups[2]
Cleavage from Resin Strong acid (e.g., HF, TFMSA)[2]Strong acid (e.g., TFA)[2]
Orthogonality Quasi-orthogonal (both Boc and Bzl are acid-labile, but require different acid strengths)[17]Truly orthogonal (Fmoc is base-labile, tBu is acid-labile)[2]
Primary Advantage Effective for long or aggregation-prone sequences; lower cost of reagents.[][2]Milder deprotection conditions, compatibility with acid-sensitive modifications, ease of automation.[2]
Primary Disadvantage Harsh and hazardous cleavage conditions (HF); repeated acid treatment can degrade sensitive residues.[2]Base-catalyzed side reactions (e.g., aspartimide formation); aggregation can be more problematic.

Mandatory Visualizations

Boc Protection and Deprotection Mechanism

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino Acid Amino Acid Protected_AA Boc-Amino Acid Amino Acid->Protected_AA + Boc₂O (Base) Boc2O Boc₂O Protected_AA_dep Boc-Amino Acid Protonation Protonated Carbamate Protected_AA_dep->Protonation + H⁺ (TFA) Carbamic_Acid Carbamic Acid Protonation->Carbamic_Acid - tert-Butyl Cation tBu_cation tert-Butyl Cation Protonation->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Boc protection and acid-catalyzed deprotection.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc_SPPS_Cycle Start Start with Resin-Bound Boc-Amino Acid Deprotection 1. Deprotection (25-50% TFA in DCM) Start->Deprotection Washing1 2. Washing Deprotection->Washing1 Neutralization 3. Neutralization (DIEA in DCM) Washing1->Neutralization Coupling 4. Coupling (Activated Boc-Amino Acid) Neutralization->Coupling Washing2 5. Washing Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle Next_Cycle->Deprotection Next Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Decision Framework: Boc vs. Fmoc Strategy

Boc_vs_Fmoc_Decision Start Peptide Synthesis Project Peptide_Properties Peptide Properties? Start->Peptide_Properties Long_Hydrophobic Long or Aggregation-Prone? Peptide_Properties->Long_Hydrophobic Sequence Acid_Sensitive Acid-Sensitive Residues? Long_Hydrophobic->Acid_Sensitive No Use_Boc Consider Boc Strategy Long_Hydrophobic->Use_Boc Yes Use_Fmoc Consider Fmoc Strategy Acid_Sensitive->Use_Fmoc Yes Equipment Specialized HF Apparatus Available? Acid_Sensitive->Equipment No Equipment->Use_Boc Yes Fmoc_Favored Fmoc Strategy Favored Equipment->Fmoc_Favored No

References

An In-depth Technical Guide to Boc-D-4-Pal-OH Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding class of pharmaceuticals, prized for their high specificity and potency. However, native peptides often suffer from significant liabilities, including poor metabolic stability, low aqueous solubility, and a propensity for aggregation. The strategic incorporation of unnatural amino acids is a cornerstone of medicinal chemistry aimed at overcoming these challenges. Among these valuable building blocks is Boc-D-3-(4-pyridyl)alanine (Boc-D-4-Pal-OH) , a protected form of a D-amino acid featuring a pyridine (B92270) ring.

This technical guide provides a comprehensive overview of the synthesis, incorporation, and medicinal chemistry applications of this compound. We will explore the physicochemical rationale for its use, present a case study on its successful application in enhancing the properties of glucagon (B607659) analogues, provide detailed experimental protocols, and discuss its broader potential in drug development.

Physicochemical Properties and Rationale for Use

The utility of this compound in peptide design stems from the unique combination of its three core components: the Boc-protecting group, the D-alpha-carbon configuration, and the 4-pyridyl side chain.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the alpha-amino group during peptide synthesis, preventing unwanted side reactions. It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which are orthogonal to the base-labile Fmoc protecting group strategy, offering flexibility in synthetic design.

  • D-Configuration: The D-configuration of the alpha-carbon confers significant resistance to proteolytic degradation by endogenous peptidases and proteases, which are stereospecific for L-amino acids. This modification can dramatically increase the in vivo half-life of a peptide therapeutic.[1]

  • 4-Pyridyl Side Chain: The 4-pyridylalanine (4-Pal) side chain is the key to its functional applications. Unlike the hydrophobic phenyl ring of phenylalanine, the pyridine ring possesses a nitrogen atom that acts as a hydrogen bond acceptor and can be protonated at physiological pH.[2] This modification imparts several desirable properties:

    • Enhanced Hydrophilicity: The polar nature of the pyridine ring significantly increases the aqueous solubility of peptides, mitigating issues with aggregation and improving formulation suitability.[2][3][4]

    • Modulated Receptor Binding: The ability to form hydrogen bonds or salt bridges can introduce new, favorable interactions within a receptor binding pocket, potentially enhancing affinity and selectivity.

    • Versatile Chemical Handle: The pyridine nitrogen offers a site for late-stage functionalization, such as N-alkylation, allowing for the chemoselective conjugation of other molecules like imaging agents, toxins, or pharmacokinetic modifiers.[5]

Case Study: Enhancing the Properties of Glucagon Analogues

Glucagon is a 29-amino acid peptide hormone critical for regulating blood glucose levels. Its therapeutic use is hampered by extremely poor solubility and a high tendency to form amyloid-like fibrils in aqueous solutions at neutral pH.[2][3][4]

In a landmark study, researchers sought to improve these biophysical properties by substituting key hydrophobic amino acids with the more hydrophilic 4-pyridylalanine.[3][4] The rationale was that the introduction of 4-Pal would disrupt the hydrophobic patches responsible for aggregation while maintaining the structural integrity required for biological activity.

Data Presentation

The following table summarizes the comparative data for native glucagon and a representative analogue where hydrophobic residues (e.g., at positions 6, 10, and 13) were replaced with pyridylalanine.

ParameterNative GlucagonGlucagon Analogue (e.g., [4-Pal6,10,13, Aib16]Gcg)Rationale for Improvement
Solubility at pH 7.4 < 0.1 mg/mL> 5.0 mg/mLThe polar pyridine ring disrupts hydrophobic aggregation and increases interaction with water.
Aggregation Propensity High (forms fibrils rapidly)Low (remains monomeric)Substitution of aggregation-prone aromatic residues with the more hydrophilic 4-Pal.
In Vitro Potency (cAMP) 100% (Reference)~85-95%Minimal impact on receptor binding, indicating 4-Pal is a well-tolerated substitution.
In Vivo Efficacy ComparableComparableThe analogue effectively reverses insulin-induced hypoglycemia, demonstrating retained biological function.[3][4]

This table is a representative summary based on published findings.[2][3][4] Exact values may vary based on specific analogue sequence and experimental conditions.

Signaling Pathway

Glucagon exerts its effect by binding to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) primarily located in the liver. This initiates a signaling cascade that results in increased intracellular cyclic AMP (cAMP) and subsequent glucose production.

glucagon_signaling Glucagon Glucagon Analogue (with 4-Pal) GCGR Glucagon Receptor (GCGR) Glucagon->GCGR G_Protein G Protein (Gαs) GCGR->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA PhosK Phosphorylase Kinase PKA->PhosK Phosphorylates (Activates) GlyP Glycogen Phosphorylase PhosK->GlyP Phosphorylates (Activates) G1P Glucose-1-Phosphate GlyP->G1P Converts Glycogen Glycogen Glycogen->GlyP Glucose Glucose (Released into blood) G1P->Glucose

Glucagon signaling pathway.

Experimental Protocols

The incorporation of this compound into a peptide sequence is achieved using standard Boc-based solid-phase peptide synthesis (SPPS).

General Workflow for Boc-SPPS

The following diagram illustrates the iterative cycle of Boc-SPPS.

boc_spps_workflow Start Start: Resin Support (e.g., PAM, Merrifield) Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (5-10% DIEA in DMF) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (this compound, HBTU/DIC) Neutralization->Coupling Wash 4. Wash (DMF, DCM) Coupling->Wash Loop Repeat n-1 times for next amino acid Wash->Loop Loop->Deprotection Next cycle Cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA) Loop->Cleavage Final cycle End Purified Peptide Cleavage->End

General workflow for Boc-SPPS.
Detailed Protocol for Incorporation of this compound

This protocol is a representative example for manual solid-phase synthesis on a 0.1 mmol scale.

  • Resin Preparation:

    • Start with a suitable resin for Boc chemistry (e.g., PAM resin) pre-loaded with the C-terminal amino acid.

    • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 40% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes, drain, and repeat with fresh TFA/DCM solution for 20 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and dimethylformamide (DMF) (3x).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DMF to the resin.

    • Agitate for 5 minutes and drain. Repeat once.

    • Wash the resin with DMF (3x).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in a minimal amount of DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 2 minutes.

    • Add the activated amino acid solution to the resin-bound peptide.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to monitor reaction completion. If the test is positive, extend the coupling time or recouple.

  • Washing:

    • Once coupling is complete (Kaiser test is negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cycle Repetition:

    • Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it under a vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, p-cresol).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique 4-pyridyl side chain provides a rational means to enhance the aqueous solubility and reduce the aggregation propensity of peptide therapeutics, as successfully demonstrated in the optimization of glucagon analogues. Furthermore, its D-configuration imparts crucial resistance to enzymatic degradation, extending the peptide's in vivo lifetime. As the demand for sophisticated peptide drugs continues to grow, the strategic application of unnatural amino acids like this compound will remain an essential tool for developing next-generation therapeutics with optimized efficacy, safety, and formulation characteristics.

References

The Ascendant Trajectory of Pyridylalanine Derivatives: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide and small molecule scaffolds represents a pivotal strategy in modern drug discovery. Among these, pyridylalanine derivatives have emerged as a particularly promising class of compounds, offering unique structural and electronic properties that can enhance therapeutic efficacy, improve pharmacokinetic profiles, and unlock novel mechanisms of action. This technical guide provides an in-depth exploration of the discovery and development of pyridylalanine derivatives, with a focus on their synthesis, biological activities, and the underlying signaling pathways they modulate.

Synthesis of Key Pyridylalanine Derivatives

The synthesis of pyridylalanine derivatives is a critical first step in their development as therapeutic agents. The methodologies employed are diverse and tailored to the specific isomer and desired protecting groups.

Synthesis of Fmoc-D-3-(3-pyridyl)-alanine

A widely used building block in solid-phase peptide synthesis, Fmoc-D-3-(3-pyridyl)-alanine, can be synthesized from 3-(3-pyridyl)-DL-alanine. The process involves enzymatic resolution to isolate the D-isomer, followed by Fmoc protection.

Experimental Protocol: Synthesis of 3-(3-pyridyl)-DL-alanine

A common route to β-(3-pyridyl)-DL-alanine is through a diethyl acetamidomalonate condensation with 3-(chloromethyl)pyridine (B1204626).[1][2]

  • Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol. The mixture is refluxed to facilitate the condensation reaction.

  • Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis (e.g., with HCl) to remove the acetyl and ester groups, followed by decarboxylation upon heating to yield the racemic DL-pyridylalanine.

Subsequent enzymatic resolution can then be employed to separate the D- and L-isomers, followed by standard procedures for the introduction of the Fmoc protecting group to the D-isomer.

Synthesis of 2-Oxo-Pyridine Derivatives

Certain 2-oxo-pyridine derivatives containing a nitrile group have demonstrated significant antiproliferative activity. A one-pot, two-step synthesis for a bioactive derivative, 6-amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile, has been reported.[3]

Experimental Protocol: Synthesis of 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile [3]

  • Step 1: Knoevenagel Condensation. A mixture of p-tolualdehyde, malononitrile, and a catalytic amount of a natural product catalyst like betaine (B1666868) is stirred in an appropriate solvent (e.g., water) at room temperature.

  • Step 2: Michael Addition and Cyclization. To the same reaction vessel, benzyl (B1604629) isocyanide and another catalyst, guanidine (B92328) carbonate, are added. The mixture is then heated, leading to a Michael addition followed by intramolecular cyclization and rearrangement to yield the final 2-oxo-pyridine derivative. The product can be purified by recrystallization.

Biological Activities and Therapeutic Potential

Pyridylalanine derivatives have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for the treatment of various diseases, including cancer, inflammatory disorders, and sickle cell disease.

Anticancer Activity

Several pyridylalanine and related pyridine (B92270) derivatives have exhibited potent antiproliferative effects against a range of cancer cell lines.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrileVariesNot specified in snippet[3]
Pyridazine (B1198779) Derivative 9aCOX-20.0155[4]
Pyridazine Derivative 9bCOX-20.0175[4]
Pyridazine Derivative 12COX-20.0171[4]
Pyridazine Derivative 16bCOX-20.0169[4]
Pyridazine Derivative 17COX-20.0177[4]
Pyridazine Derivative 4cCOX-20.26[5]
Pyridazine Derivative 6bCOX-20.18[5]
Pyrazole Derivative 5fCOX-21.50[6]
Pyrazole Derivative 6fCOX-21.15[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridylalanine derivative and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridylalanine derivatives is often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or modulate signaling pathways such as the one involving phosphodiesterase 4 (PDE4).

Table 2: Anti-inflammatory Activity of Pyridine-related Derivatives (COX-2 Inhibition)

Compound/DerivativeTargetIC50 (µM)Reference
Pyridazine Derivative 9aCOX-20.0155[4]
Pyridazine Derivative 16bCOX-20.0169[4]
Pyridazine Derivative 6bCOX-20.18[5]
Pyrazole Derivative 10COX-20.72[7]
Pyrazole Derivative 27COX-20.76[7]
Pyrazole Derivative 5fCOX-21.50[6]
Pyrazole Derivative 6fCOX-21.15[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Preparation: Use male Wistar rats weighing approximately 160-180g.

  • Compound Administration: Administer the test pyridylalanine derivative intraperitoneally or orally.

  • Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Antisickling Activity

Certain pyridyl derivatives of vanillin (B372448) have shown potent antisickling activity, offering a promising therapeutic strategy for sickle cell disease. These compounds can modify sickle hemoglobin (HbS), increasing its oxygen affinity and inhibiting its polymerization.

Table 3: Antisickling Activity of Pyridyl Derivatives of Vanillin

CompoundActivityObservationsReference
SAJ-009AntisicklingSuperior in vitro binding and pharmacokinetic properties compared to vanillin.[8]
SAJ-310AntisicklingEnhanced allosteric and antisickling properties.[8]
SAJ-270AntisicklingSignificantly increased oxygen affinity of HbS.[8]

Experimental Protocol: In Vitro Sickling Assay

This assay evaluates the ability of a compound to prevent the characteristic sickling of red blood cells under hypoxic conditions.

  • Blood Sample Preparation: Obtain blood samples from individuals with sickle cell disease (homozygous for HbS). Dilute the blood with a suitable buffer.

  • Compound Incubation: Incubate the diluted blood with various concentrations of the test compound.

  • Induction of Sickling: Expose the samples to a hypoxic environment (e.g., 4% oxygen) for a set period (e.g., 1-2 hours) at 37°C to induce sickling.

  • Fixation: Fix the red blood cells with a solution of glutaraldehyde.

  • Microscopic Analysis: Observe the morphology of the red blood cells under a microscope. Quantify the percentage of sickled cells in treated versus untreated samples.

Experimental Protocol: Cation-Exchange HPLC for Hemoglobin Adduct Formation

This method is used to quantify the extent to which the antisickling agent chemically modifies hemoglobin.

  • Hemolysate Preparation: Lyse the red blood cells from the sickling assay to release the hemoglobin.

  • Chromatographic Separation: Inject the hemolysate onto a cation-exchange HPLC column. Use a salt gradient (e.g., with sodium chloride) in a suitable buffer system (e.g., phosphate (B84403) buffer) to separate the modified hemoglobin from the unmodified form.

  • Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 415 nm). The area under the peak corresponding to the modified hemoglobin is used to quantify the extent of adduct formation.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which pyridylalanine derivatives exert their effects is crucial for rational drug design and optimization.

Inhibition of VEGFR-2 Signaling

Some pyridylalanine derivatives may exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Pyridylalanine Pyridylalanine Derivative Pyridylalanine->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition
Modulation of the PDE4-cAMP Signaling Pathway

The anti-inflammatory effects of some pyridylalanine derivatives can be attributed to the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation.

PDE4_cAMP_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Substrate CREB CREB PKA->CREB Phosphorylates AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory AMP AMP PDE4->AMP Degrades to Pyridylalanine Pyridylalanine Derivative Pyridylalanine->PDE4 Inhibits

PDE4-cAMP Signaling Pathway Modulation

Experimental and Drug Discovery Workflows

The discovery and development of novel pyridylalanine derivatives follow a structured workflow, from initial hit identification to preclinical evaluation.

Drug Discovery Workflow

DrugDiscoveryWorkflow TargetID Target Identification & Validation HitID Hit Identification (e.g., HTS) TargetID->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOp Lead Optimization HitToLead->LeadOp SAR SAR Studies HitToLead->SAR Preclinical Preclinical Development (In vivo studies) LeadOp->Preclinical LeadOp->SAR Clinical Clinical Trials Preclinical->Clinical

Drug Discovery Workflow for Pyridylalanine Derivatives
Structure-Activity Relationship (SAR) Workflow

A key component of the hit-to-lead and lead optimization phases is the iterative process of establishing structure-activity relationships.

SAR_Workflow InitialHit Initial Hit Compound AnalogDesign Analog Design & Chemical Synthesis InitialHit->AnalogDesign BiologicalTesting Biological Testing (In vitro & In vivo assays) AnalogDesign->BiologicalTesting DataAnalysis Data Analysis & SAR Determination BiologicalTesting->DataAnalysis DataAnalysis->AnalogDesign Iterative Refinement OptimizedLead Optimized Lead DataAnalysis->OptimizedLead

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-4-Pyridylalanine (Boc-D-4-Pal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development for enhancing biological activity, stability, and pharmacokinetic properties. 4-pyridylalanine (4-Pal), an aromatic amino acid with a hydrophilic pyridine (B92270) ring, offers unique properties such as hydrogen bonding capacity, which can improve the solubility and biological interactions of peptide drug candidates.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing D-4-pyridylalanine using tert-butyloxycarbonyl (Boc) protection chemistry. The Boc-SPPS approach is a well-established and robust method for peptide synthesis.[2][3] This protocol is particularly relevant for the synthesis of analogs of bioactive peptides, such as Gonadotropin-Releasing Hormone (GnRH), where the introduction of unnatural amino acids can lead to potent antagonists.[4][5]

Data Presentation

The successful synthesis of a peptide is evaluated based on several quantitative parameters. While specific yields for peptides containing Boc-D-4-Pal-OH can vary depending on the sequence and coupling conditions, the following table outlines the key metrics that should be recorded and optimized during the synthesis process.

ParameterDescriptionTypical Expected Range
Resin Substitution Level The amount of the first amino acid attached to the resin, typically in mmol/g.0.2 - 1.0 mmol/g
Coupling Efficiency The percentage of free amines that have successfully coupled with the incoming amino acid at each step. This can be monitored qualitatively using the Kaiser test.> 99%
Deprotection Efficiency The percentage of Boc protecting groups removed during the acid treatment step. Incomplete deprotection can lead to deletion sequences.> 99%
Crude Peptide Purity The percentage of the target peptide in the crude product after cleavage from the resin, as determined by reverse-phase high-performance liquid chromatography (RP-HPLC).50 - 80%
Final Yield The amount of purified peptide obtained relative to the theoretical maximum based on the initial resin loading.10 - 40%

Experimental Protocols

This section details the manual Boc-SPPS methodology for the synthesis of a peptide containing a this compound residue on a p-methylbenzhydrylamine (MBHA) resin to yield a C-terminally amidated peptide.

Materials and Reagents
  • This compound

  • Other required Boc-protected amino acids

  • p-Methylbenzhydrylamine (MBHA) resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine, peptide synthesis grade (for Fmoc removal if applicable to other residues)

  • Anhydrous Hydrogen Fluoride (HF) or a suitable cleavage cocktail (e.g., TFA/TIS/H2O)

  • Scavengers (e.g., anisole (B1667542), p-cresol (B1678582), thioanisole, triisopropylsilane (B1312306) (TIS))

  • Diethyl ether, anhydrous

  • Methanol (B129727) (MeOH)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Solid-phase peptide synthesis vessel

  • Shaker

  • RP-HPLC system for purification and analysis

Protocol

1. Resin Preparation and Swelling

  • Place the MBHA resin (1.0 g, e.g., 0.5 mmol/g substitution) in a peptide synthesis vessel.

  • Wash the resin with DMF (3 x 10 mL).

  • Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.

  • Drain the DCM.

2. First Amino Acid Coupling (if not pre-loaded)

  • This protocol assumes the first amino acid is coupled to the MBHA resin. If starting with a non-loaded resin, the first Boc-amino acid (2-4 equivalents) is coupled using standard procedures with DIC/HOBt or other coupling agents in DMF/DCM.

3. Boc-SPPS Cycle for Subsequent Amino Acids

This cycle is repeated for each amino acid in the peptide sequence.

  • Step 3.1: Boc Deprotection

    • Wash the resin with DCM (3 x 10 mL).

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.

    • Drain the TFA/DCM solution.

    • Wash the resin with DCM (3 x 10 mL).

    • Wash the resin with isopropanol (B130326) (2 x 10 mL).

    • Wash the resin with DCM (3 x 10 mL).

  • Step 3.2: Neutralization

    • Add a solution of 10% DIEA in DCM (10 mL) to the resin and agitate for 2 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL).

    • Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a blue color.

  • Step 3.3: Amino Acid Coupling (including this compound)

    • In a separate vial, dissolve the Boc-amino acid (including this compound) (2-4 equivalents relative to the resin substitution) and HOBt (2-4 equivalents) in DMF (5 mL).

    • Add DIC (2-4 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at 0 °C.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), the coupling is incomplete and should be allowed to proceed longer or a recoupling may be necessary. A negative result (yellow/colorless) indicates complete coupling.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin with DMF (3 x 10 mL).

    • Wash the resin with DCM (3 x 10 mL).

4. Final Deprotection

  • After the final amino acid has been coupled, perform the Boc deprotection step (Step 3.1) one last time.

  • Wash the resin with DCM (3 x 10 mL) and then with methanol (3 x 10 mL).

  • Dry the peptide-resin under vacuum.

5. Cleavage and Deprotection

  • HF Cleavage (Caution: Highly toxic and corrosive, requires specialized equipment and training)

    • Place the dried peptide-resin in an all-Teflon HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 1 mL of anisole or p-cresol per gram of resin).

    • Cool the vessel to -5 to 0 °C.

    • Condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • The crude peptide will remain as a precipitate.

  • TFA Cocktail Cleavage (Alternative to HF)

    • Prepare a cleavage cocktail, for example, Reagent K (TFA/phenol/water/thioanisole/ethanedithiol, 82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the peptide-resin (10-20 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

6. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the cleavage solution to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Purify the peptide by RP-HPLC.

  • Analyze the fractions by mass spectrometry and pool the fractions containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualization

The following diagram illustrates the signaling pathway of Gonadotropin-Releasing Hormone (GnRH), a common target for modification with unnatural amino acids like D-4-pyridylalanine to create potent antagonists for therapeutic applications.

GnRH_Signaling_Pathway GnRH GnRH or GnRH Antagonist GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Gq_alpha Gqα GnRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC LH_FSH_release LH & FSH Release Ca2->LH_FSH_release MAPK MAPK Pathway PKC->MAPK LH_FSH_synthesis LH & FSH Gene Transcription & Synthesis MAPK->LH_FSH_synthesis

Caption: GnRH signaling pathway in pituitary gonadotrophs.

References

Application Notes and Protocols for Coupling Boc-D-4-pyridylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-4-pyridylalanine (Boc-D-4-Pal) is a non-canonical amino acid increasingly utilized in the design of novel peptides and peptidomimetics for therapeutic applications.[1][2] Its unique pyridine (B92270) side chain offers opportunities for forming specific interactions with biological targets, enhancing binding affinity, and improving pharmacokinetic profiles. However, the incorporation of Boc-D-4-Pal into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges that require careful consideration of the coupling methodology to ensure high yield and purity of the final product.

The primary difficulties associated with the coupling of Boc-D-4-Pal in SPPS include:

  • Racemization: As with many amino acids, the activation of the carboxyl group can lead to epimerization at the alpha-carbon, resulting in the undesired L-enantiomer. This is a critical concern as the stereochemistry of the peptide is paramount for its biological activity.

  • Pyridyl Nitrogen Quaternization: The basic nitrogen atom in the pyridine ring is susceptible to alkylation or acylation, particularly when using certain coupling reagents or during prolonged exposure to activating agents. This side reaction leads to the formation of permanently charged pyridinium (B92312) species, which can be difficult to remove and can alter the desired properties of the peptide.

  • Steric Hindrance: While not as sterically demanding as some other unnatural amino acids, the pyridyl group can still present some steric hindrance, potentially slowing down the coupling reaction and requiring more robust activation methods.

This document provides detailed application notes and optimized protocols for the efficient coupling of Boc-D-4-pyridylalanine in Boc-SPPS, focusing on minimizing side reactions and maximizing coupling efficiency.

Selecting the Optimal Coupling Strategy

The choice of coupling reagent is critical for the successful incorporation of Boc-D-4-pyridylalanine. The ideal reagent should provide rapid and efficient activation while minimizing the risk of racemization and side-chain reactions. Below is a comparative summary of recommended coupling methods.

Data Presentation: Comparison of Coupling Methods
Coupling MethodReagentsKey AdvantagesPotential DrawbacksRecommended Use Case
Carbodiimide with Additive DIC / OxymaLow cost, readily available, low risk of pyridyl quaternization. Oxyma is a non-explosive and effective racemization suppressant.[3][4][5][6]Slower reaction times compared to onium salts.Routine couplings where cost is a consideration and for sequences less prone to aggregation.
Phosphonium (B103445) Salt PyBOPHigh coupling efficiency, lower risk of guanidinylation side products compared to uronium salts.[3]Higher cost. The byproduct, tris-pyrrolidino phosphamide, can complicate purification in solution-phase synthesis.[3]Difficult couplings and for sequences prone to side reactions with uronium reagents.
Phosphonium Salt with Low Racemization DEPBTRemarkably resistant to racemization, even for sensitive amino acids.[3][7][8][9][10]Higher cost and can be less reactive than other onium salts.For peptides where even trace amounts of racemization are unacceptable.
Uronium Salt HBTUFast and efficient coupling.[7][11]Risk of guanidinylation of the N-terminal amine and potential for side reactions with the pyridine ring.[12][13]Use with caution and with optimized protocols to minimize side reactions.

Experimental Protocols

The following protocols are designed for the coupling of Boc-D-4-pyridylalanine onto a resin-bound peptide with a free N-terminal amine within a standard Boc-SPPS workflow.

Initial Resin and Peptide Preparation (Common to all Protocols)
  • Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (B130326) (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.

  • Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice) to neutralize the N-terminal amine salt.

  • Washing: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the coupling step.

Protocol 1: DIC/Oxyma Coupling (Recommended for Low Racemization and Cost-Effectiveness)

This method is a robust and economical choice that effectively minimizes racemization.

Reagents:

  • Boc-D-4-pyridylalanine (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Reagent Preparation: In a separate vessel, dissolve Boc-D-4-pyridylalanine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

  • Coupling Initiation: Add the Boc-D-4-pyridylalanine/Oxyma solution to the neutralized peptide-resin.

  • Activation: Add DIC (3 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines.

  • Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: PyBOP Coupling (Recommended for High Efficiency)

PyBOP is a highly efficient phosphonium salt-based coupling reagent suitable for difficult couplings.

Reagents:

  • Boc-D-4-pyridylalanine (3 equivalents)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a separate vessel, dissolve Boc-D-4-pyridylalanine (3 eq.) and PyBOP (3 eq.) in DMF.

  • Pre-activation: Add DIEA (6 eq.) to the reagent mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: DEPBT Coupling (Recommended for Minimal Racemization)

DEPBT is an excellent choice when the absolute minimization of racemization is the highest priority.[3][7][8][9][10]

Reagents:

  • Boc-D-4-pyridylalanine (2 equivalents)

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a separate vessel, dissolve Boc-D-4-pyridylalanine (2 eq.) and DEPBT (2 eq.) in DMF.

  • Coupling Initiation: Add the Boc-D-4-pyridylalanine/DEPBT solution to the neutralized peptide-resin.

  • Base Addition: Add DIEA (4 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 4: HBTU Coupling (Use with Caution)

While HBTU is a fast and effective coupling reagent, it carries a higher risk of side reactions with Boc-D-4-pyridylalanine, including guanidinylation and potential modification of the pyridine ring.[12][13] This protocol should be used judiciously and with careful monitoring.

Reagents:

  • Boc-D-4-pyridylalanine (3 equivalents)

  • (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation: In a separate vessel, dissolve Boc-D-4-pyridylalanine (3 eq.), HBTU (3 eq.), and optionally HOBt (3 eq.) in DMF.

  • Pre-activation: Add DIEA (6 eq.) to the reagent mixture and allow to pre-activate for no more than 2 minutes.

  • Coupling: Immediately transfer the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).

Mandatory Visualizations

Coupling_Reaction Resin_Peptide_NH2 Resin-Peptide-NH2 Coupled_Peptide Resin-Peptide-CO-NH-Boc-D-4-pyridylalanine Resin_Peptide_NH2->Coupled_Peptide Coupling Boc_AA_COOH Boc-D-4-pyridylalanine-COOH Activated_AA Activated Boc-D-4-pyridylalanine Boc_AA_COOH->Activated_AA Activation Coupling_Reagent Coupling Reagent (e.g., DIC/Oxyma, PyBOP) Coupling_Reagent->Activated_AA Base Base (e.g., DIEA) Base->Activated_AA Activated_AA->Coupled_Peptide Byproducts Byproducts Activated_AA->Byproducts

Caption: General schematic of the coupling reaction for Boc-D-4-pyridylalanine in SPPS.

Workflow_Selection Start Start: Couple Boc-D-4-pyridylalanine High_Rac_Risk Is minimization of racemization critical? Start->High_Rac_Risk Difficult_Seq Is the sequence known to be difficult (steric hindrance, aggregation)? High_Rac_Risk->Difficult_Seq No Use_DEPBT Use DEPBT Protocol High_Rac_Risk->Use_DEPBT Yes Cost_Concern Is cost a primary concern? Use_DIC_Oxyma Use DIC/Oxyma Protocol Cost_Concern->Use_DIC_Oxyma Yes Use_PyBOP Use PyBOP Protocol Cost_Concern->Use_PyBOP No Difficult_Seq->Cost_Concern No Difficult_Seq->Use_PyBOP Yes

Caption: Decision tree for selecting the optimal coupling protocol for Boc-D-4-pyridylalanine.

Troubleshooting_Workflow Start Kaiser test positive (Incomplete Coupling) Double_Couple Perform a second coupling (re-couple) using the same protocol. Start->Double_Couple Check_Completion Perform Kaiser test again Double_Couple->Check_Completion Switch_Reagent Switch to a more potent coupling reagent (e.g., from DIC/Oxyma to PyBOP) Check_Completion->Switch_Reagent Positive Proceed Proceed to next deprotection step Check_Completion->Proceed Negative Check_Reagents Check freshness and purity of amino acid and reagents Switch_Reagent->Check_Reagents Analyze_Side_Products Analyze crude peptide by LC-MS for side products (quaternization, racemization) Check_Reagents->Analyze_Side_Products

Caption: Troubleshooting workflow for incomplete coupling of Boc-D-4-pyridylalanine.

Troubleshooting and Mitigation of Side Reactions

  • Incomplete Coupling (Positive Kaiser Test):

    • Action: Perform a second coupling (double coupling) using the same protocol.

    • If still incomplete: Switch to a more powerful coupling reagent (e.g., from DIC/Oxyma to PyBOP). Ensure the freshness and purity of the Boc-D-4-pyridylalanine and coupling reagents.

  • Racemization:

    • Mitigation: The use of additives like Oxyma or reagents like DEPBT is highly recommended to suppress racemization.[3][4][10] Avoid excessive pre-activation times and the use of strong, unhindered bases.

    • Analysis: The extent of racemization can be determined by chiral HPLC analysis of the final, cleaved peptide or by enzymatic digestion followed by LC-MS analysis.

  • Pyridyl Nitrogen Quaternization:

    • Mitigation: This side reaction is more likely with highly reactive coupling reagents, especially uronium salts like HBTU. Using phosphonium salts (PyBOP, DEPBT) or carbodiimides (DIC/Oxyma) is generally safer. Minimize the excess of coupling reagents and activation times. The use of a less nucleophilic base, such as 2,4,6-collidine, in place of DIEA may also reduce this side reaction, although it may require longer coupling times. For particularly sensitive sequences, protection of the pyridine nitrogen with a 2-chlorotrityl (2-Cl-Trt) group can be considered, although this adds extra synthesis and deprotection steps. The use of 2-chlorotrityl chloride resin for the synthesis of protected peptide fragments can also be advantageous due to its mild cleavage conditions, which can help preserve the integrity of the pyridyl group.[14][15][16][][18]

By carefully selecting the coupling method and optimizing the reaction conditions as described in these protocols, researchers can successfully incorporate Boc-D-4-pyridylalanine into their peptide sequences with high efficiency and purity, paving the way for the development of novel and effective peptide-based therapeutics.

References

Application Notes and Protocols for the Deprotection of Boc-D-4-Pal-OH using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and other complex molecules. Its widespread use is attributed to its stability under a broad range of chemical conditions and its facile and efficient removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its strong acidity and high volatility, which simplifies the isolation of the deprotected amine product.

This document provides detailed application notes and protocols for the TFA-mediated deprotection of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH). It covers the reaction mechanism, experimental procedures for both solution-phase and solid-phase synthesis, and a discussion on the use of scavengers to mitigate potential side reactions.

Mechanism of TFA-Mediated Boc Deprotection

The removal of the Boc group with TFA proceeds via an acid-catalyzed elimination reaction. The key steps are as follows:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.

  • Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[1][2]

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA present in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1][2]

It is critical to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause a pressure buildup in a closed system.[1][2]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine This compound Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ TFA TFA (H⁺) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Amine_Salt H-D-4-Pal-OH • TFA Carbamic_Acid->Amine_Salt - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Trapped_Cation Trapped Cation Tert_Butyl_Cation->Trapped_Cation Scavenger Scavenger Scavenger->Trapped_Cation Trapping

Caption: Mechanism of TFA-mediated Boc deprotection.

The Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[3] While 4-pyridylalanine is not as susceptible to alkylation as tryptophan or methionine, the use of scavengers is good practice, especially in the context of solid-phase peptide synthesis (SPPS) where other sensitive residues may be present in the peptide sequence.[3] Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation, thereby preventing side product formation.[4]

Common scavengers and their primary targets are summarized in the table below.

ScavengerConcentrationTarget Residues/Function
Water (H₂O)2.5% - 5%General scavenger for tert-butyl cations.[3]
Triisopropylsilane (TIS)1% - 2.5%Effective in reducing trityl groups and preventing tryptophan alkylation.[3]
Ethanedithiol (EDT)2.5%Protects cysteine and methionine from oxidation and alkylation.[3]
Thioanisole5%Scavenges cations and accelerates the deprotection of arginine (Pmc).[3]
Phenol5%Scavenges trityl groups.[3]

For the deprotection of a peptide containing D-4-pyridylalanine without other sensitive residues, a simple TFA/water or TFA/TIS/water mixture is generally sufficient.

Experimental Protocols

The following protocols provide a general framework for the deprotection of this compound. Optimal conditions, such as TFA concentration and reaction time, may need to be adjusted based on the specific substrate and scale of the reaction.

Protocol 1: Solution-Phase Deprotection

This protocol is suitable for the deprotection of this compound in a solution of TFA and dichloromethane (B109758) (DCM).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.[1]

  • Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[1]

  • Slowly add TFA to the stirred solution. The final concentration of TFA can be varied (see table below for examples).[3]

  • Allow the reaction mixture to warm to room temperature and stir for the specified time.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene.[3]

  • The crude product, the TFA salt of H-D-4-Pal-OH, can be precipitated by adding cold diethyl ether.[3]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[3]

Common TFA Deprotection Conditions for Solution Phase:

TFA Concentration (% v/v in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.[3]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[3]
100% (neat TFA)1-2 hoursRoom TemperatureUsed for more resistant Boc groups.
Protocol 2: Solid-Phase Deprotection (for Peptide Synthesis)

This protocol outlines the deprotection of a Boc group from a peptide containing D-4-pyridylalanine attached to a solid support.

Materials:

  • Boc-protected peptide-resin

  • TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM) for washing

  • Reaction vessel for solid-phase synthesis

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual solvents from previous steps.[1]

  • Add the pre-prepared TFA cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]

  • Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate, which contains the deprotected peptide.[1]

  • Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide and combine the filtrates.[1]

  • Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[1]

  • Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.[1]

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.[1]

  • Dry the purified peptide under vacuum.[1]

Experimental_Workflow cluster_solution Solution-Phase Protocol cluster_solid Solid-Phase Protocol sol_start Dissolve this compound in DCM sol_cool Cool to 0°C sol_start->sol_cool sol_add_tfa Add TFA sol_cool->sol_add_tfa sol_react Stir at Room Temperature sol_add_tfa->sol_react sol_monitor Monitor Reaction (TLC/LC-MS) sol_react->sol_monitor sol_evap Evaporate Solvent and Excess TFA sol_monitor->sol_evap sol_precip Precipitate with Cold Diethyl Ether sol_evap->sol_precip sol_isolate Filter and Dry Product sol_precip->sol_isolate sp_start Wash Peptide-Resin with DCM sp_add_cocktail Add TFA Cleavage Cocktail sp_start->sp_add_cocktail sp_agitate Agitate at Room Temperature sp_add_cocktail->sp_agitate sp_filter Filter and Collect Filtrate sp_agitate->sp_filter sp_precip Precipitate Peptide with Cold Diethyl Ether sp_filter->sp_precip sp_isolate Isolate Peptide (Centrifuge/Filter) sp_precip->sp_isolate sp_wash Wash with Cold Diethyl Ether sp_isolate->sp_wash sp_dry Dry Peptide Under Vacuum sp_wash->sp_dry

Caption: Experimental workflows for TFA-mediated Boc deprotection.

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.

Conclusion

The TFA-mediated deprotection of this compound is a robust and efficient method for removing the Boc protecting group. By carefully selecting the reaction conditions, including the concentration of TFA, reaction time, temperature, and the appropriate use of scavengers, high yields of the desired deprotected product can be achieved. The protocols provided in these application notes serve as a comprehensive guide for researchers to successfully and safely perform this critical transformation in their synthetic endeavors.

References

Application Notes and Protocols: Incorporation of Boc-D-4-Pal-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the unnatural amino acid Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This document outlines the rationale for its use, detailed experimental protocols, data on its impact on biological activity, and visualization of relevant signaling pathways.

Introduction to Boc-D-4-Pyridylalanine

Boc-D-4-pyridylalanine is a derivative of the D-isomer of alanine (B10760859) containing a pyridine (B92270) ring at the β-carbon. Its incorporation into peptide sequences can confer several advantageous properties, including:

  • Enhanced Aqueous Solubility: The pyridine moiety increases the hydrophilicity of the peptide, which can improve solubility in aqueous buffers.

  • Increased Resistance to Enzymatic Degradation: The presence of a D-amino acid can render the peptide less susceptible to cleavage by proteases, thereby increasing its in vivo half-life.[1]

  • Modulation of Biological Activity: The unique structural and electronic properties of the pyridyl group can lead to altered receptor binding affinity and downstream signaling.

  • Metal Coordination: The nitrogen atom in the pyridine ring can act as a metal coordination site, allowing for the development of novel peptide-metal complexes.

A prominent example of a therapeutic peptide containing a D-pyridylalanine residue is Cetrorelix , a Gonadotropin-Releasing Hormone (GnRH) antagonist used in assisted reproduction and cancer therapy.[2][3][4] The D-pyridylalanine residue in Cetrorelix is crucial for its receptor binding and antagonist activity.[5]

Data Presentation: Biological Activity of a D-4-Pal-Containing Peptide (Cetrorelix)

The incorporation of D-4-pyridylalanine can significantly impact the biological activity of a peptide. The following tables summarize the inhibitory potency of Cetrorelix, a GnRH antagonist containing D-3-pyridylalanine (a positional isomer of D-4-pyridylalanine with similar properties), on GnRH-induced intracellular signaling pathways in HEK293 cells expressing the GnRH receptor.

Table 1: Inhibition of GnRH-Induced Intracellular Calcium Mobilization by Cetrorelix [2][6]

Cetrorelix ConcentrationInhibition of GnRH-induced Ca2+ increase (AUC)
10 pMPartial (slight potentiation observed)
100 pMPartial (slight potentiation observed)
1 nMPartial Inhibition
10 nMComplete Inhibition
100 nMComplete Inhibition
1 µMComplete Inhibition

AUC: Area Under the Curve, representing the total Ca2+ signal over time.

Table 2: Comparative IC50 Values of Cetrorelix for Different Signaling Pathways [3][7]

Signaling PathwayIC50 of Cetrorelix
GnRH Receptor Binding (Kd)0.202 nM
Inhibition of GnRH-induced Ca2+ mobilization~1-10 nM
Inhibition of GnRH-induced cAMP accumulationPotent, in the nanomolar range
Inhibition of GnRH-induced pERK1/2 activationSimilar to other GnRH antagonists
Inhibition of GnRH-induced pCREB activationSimilar to other GnRH antagonists

Experimental Protocols

Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a D-4-Pal-Containing Peptide

This protocol provides a general procedure for the manual synthesis of a peptide containing this compound using Boc-SPPS on a p-methylbenzhydrylamine (MBHA) resin.

Materials:

  • MBHA resin

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or HBTU

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc deprotection if synthesizing a mixed Boc/Fmoc peptide)

  • Acetic anhydride (B1165640)

  • Scavengers (e.g., anisole, m-cresol)

  • Anhydrous hydrogen fluoride (B91410) (HF) or a less hazardous cleavage cocktail (e.g., TFA/TIS/H2O)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in the peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (e.g., Boc-L-Alanine) in DMF.

    • Add DIC and HOBt (or HBTU) to activate the amino acid.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser (ninhydrin) test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Boc Deprotection:

    • Wash the resin with DMF and then DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF.

  • Subsequent Amino Acid Couplings (including this compound):

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

    • For the incorporation of this compound, follow the same coupling procedure as for other amino acids. A double coupling step may be employed to ensure high coupling efficiency.

  • Final Boc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 4.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF at 0°C in the presence of scavengers (e.g., anisole) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

    • Alternatively, use a less hazardous cleavage cocktail such as TFA/triisopropylsilane (TIS)/water.

  • Peptide Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether.

  • Peptide Dissolution and Lyophilization: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile (B52724) mixture) and lyophilize to obtain a dry powder.

Purification and Characterization of the D-4-Pal-Containing Peptide

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the lyophilized crude peptide in a minimal amount of solvent (e.g., 50% acetonitrile in water).

  • Inject the dissolved peptide onto a preparative C18 RP-HPLC column.

  • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize.

Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in an appropriate solvent.

  • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_synthesis Peptide Synthesis (Boc-SPPS) cluster_purification Purification & Characterization Resin MBHA Resin Coupling1 Couple 1st Boc-AA Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Coupling_Pal Couple this compound Deprotection1->Coupling_Pal Deprotection_Pal Boc Deprotection (TFA) Coupling_Pal->Deprotection_Pal Coupling_n Couple Remaining AAs Deprotection_Pal->Coupling_n Cleavage Cleavage from Resin (HF or TFA cocktail) Coupling_n->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure Peptide HPLC->Pure_Peptide MS Mass Spectrometry Pure_Peptide->MS Bioassay Biological Activity Assay Pure_Peptide->Bioassay

Caption: General workflow for the synthesis and characterization of a D-4-Pal-containing peptide.

GnRH Receptor Signaling Pathway and Antagonism by a D-4-Pal-Containing Peptide

G cluster_pathway GnRH Receptor Signaling GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Gq Gαq/11 GnRHR->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC DAG->PKC Transcription Gene Transcription (LH & FSH β-subunits) Ca->Transcription MAPK MAPK Cascade (ERK) PKC->MAPK MAPK->Transcription Antagonist D-4-Pal Peptide (e.g., Cetrorelix) Antagonist->GnRHR Blocks Binding

Caption: Antagonism of the GnRH receptor signaling pathway by a D-4-Pal-containing peptide.

PI3K/AKT/FOXO1 Pro-Apoptotic Signaling by Cetrorelix in Cancer Cells

G cluster_pathway Cetrorelix-Induced Apoptosis in EOC Cells Cetrorelix Cetrorelix (D-Pal Peptide) GnRHR GnRH Receptor Cetrorelix->GnRHR PI3K PI3K GnRHR->PI3K Inhibits pAKT p-AKT (Active) PI3K->pAKT Activates AKT AKT FOXO1 FOXO1 pAKT->FOXO1 Inhibits Apoptosis Apoptosis FOXO1->Apoptosis Promotes

Caption: PI3K/AKT/FOXO1 signaling pathway modulated by Cetrorelix to induce apoptosis.[8]

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH), into peptide sequences is a critical strategy in modern drug discovery for enhancing biological activity, stability, and receptor affinity. The basic nature of the pyridyl group in D-4-Pal presents unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC) purification, including potential peak tailing and strong interactions with the silica-based stationary phase. This document provides a detailed guide to the successful HPLC purification of peptides containing this moiety, offering optimized protocols and troubleshooting advice.

The purification strategy for peptides containing basic residues like D-4-pyridylalanine often involves the use of ion-pairing reagents, such as trifluoroacetic acid (TFA), at a low pH.[1] This approach protonates acidic silanol (B1196071) groups on the column packing, minimizing undesirable secondary interactions, and forms ion pairs with the basic residues of the peptide, thereby improving peak shape and resolution.[1]

Physicochemical Properties and Chromatographic Behavior

Peptides incorporating this compound exhibit increased basicity due to the pyridine (B92270) side chain. This characteristic can lead to strong interactions with residual silanol groups on C18 columns, potentially causing poor peak symmetry. To mitigate these effects, mobile phases are typically acidified with 0.1% TFA. The TFA serves a dual purpose: it suppresses the ionization of silanol groups and acts as an ion-pairing agent with the protonated basic sites on the peptide, leading to more predictable and efficient separation based on hydrophobicity.

The Boc protecting group significantly increases the hydrophobicity of the amino acid, contributing to longer retention times in RP-HPLC. The overall retention of the peptide will be a composite of the hydrophobicity of all its constituent amino acids.

Data Presentation: Purification of a Model Peptide

The following table summarizes representative data from the purification of a synthetic peptide containing a D-pyridylalanine residue, analogous to peptides incorporating this compound. This data is based on the purification of the GnRH antagonist Cetrorelix (B55110), which contains a pyridylalanine derivative.[2][3][4]

ParameterCrude PeptidePurified PeptideReference
Purity (by RP-HPLC) 60-70%>99.9%[2][3]
Major Impurities Deletion sequences, incompletely deprotected peptides<0.1% each[2]
Yield N/A~80-81%[2][3]
Retention Time VariableDependent on gradient and specific peptide[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful HPLC purification and to avoid column clogging.

  • Solubility Testing : Before preparing the full sample, test the solubility of a small amount of the crude peptide in the initial mobile phase (e.g., 5-10% acetonitrile (B52724) in water with 0.1% TFA). Peptides with high hydrophobicity may require initial dissolution in a small volume of a stronger organic solvent like DMSO or DMF before dilution with the aqueous mobile phase.[5][6]

  • Dissolution : Dissolve the crude peptide in the initial mobile phase A at a concentration of 1-15 mg/mL.[2][3] For difficult-to-dissolve peptides, sonication can be applied.

  • Filtration : Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[2][3]

HPLC Purification Protocol

This protocol is a starting point and may require optimization based on the specific properties of the target peptide. It is adapted from established methods for purifying peptides containing pyridylalanine residues, such as Cetrorelix.[2][4]

  • Instrumentation : A preparative HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column is recommended (e.g., 250 x 16 mm, 10 µm particle size).[4]

  • Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Detection : UV at 220 nm and 270-280 nm (the latter for peptides containing aromatic residues like Trp, Tyr, Phe, and Pal).[4]

  • Flow Rate : 15-20 mL/min (for a 16-20 mm ID column).[3][4]

  • Column Temperature : Ambient or controlled at 30-40°C.

Gradient Elution Program:

Time (minutes)% Mobile Phase B
015
515
7540
8095
8595
9015
10015
Post-Purification Processing
  • Fraction Analysis : Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pooling : Combine the fractions that meet the desired purity level.

  • Solvent Removal : Remove the acetonitrile from the pooled fractions using a rotary evaporator.[4]

  • Lyophilization : Freeze-dry the remaining aqueous solution to obtain the purified peptide as a fluffy powder.

Mandatory Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_peptide Crude Peptide dissolve Dissolve in Initial Mobile Phase crude_peptide->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject onto C18 Column filtrate->inject gradient Gradient Elution inject->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Acetonitrile pool->evaporate lyophilize Lyophilize evaporate->lyophilize final_product final_product lyophilize->final_product Purified Peptide

Caption: Workflow for HPLC purification of peptides.

Troubleshooting Common Issues

Troubleshooting_Flowchart start HPLC Issue Observed peak_tailing Peak Tailing / Broadening start->peak_tailing poor_solubility Poor Sample Solubility start->poor_solubility low_resolution Low Resolution start->low_resolution sol_tfa Ensure 0.1% TFA in Mobile Phase peak_tailing->sol_tfa sol_column Use High-Purity Silica Column peak_tailing->sol_column sol_dissolve Pre-dissolve in DMSO/DMF poor_solubility->sol_dissolve sol_sonicate Sonicate Sample Solution poor_solubility->sol_sonicate sol_gradient Optimize Gradient (make shallower) low_resolution->sol_gradient sol_flow Decrease Flow Rate low_resolution->sol_flow

Caption: Troubleshooting common HPLC purification issues.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Boc-D-4-Pal-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering enhanced stability, novel functionalities, and improved pharmacological profiles. Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a key building block in this field, providing a unique combination of a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a basic pyridyl side chain. Accurate characterization of peptides containing this residue is critical for ensuring synthesis fidelity and understanding their behavior. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise mass determination and detailed structural information through tandem MS (MS/MS) fragmentation analysis.[1][2][3]

These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides incorporating this compound. We detail experimental protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation, including expected fragmentation patterns. This guide is intended to equip researchers with the necessary information to confidently identify and characterize these novel peptide entities.

Expected Fragmentation Behavior

The fragmentation of peptides containing this compound in a collision-induced dissociation (CID) experiment is primarily characterized by two key features:

  • Labile Boc Group: The Boc protecting group is highly labile and is expected to be readily lost as a neutral species (100.0524 Da) during ionization or low-energy fragmentation.[3] This neutral loss from the precursor ion is a strong diagnostic indicator of the presence of the Boc group.

  • Peptide Backbone Fragmentation: Following the loss of the Boc group, the peptide backbone fragments to produce the canonical b- and y-ion series, which allow for sequence verification. The presence of the D-amino acid may influence fragmentation efficiencies but generally does not alter the fundamental fragmentation pathways.[4][5]

  • Pyridyl Side Chain Influence: The basic pyridyl group can retain a charge, potentially leading to a higher abundance of fragment ions containing this residue. Derivatization of peptides to include a fixed positive charge, such as a pyridinium (B92312) salt, has been shown to enhance ionization efficiency.[6][7][8]

Experimental Protocols

A robust and well-defined experimental protocol is essential for the accurate mass spectrometric analysis of peptides containing this compound.

Sample Preparation

Proper sample preparation is crucial to ensure high-quality data and prevent contamination.

  • Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent. A common choice is 50% acetonitrile (B52724) in water with 0.1% formic acid to a final concentration of 1 mg/mL.[3][9] Ensure complete dissolution by vortexing briefly.

  • Dilution for Analysis: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. The dilution should be done using the initial mobile phase composition (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation is necessary to remove impurities and deliver the peptide of interest to the mass spectrometer.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or analytical-flow liquid chromatography system is recommended.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm I.D. x 15 cm, 1.7 µm particle size) should be used.[3][9]

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Gradient: A linear gradient tailored to the hydrophobicity of the peptide should be employed. A typical gradient for a Boc-protected peptide would be 5% to 60% Mobile Phase B over 30 minutes.[3]

  • Flow Rate: For analytical scale, a flow rate of 0.3 mL/min is a good starting point.[3]

  • Injection Volume: 5 µL.[3]

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Capillary Voltage: 3.5 kV.[3]

  • Source Temperature: 120 °C.[3]

  • MS1 Scan Range: m/z 300 - 2000.

  • MS/MS Activation: Collision-Induced Dissociation (CID).

  • Collision Energy: A stepped or ramped collision energy is recommended to capture both the labile Boc group loss and the subsequent peptide backbone fragmentation.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the MS analysis of a model peptide, Ac-Tyr-Gly-Gly-Phe-(Boc-D-4-Pal)-OH.

Table 1: Precursor Ion Analysis

ParameterValue
Peptide SequenceAc-Tyr-Gly-Gly-Phe-(Boc-D-4-Pal)-OH
Theoretical Monoisotopic Mass853.3980 Da
Observed [M+H]¹⁺854.4053 m/z
Mass Accuracy< 5 ppm
Observed [M+2H]²⁺427.7063 m/z
Diagnostic Neutral Loss [M+H - 100]¹⁺754.3529 m/z

Table 2: Key MS/MS Fragment Ions for Sequence Confirmation (Assuming initial loss of Boc group)

Fragment IonTheoretical m/zObserved m/zMass Accuracy (ppm)
y₁249.1132249.11300.8
y₂412.1768412.17650.7
y₃469.2000469.19970.6
y₄526.2214526.22110.6
b₁206.0812206.08101.0
b₂263.0999263.09961.1
b₃320.1213320.12100.9
b₄467.1898467.18950.6

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound containing peptides.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation peptide Synthetic Peptide solubilize Solubilize in ACN/H2O with 0.1% Formic Acid peptide->solubilize dilute Dilute to 1-10 µg/mL solubilize->dilute lc C18 Reversed-Phase LC dilute->lc esi Electrospray Ionization (ESI+) lc->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ions) cid->ms2 data Raw Data ms2->data precursor Identify Precursor & Neutral Loss data->precursor fragment Sequence Verification (b/y ions) data->fragment report Final Report precursor->report fragment->report

Caption: Experimental workflow for LC-MS/MS analysis.

G cluster_logic Data Analysis Logic ms1 MS1 Spectrum Acquired precursor_detected Precursor Ion [M+H]⁺ Detected? ms1->precursor_detected ms2 Acquire MS2 Spectrum precursor_detected->ms2 Yes fail Identity Not Confirmed precursor_detected->fail No neutral_loss Neutral Loss of Boc (100 Da) Observed? fragments_detected b- and y-ions Detected? neutral_loss->fragments_detected Yes neutral_loss->fail No ms2->neutral_loss confirm Peptide Identity Confirmed fragments_detected->confirm Yes fragments_detected->fail No

References

Application Notes and Protocols: The Strategic Use of Boc-D-4-Pal-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of the unnatural amino acid Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) in the solid-phase peptide synthesis (SPPS) of bioactive peptides, with a particular focus on Gonadotropin-Releasing Hormone (GnRH) antagonists. The inclusion of D-amino acids and pyridylalanine residues is a key strategy in medicinal chemistry to enhance peptide stability, receptor binding affinity, and overall therapeutic efficacy.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-pyridyl group on the side chain. The D-configuration provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide. The pyridyl group can engage in specific interactions within the receptor binding pocket, influencing the peptide's biological activity. This compound is a valuable building block in the Boc-SPPS strategy for creating potent and stable peptide therapeutics.

Application Example: Synthesis of a GnRH Antagonist Analog

Quantitative Data Summary

The following table summarizes the in vitro bioactivity of a Degarelix analog containing a D-pyridylalanine derivative.

CompoundModificationIn Vitro Bioactivity (IC50, nM)[1]
Degarelix AnalogD-2-methoxy-5-pyridylalanine at position 35.22

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the GnRH-induced response in a reporter gene assay.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

Boc-SPPS Workflow for Peptide Synthesis

The synthesis of peptides using this compound follows the standard Boc-SPPS workflow, which involves the sequential addition of amino acids to a growing peptide chain on a solid support.

Boc-SPPS Workflow Resin Resin Preparation (e.g., Merrifield Resin) Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling2 This compound Coupling Neutralization1->Coupling2 Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 Repeat Repeat Cycles for Remaining Amino Acids Neutralization2->Repeat Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Boc-SPPS workflow for peptide synthesis.
Detailed Methodologies

1. Resin Preparation and Swelling:

  • Resin Selection: Choose a suitable resin for Boc-SPPS, such as Merrifield resin for C-terminal acids or MBHA resin for C-terminal amides.

  • Swelling: Place the desired amount of resin in a reaction vessel. Wash the resin three times with dichloromethane (B109758) (DCM) to remove impurities and swell the resin. Allow the resin to swell in DCM for at least 30 minutes before the first coupling step.

2. First Amino Acid Coupling:

  • The C-terminal amino acid is attached to the resin. For Merrifield resin, this is typically achieved by reacting the cesium salt of the Boc-protected amino acid with the resin.

3. Boc Deprotection:

  • The temporary Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acidic solution, typically 50% trifluoroacetic acid (TFA) in DCM.[2][3]

  • The resin is treated with the TFA solution for approximately 20-30 minutes.

  • The resin is then washed thoroughly with DCM to remove the TFA and the cleaved Boc group.

4. Neutralization:

  • The resulting trifluoroacetate (B77799) salt on the N-terminus is neutralized to the free amine using a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM.[3][4]

  • The resin is washed with DCM to remove excess base.

5. This compound Coupling:

  • Activation: Dissolve this compound (typically 3-4 equivalents relative to the resin substitution) in DCM or a mixture of DCM and dimethylformamide (DMF). Add a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activation base like DIEA.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

6. Repeat Cycles:

  • The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • For Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[2] Scavengers such as anisole (B1667542) or cresol (B1669610) are added to protect sensitive amino acid side chains.

8. Purification:

  • The crude peptide is precipitated with cold diethyl ether, collected by filtration, and dried.

  • The peptide is then purified to the desired level using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

GnRH Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity of a synthesized GnRH antagonist.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (GnRH Receptor Source) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Ligand_Prep Radioligand and Competitor Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting of Bound Radioactivity Washing->Counting Analysis Calculation of IC50 and Ki Values Counting->Analysis

Workflow for a GnRH receptor competitive binding assay.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor.

  • Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).

  • Test Compound: The synthesized GnRH antagonist containing D-4-pyridylalanine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway

GnRH Receptor Signaling Pathway

GnRH antagonists, such as those synthesized using this compound, exert their effects by competitively blocking the GnRH receptor, a G-protein coupled receptor (GPCR). This prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR binds & activates GnRH_Antagonist GnRH Antagonist (e.g., containing D-4-Pal) GnRH_Antagonist->GnRHR binds & blocks Gq11 Gq/11 GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK activates Transcription Gene Transcription (LH & FSH subunits) MAPK->Transcription activates Secretion Gonadotropin (LH & FSH) Synthesis & Secretion Transcription->Secretion

GnRH receptor signaling pathway and the inhibitory action of GnRH antagonists.

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for the development of potent and stable bioactive peptides, particularly GnRH antagonists. The protocols and information provided herein offer a guide for researchers in the synthesis and evaluation of such compounds. Further research into the specific structure-activity relationships of peptides containing this compound will continue to advance the field of peptide-based drug discovery.

References

Application Note: Automated Solid-Phase Peptide Synthesis Protocol for Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

AN-SPPS-BDP001

For Research Use Only.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a critical strategy in modern drug discovery and development, enabling the modulation of peptide conformation, stability, and biological activity. Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) is a valuable building block that introduces a basic, aromatic side chain, which can be pivotal for receptor interaction and improving the pharmacological properties of synthetic peptides.[1][2] This application note provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing this compound using the tert-butyloxycarbonyl (Boc) protection strategy.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established method in SPPS.[3] The temporary Nα-Boc group is removed under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), while the more permanent benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) at the end of the synthesis.[3][4] This document outlines the materials, a comprehensive automated synthesis protocol, and methods for the subsequent cleavage, purification, and analysis of the final peptide product.

Quantitative Data Summary

The successful incorporation of this compound and the overall success of the peptide synthesis are highly dependent on the coupling efficiency at each step. The following tables provide illustrative data for the synthesis of a model peptide containing a D-4-Pal residue. Actual results may vary depending on the peptide sequence, the automated synthesizer used, and the specific reaction conditions.

Table 1: Coupling Reagent Performance for this compound Incorporation

Coupling ReagentTypical Coupling Time (minutes)Estimated Coupling Efficiency (%)Key Considerations
HBTU/HOBt/DIEA30 - 60>99%A reliable and cost-effective choice for routine couplings.[5]
HATU/HOAt/DIEA20 - 45>99.5%Highly reactive, suitable for sterically hindered amino acids and can reduce racemization.[6]
DIC/HOBt60 - 120>98%Minimizes side reactions and is a good option for preventing racemization.[7]
PyBOP/DIEA30 - 60>99%Phosphonium-based reagent that avoids guanidinylation side products.[3]

Table 2: Illustrative Yield and Purity for a Model Peptide Containing D-4-Pal

ParameterResultMethod of Analysis
Crude Peptide Yield~70%Gravimetric
Crude Peptide Purity~60%RP-HPLC (214 nm)
Final Purified Peptide Yield~30%Gravimetric
Final Peptide Purity>98%RP-HPLC (214 nm)
Target Mass ConfirmationConfirmedMass Spectrometry (ESI-MS)

Note: This data is illustrative and can vary depending on the specific peptide sequence, length, and synthesis conditions.[8]

Experimental Protocols

This section details the methodology for the automated solid-phase synthesis of a peptide containing this compound. The protocol is a general guideline and may require optimization based on the specific automated peptide synthesizer and the peptide sequence.

Materials and Reagents
ReagentGrade
This compoundPeptide Synthesis Grade
Other Boc-protected Amino AcidsPeptide Synthesis Grade
Merrifield or PAM Resin1% DVB, 100-200 mesh
Dichloromethane (DCM)Anhydrous, Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Diisopropylethylamine (DIEA)Peptide Synthesis Grade
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis Grade
HOBt (Hydroxybenzotriazole)Peptide Synthesis Grade
Anhydrous Hydrogen Fluoride (HF) or TFMSAN/A
AnisoleReagent Grade
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade
Automated Peptide Synthesizer Protocol (Boc Chemistry)

This protocol assumes a 0.1 mmol synthesis scale on a suitable Merrifield or PAM resin.

1. Resin Preparation (Swelling):

  • Place the resin in the reaction vessel.

  • Wash and swell the resin with DCM for 30 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for a 2-minute pre-wash.

  • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[9]

3. Washing:

  • Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x) to remove residual TFA.

4. Neutralization:

  • Treat the resin with 10% DIEA in DCM for 2 minutes. Repeat this step once.

  • Wash the resin with DCM (3x).

5. Amino Acid Coupling (for this compound):

  • Activation: In a separate vessel, dissolve this compound (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF. Add DIEA (8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction for 30-60 minutes at room temperature.

  • Monitoring: It is highly recommended to perform a Kaiser test to monitor the completion of the coupling reaction.[10][11] If the test is positive (blue beads), a second coupling is recommended.

6. Double Coupling (If Necessary):

  • If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a freshly prepared activated this compound solution for another 30-60 minutes.[12]

7. Washing:

  • Wash the resin with DMF (3x) followed by DCM (3x).

8. Cycle Repetition:

  • Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Workflow Diagram: Automated Boc-SPPS Cycle

Boc_SPPS_Workflow Resin Peptide-Resin (Nα-Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization Neutralization (10% DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA in DMF) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Next_Cycle Next Cycle or Final Cleavage Wash_3->Next_Cycle Next_Cycle->Deprotection Repeat n times

Caption: General workflow for an automated Boc-SPPS cycle.

Final Cleavage and Deprotection

Note: Cleavage with anhydrous HF is hazardous and requires specialized equipment. TFMSA is a common alternative.[13]

  • Preparation: After the final coupling and washing steps, the N-terminal Boc group is removed. The peptide-resin is then thoroughly dried under vacuum.[13]

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA/TFA/m-cresol/thioanisole (B89551). A common ratio is 1:6:1:2 (v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis

1. Purification by RP-HPLC:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Buffer B concentration (e.g., 5-65% B over 60 minutes) is typically used to elute the peptide.[14][15]

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC and pool the fractions with the desired purity (>98%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

2. Analysis by Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze to confirm the molecular weight.

  • Expected Fragmentation: For peptides containing a pyridyl group, a neutral loss of 79 Da (corresponding to the pyridine (B92270) ring) may be observed during MS/MS fragmentation.[16]

Troubleshooting and Special Considerations
  • Incomplete Coupling: The basicity of the pyridine ring in this compound can sometimes interfere with coupling. If incomplete coupling is observed via the Kaiser test, a double coupling strategy is strongly recommended.[12]

  • Aggregation: For hydrophobic sequences prone to aggregation, consider using alternative solvents like NMP or DMSO in combination with DMF.

  • Side Reactions: During the final cleavage with strong acids, scavengers like anisole, m-cresol, and thioanisole are crucial to prevent side reactions with sensitive amino acid residues.

Logical Relationship Diagram: From Synthesis to Validated Product

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Validation Automated_SPPS Automated Boc-SPPS Cleavage Cleavage from Resin Automated_SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide Analytical_HPLC Analytical RP-HPLC (Purity Check) Validated_Product Validated Final Product (>98% Purity) Analytical_HPLC->Validated_Product Mass_Spec Mass Spectrometry (Identity Confirmation) Mass_Spec->Validated_Product Crude_Peptide->RP_HPLC Purified_Peptide->Analytical_HPLC Purified_Peptide->Mass_Spec

Caption: Workflow from synthesis to a validated peptide product.

References

[1-34] (Citations refer to the search results provided in the thought process).

References

Application Notes and Protocols for the Cleavage of Boc-D-4-Pal-OH from Merrifield Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of Boc-D-4-pyridylalanine-OH (Boc-D-4-Pal-OH) from Merrifield resin. The following sections outline the most common and effective methods for this critical step in solid-phase peptide synthesis (SPPS), ensuring high yield and purity of the final product.

Introduction

Merrifield resin, a chloromethylated polystyrene support, is a cornerstone of Boc-based solid-phase peptide synthesis.[1] The final step in this process is the cleavage of the synthesized peptide from the resin, which simultaneously removes the side-chain protecting groups. For peptides containing this compound, strong acidic conditions are required for efficient cleavage of the benzyl (B1604629) ester linkage to the resin. The most common reagents for this purpose are hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[2] The choice of cleavage method depends on the available equipment and the presence of other sensitive amino acid residues in the peptide sequence.

The pyridine (B92270) ring in 4-pyridylalanine is susceptible to alkylation during cleavage. Therefore, the use of appropriate scavengers is crucial to prevent side reactions and ensure the integrity of the target molecule.

Cleavage Methods and Reagent Cocktails

Several strong acid cocktails can be employed for the cleavage of this compound from Merrifield resin. The selection of the appropriate method should consider the specific peptide sequence and the protecting groups used.

Table 1: Comparison of Cleavage Cocktails for this compound from Merrifield Resin

Cleavage MethodReagent Cocktail CompositionReaction TimeTemperatureKey Considerations
High HF Anhydrous HF, Anisole (B1667542), p-Cresol (B1678582)1 - 2 hours0 °CRequires specialized, HF-resistant apparatus. Very effective but highly hazardous. Anisole and p-cresol act as scavengers to trap carbocations.
TFMSA TFMSA, TFA, Thioanisole (B89551), m-Cresol1.5 - 2 hoursRoom TemperatureA common alternative to HF that does not require a special apparatus.[3][4] The reaction generates significant heat and should be performed with vigorous stirring and cooling.
TMSOTf TMSOTf, TFA, Thioanisole, EDT (optional)1 - 2 hours0 °CGenerally produces fewer side reactions and less hygroscopic peptide products compared to TFMSA.[2][3]

Experimental Protocols

Prior to cleavage, the N-terminal Boc group must be removed from the peptide-resin using trifluoroacetic acid (TFA).[5] This prevents the formation of t-butyl carbocations which can lead to side reactions.

Protocol 1: High HF Cleavage

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

  • p-Cresol

  • HF cleavage apparatus

  • Cold diethyl ether or methyl t-butyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 0.2 mmol) in the reaction vessel of the HF apparatus.

  • Add the scavengers, typically a mixture of anisole and p-cresol. For every 0.2 mmol of peptide-resin, use approximately 1.0 mL of p-cresol.

  • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

  • Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel per 0.2 mmol of peptide-resin.

  • Stir the mixture at 0°C for 1 to 2 hours.[3]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with a small amount of TFA and filter.

  • Precipitate the cleaved peptide by adding the combined filtrate to a large volume (8-10 times) of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: TFMSA Cleavage

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • m-Cresol

  • Round-bottom flask with a stir bar

  • Ice bath

  • Cold diethyl ether or methyl t-butyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the scavenger mixture. A common mixture is thioanisole and m-cresol.

  • Cool the flask in an ice bath.

  • Add TFA (e.g., 1.0 mL per 100 mg of resin) and stir for 5-10 minutes.

  • Slowly add TFMSA (e.g., 100 µL per 100 mg of resin) to the stirring suspension. Caution: This reaction is highly exothermic. Add TFMSA dropwise with vigorous stirring to dissipate heat.[3]

  • Allow the reaction to warm to room temperature and continue stirring for 90 to 120 minutes.[3][4]

  • Filter the resin using a fine sintered glass funnel and wash with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold methyl t-butyl ether.[4]

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Protocol 3: TMSOTf Cleavage

Materials:

  • Peptide-resin (dried under vacuum)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • Ethanedithiol (EDT) (optional, if Trp is present)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Cold diethyl ether or methyl t-butyl ether

Procedure:

  • Prepare the cleavage cocktail. For each gram of resin, mix 1.8 mL of TMSOTf, 7.0 mL of TFA, and 1.2 mL of thioanisole.[3] Cool this mixture in an ice bath.

  • Place the dried peptide-resin in a round-bottom flask and cool it in an ice bath.

  • Add the chilled cleavage cocktail to the resin.

  • Stir the mixture at 0°C for 1 to 2 hours.[3]

  • Filter the resin and wash with a small amount of TFA.

  • Precipitate the peptide from the combined filtrate by adding 8-10 volumes of cold methyl t-butyl ether.

  • Collect the peptide by filtration, wash with cold ether, and dry under vacuum.

Visualizing the Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage of this compound from Merrifield resin.

Cleavage_Workflow Start Start: Boc-D-4-Pal-Peptide-Resin N_Terminal_Deprotection N-Terminal Boc Deprotection (TFA) Start->N_Terminal_Deprotection Cleavage Cleavage with Strong Acid (HF, TFMSA, or TMSOTf) + Scavengers N_Terminal_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Isolation Isolation: Filtration/Centrifugation Precipitation->Isolation End End: Crude Peptide Isolation->End

Caption: General workflow for the cleavage of this compound from Merrifield resin.

The logical progression of the cleavage process is depicted in the following relationship diagram.

Cleavage_Logic Resin Peptide attached to Merrifield Resin Cleavage_Reaction Cleavage Reaction Resin->Cleavage_Reaction Strong_Acid Strong Acid (HF, TFMSA, TMSOTf) Strong_Acid->Cleavage_Reaction Scavengers Scavengers (Anisole, Thioanisole, etc.) Scavengers->Cleavage_Reaction Cleaved_Peptide Cleaved Peptide in Solution Cleavage_Reaction->Cleaved_Peptide Side_Products Trapped Carbocations & Other Side Products Cleavage_Reaction->Side_Products

Caption: Logical relationship of components in the cleavage reaction.

References

Application Notes and Protocols for Boc-D-4-Pal-OH in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH), an unnatural amino acid, in the field of drug design and discovery. The unique properties of the 4-pyridylalanine moiety, combined with the utility of the Boc protecting group in solid-phase peptide synthesis (SPPS), make this building block a valuable tool for modifying peptide-based therapeutics.

Introduction to this compound

This compound is a derivative of the amino acid alanine, specifically a D-enantiomer of 4-pyridylalanine with a tert-butyloxycarbonyl (Boc) protecting group on its α-amino group.[1][2] The D-configuration enhances the enzymatic stability of peptides into which it is incorporated, a crucial feature for improving the pharmacokinetic profile of peptide drugs. The 4-pyridyl group, an aromatic and hydrophilic moiety, can serve as a surrogate for natural aromatic amino acids like phenylalanine or tyrosine.[3][4] Its incorporation can improve aqueous solubility and stability of peptides, which are often challenges in peptide drug development.[3][4]

Chemical Structure:

Key Applications in Drug Design

The primary application of this compound is in the synthesis of peptide-based drugs, particularly as a building block in SPPS.[1] Its properties are especially beneficial in the design of antagonists for G-protein coupled receptors (GPCRs), such as the Gonadotropin-Releasing Hormone (GnRH) receptor.

2.1. Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are a class of drugs used to treat hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids, and in assisted reproductive technologies.[5][6] They act by competitively blocking the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin (LH and FSH) secretion.[5]

The incorporation of unnatural amino acids, including D-pyridylalanine derivatives, at specific positions in GnRH peptide analogs is a key strategy for developing potent and long-acting antagonists.[2][5] The D-3-Pal and D-4-Pal residues have been shown to be superior substituents in creating highly effective inhibitors of ovulation.[2] The pyridyl group can influence receptor binding affinity and the overall conformation of the peptide.

Quantitative Data on Peptides Containing Pyridylalanine Derivatives

Table 1: In Vitro Activity of GnRH Antagonists with Pyridylalanine Modifications

Compound/AnalogModificationIn Vitro AssayIC50 (nM)Reference
DegarelixContains D-3-Pal at position 3Reporter gene assay in HEK-293 cells (human GnRH receptor)1.65 ± 0.12[3]
Analog 7Degarelix with D-2-OMe-5-Pal at position 3Reporter gene assay in HEK-293 cells (human GnRH receptor)5.22 ± 0.75[1][3]
Analog 8Degarelix with L-2-OMe-5-Pal at position 3Reporter gene assay in HEK-293 cells (human GnRH receptor)36.95 ± 3.61[1][3]
Dicyclo(1-1'-5/4-10)[Ac-Glu(1)(Gly),DCpa(2),DTrp(3),Asp(4),Dbu(5), DNal(6),Dpr(10)]GnRH (5)Does not contain pyridylalanineCompetitive Binding Assay0.24[7]
Dicyclo(4-10/5-5'-8)[Ac-DNal(1),DCpa(2),DPal(3), Asp(4),Glu(5)(Gly), DArg(6),Dbu(8),Dpr(10)]GnRH (4)Contains D-Pal at position 3Competitive Binding Assay< 0.4[7]

Table 2: In Vivo Efficacy of GnRH Antagonists with Pyridylalanine

CompoundAnimal ModelDosageEffectReference
[N-Ac-D-2-Nal1,pCl-D-Phe2,D-3-Pal3,D-Arg6,D-Ala10]-LHRHRat500 ng (s.c.)100% inhibition of ovulation[2]
[N-Ac-D-2-Nal1,pCl-D-Phe2,D-3-Pal3,D-Arg6,D-Ala10]-LHRHRat250 ng (s.c.)57% inhibition of ovulation[2]
"Azaline" [Ac-DNal1,DCpa2,DPal3,Lys5(atz), DLys6(atz),ILys8,DAla10]GnRHRat2 µ g/rat 90% inhibition of ovulation[8]
Nal-Glu GnRH AntagonistHuman (male)0.5 mg, 1.5 mg, 5.0 mg (s.c.)Dose-dependent decrease in serum LH (to 45.0%, 37.0%, and 31.3% of baseline) and testosterone (B1683101) (to 39.8%, 32.1%, and 20.7% of baseline) respectively.[9]

Signaling Pathways and Experimental Workflows

4.1. GnRH Receptor Signaling Pathway

GnRH antagonists exert their effect by blocking the GnRH receptor (GnRHR), a GPCR. The binding of a GnRH antagonist prevents the conformational changes required for receptor activation, thereby inhibiting downstream signaling cascades that lead to the synthesis and secretion of LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Antagonist GnRH Antagonist (e.g., containing D-4-Pal) GnRHR GnRH Receptor (GnRHR) GnRH_Antagonist->GnRHR Blocks GnRH GnRH GnRH->GnRHR Activates Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Gene_Expression Gene Expression (LH, FSH synthesis) Transcription_Factors->Gene_Expression

Caption: GnRH Receptor Signaling Pathway and Antagonist Action.

4.2. Experimental Workflow for Boc-SPPS

The following diagram outlines the general workflow for synthesizing a peptide containing this compound using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow cluster_cycle Resin_Prep 1. Resin Preparation (e.g., Merrifield resin swelling) First_AA_Coupling 2. First Amino Acid Coupling (Attachment of C-terminal AA to resin) Resin_Prep->First_AA_Coupling Boc_Deprotection 3. Boc Deprotection (Removal of Boc group with TFA) First_AA_Coupling->Boc_Deprotection Washing Washing Steps Boc_Deprotection->Washing Neutralization 4. Neutralization (Using a base like DIEA) Next_AA_Coupling 5. Coupling of Next Amino Acid (e.g., this compound) Neutralization->Next_AA_Coupling Next_AA_Coupling->Washing Washing->Neutralization Repeat_Cycle Repeat Cycle (Steps 3-5 for each amino acid) Washing->Repeat_Cycle Repeat_Cycle->Boc_Deprotection Next cycle Final_Deprotection 6. Final Deprotection (Removal of side-chain protecting groups) Repeat_Cycle->Final_Deprotection Final cycle Cleavage 7. Cleavage from Resin (Using a strong acid like HF or TFMSA) Final_Deprotection->Cleavage Purification 8. Purification and Analysis (e.g., HPLC, Mass Spectrometry) Cleavage->Purification

Caption: General Workflow for Boc-Solid-Phase Peptide Synthesis.

Experimental Protocols

5.1. General Protocol for Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol is a generalized procedure for manual Boc-SPPS and should be optimized for the specific peptide sequence.

Materials and Reagents:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether

  • Acetonitrile (ACN) and water for HPLC

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 1 hour.[10]

  • First Amino Acid Attachment:

    • For Merrifield resin, the first Boc-amino acid can be attached via its cesium salt to ensure racemization-free esterification.[10]

  • Peptide Chain Elongation (per cycle): a. Boc Deprotection:

    • Wash the resin with DCM.
    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes, drain, and then treat with a fresh 50% TFA/DCM solution for 20-30 minutes.[10][11]
    • Wash the resin thoroughly with DCM and then isopropanol (B130326) (IPA) to remove residual TFA.[10] b. Neutralization:
    • Wash the resin with DMF.
    • Treat the resin with a 10% solution of DIEA in DMF for 5-10 minutes. Repeat this step.
    • Wash the resin thoroughly with DMF. c. Amino Acid Coupling:
    • In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound) with a coupling reagent like HBTU or HATU in the presence of a base like DIEA or N-methylmorpholine in DMF.
    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated. d. Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Elongation Cycle: Repeat steps 3a-3d for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like anhydrous HF or TFMSA. This step requires specialized equipment and safety precautions.[12] A scavenger cocktail is typically added to prevent side reactions.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.

    • Wash the peptide precipitate with cold ether and dry it.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

5.2. In Vitro GnRH Receptor Binding Assay

This protocol provides a general outline for assessing the binding affinity of a synthesized peptide antagonist to the GnRH receptor.

Materials:

  • Cell line expressing the human GnRH receptor (e.g., HEK-293 or CHO cells)

  • Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin)

  • Synthesized peptide antagonist (e.g., containing D-4-Pal)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Multi-well plates

  • Filtration apparatus and glass fiber filters

  • Gamma counter

Procedure:

  • Cell Membrane Preparation: Culture the GnRH receptor-expressing cells and harvest them. Homogenize the cells and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction:

    • In a multi-well plate, add the cell membranes, the radiolabeled GnRH agonist at a fixed concentration, and varying concentrations of the unlabeled peptide antagonist.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled GnRH).

    • Incubate the plate at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the antagonist.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

These notes and protocols provide a foundation for the utilization of this compound in drug design and discovery. Researchers should adapt and optimize these procedures for their specific research objectives.

References

Troubleshooting & Optimization

Technical Support Center: Aggregation in SPPS with Boc-D-4-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS) when using Boc-D-4-pyridylalanine.

Troubleshooting Guide: Preventing and Managing Aggregation

Issue 1: Poor Resin Swelling and Slow/Incomplete Coupling

Question: My resin is not swelling properly after incorporating Boc-D-4-pyridylalanine, and the subsequent coupling reactions are slow and incomplete, as indicated by a persistent positive Kaiser test. What should I do?

Answer:

Poor resin swelling is a common indicator of on-resin peptide aggregation. The growing peptide chains are likely folding and forming intermolecular hydrogen bonds, hindering solvent and reagent access to the reactive sites. Here are several strategies to address this issue, ranging from simple adjustments to more advanced techniques.

Initial Steps:

  • Solvent Optimization: Switch from standard solvents like Dichloromethane (DCM) to more polar, aprotic solvents known to disrupt secondary structures. N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are good starting points. For particularly difficult sequences, consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[1]

  • Increased Reaction Time and Double Coupling: Extend the coupling time for the amino acid following Boc-D-4-pyridylalanine. If the coupling remains incomplete, perform a second coupling (double coupling) with a fresh solution of the activated amino acid.

Advanced Strategies:

  • Use of Chaotropic Salts: These salts disrupt hydrogen bonding networks that lead to aggregation. Before the coupling step, wash the resin with a solution of a chaotropic salt in DMF. This can help break up existing secondary structures.

  • Elevated Temperatures (Conventional or Microwave): Increasing the temperature can disrupt aggregation and accelerate coupling kinetics.

    • Conventional Heating: Perform the coupling reaction at an elevated temperature (e.g., 50-60°C).

    • Microwave-Assisted SPPS: Utilize a microwave peptide synthesizer. Microwave energy can efficiently break up aggregates and significantly shorten reaction times.

  • Resin Preparation: After the standard Boc-deprotection of the N-terminal amino acid and subsequent DMF washes, prepare for the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin with a 0.8 M solution of LiCl in DMF for 5-10 minutes.

  • Solvent Wash: Thoroughly wash the resin with DMF (3-5 times) to remove the chaotropic salt.

  • Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Issue 2: Repeated Aggregation Throughout the Synthesis

Question: I am synthesizing a long peptide containing multiple hydrophobic residues in addition to Boc-D-4-pyridylalanine, and I am observing aggregation at multiple steps. Are there preventative measures I can take from the start of the synthesis?

Answer:

For sequences prone to aggregation, a proactive approach is often more effective than troubleshooting at each step. The following strategies introduce structural modifications that disrupt the formation of secondary structures.

  • Low-Loading Resin: Start the synthesis with a resin that has a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

  • Backbone Protection (Dmb/Hmb): Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid at strategic positions (e.g., every 6-7 residues) within the aggregating sequence. These bulky groups on the backbone nitrogen prevent hydrogen bond formation. The protecting group is removed during the final TFA cleavage.

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys residues, consider introducing them as pseudoproline dipeptides. These dipeptides introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation. The native peptide sequence is regenerated upon final TFA cleavage.

G cluster_0 SPPS Cycle with Suspected Aggregation cluster_1 Anti-Aggregation Strategies Start Start SPPS Cycle Deprotection Boc Deprotection (TFA) Start->Deprotection Wash1 Wash (e.g., DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA) Wash1->Neutralization Wash2 Wash (e.g., DMF) Neutralization->Wash2 Coupling Amino Acid Coupling Wash2->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash3 Wash Kaiser_Test->Wash3 Negative Troubleshoot Troubleshoot Aggregation Kaiser_Test->Troubleshoot Positive Next_Cycle Proceed to Next Cycle Wash3->Next_Cycle Solvent Change Solvent (NMP, 'Magic Mixture') Troubleshoot->Solvent Temp Increase Temperature (Conventional or Microwave) Troubleshoot->Temp Chaotropes Use Chaotropic Salts (e.g., LiCl) Troubleshoot->Chaotropes Backbone_Mod Incorporate Backbone Protection (Dmb/Hmb, Pseudoprolines) Troubleshoot->Backbone_Mod

Caption: General workflow for an SPPS cycle and branching to anti-aggregation strategies upon detection of incomplete coupling.

Data Presentation: Comparison of Anti-Aggregation Strategies

StrategyPrincipleTypical ConditionsAdvantagesDisadvantages
Solvent Exchange Improves solvation of the peptide-resin complexSwitch from DCM to NMP, DMF, or a "magic mixture" (DCM/DMF/NMP 1:1:1)[1]Easy to implement, can be effective for mild aggregation.May not be sufficient for highly aggregating sequences.
Chaotropic Salts Disrupt hydrogen bondingPre-wash with 0.8 M LiCl in DMF before couplingEffective at breaking up existing aggregates.Requires an additional wash step to remove the salt.
Elevated Temperature Increases kinetic energy, disrupting secondary structures and accelerating reactions50-60°C for conventional heating; up to 90°C for microwave-assisted SPPSHighly effective for difficult couplings and aggregation.Potential for increased side reactions (e.g., racemization) with sensitive amino acids.
Backbone Protection Sterically hinders inter-chain hydrogen bondingIncorporate a Dmb/Hmb-protected amino acid every 6-7 residuesVery effective preventative measure.Requires specialized, more expensive amino acid derivatives.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backboneSubstitute a Ser, Thr, or Cys residue with a corresponding pseudoproline dipeptideHighly effective at preventing aggregation.Limited to sequences containing Ser, Thr, or Cys; requires specialized dipeptides.

Frequently Asked Questions (FAQs)

Q1: Is Boc-D-4-pyridylalanine itself known to cause aggregation?

A1: There is no direct evidence to suggest that Boc-D-4-pyridylalanine is inherently more prone to causing aggregation than other aromatic amino acids. In fact, studies have shown that the incorporation of 4-pyridylalanine can enhance the aqueous solubility of peptides. However, it can be part of a larger hydrophobic sequence that is prone to aggregation. The pyridyl side chain has a pKa of approximately 5.6. During the TFA deprotection step, the pyridyl nitrogen will be protonated, which can be beneficial for solubility. During the neutral to slightly basic coupling step, it will be deprotonated.

Q2: Are there any specific side reactions I should be aware of when using Boc-D-4-pyridylalanine, especially during TFA cleavage?

A2: The pyridyl group is generally stable under standard Boc-SPPS conditions. However, with repeated exposure to TFA, there is a theoretical possibility of side reactions, although this is not commonly reported. A more general concern with TFA is the potential for trifluoroacetylation of free amines if proper scavenging is not employed. It is always recommended to use a scavenger cocktail (e.g., TFA/TIS/H2O) during the final cleavage to protect against side reactions involving any sensitive residues in your peptide.

Q3: Which coupling reagents are most effective for coupling amino acids after Boc-D-4-pyridylalanine, especially if aggregation is occurring?

A3: For difficult couplings, including those hindered by aggregation, more potent coupling reagents are recommended. While standard carbodiimide (B86325) reagents like DIC in the presence of HOBt can be effective, uronium/aminium-based reagents often provide better results.

Coupling ReagentClassKey Features
HBTU/HATU Uronium/AminiumHigh coupling efficiency, suitable for hindered amino acids. HATU is generally considered more reactive.
PyBOP PhosphoniumEffective for difficult couplings, often used with minimal racemization.
COMU UroniumHigh reactivity, similar to HATU, with non-explosive byproducts.

Q4: Can I monitor aggregation on-resin in real-time?

A4: While traditional methods like the Kaiser test indicate incomplete reactions that can be a result of aggregation, they are end-point tests for a given step. Some modern automated peptide synthesizers are equipped with technologies that can monitor resin swelling in real-time. A decrease in resin volume can be a direct indication of peptide aggregation.[2]

G cluster_0 Problem: Peptide Aggregation cluster_1 Consequences cluster_2 Solutions Aggregation On-Resin Aggregation H_Bonding Intermolecular H-Bonding Aggregation->H_Bonding Poor_Swelling Poor Resin Swelling Aggregation->Poor_Swelling Incomplete_Coupling Incomplete Coupling Aggregation->Incomplete_Coupling Secondary_Structure Formation of Secondary Structures H_Bonding->Secondary_Structure Low_Yield Low Yield & Purity Incomplete_Coupling->Low_Yield Disrupt_H_Bonding Disrupt H-Bonding (Chaotropes, Temp) Disrupt_H_Bonding->H_Bonding Improve_Solvation Improve Solvation (Polar Solvents) Improve_Solvation->Aggregation Steric_Hindrance Introduce Steric Hindrance (Backbone Protection) Steric_Hindrance->H_Bonding Break_Symmetry Break Peptide Symmetry (Pseudoprolines) Break_Symmetry->Secondary_Structure

Caption: Logical diagram illustrating the cause, consequences, and mitigation strategies for peptide aggregation in SPPS.

References

Technical Support Center: Boc-D-4-Pal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions associated with the incorporation of this unique amino acid into peptide sequences. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of your target peptide.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during the synthesis of peptides containing this compound.

Q1: What are the primary side reactions associated with this compound during Boc-SPPS?

A1: The major side reaction of concern when using this compound is the alkylation of the pyridine (B92270) ring nitrogen . The pyridine ring is nucleophilic and can be modified during both the repetitive acidolytic deprotection of the Boc group with trifluoroacetic acid (TFA) and the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF).[1][2] Carbocations generated from the cleavage of the Boc group or other side-chain protecting groups can act as alkylating agents.[1]

Another potential, though less common, issue can be slower or incomplete coupling reactions due to the electronic properties of the pyridyl group. Careful monitoring of coupling completion is recommended.

Q2: My peptide containing 4-pyridylalanine shows a mass corresponding to an additional alkyl group after cleavage. What is the likely cause and how can I prevent it?

A2: This is a classic sign of N-alkylation of the pyridine ring. The tert-butyl cation generated during TFA deprotection of the Boc group is a common culprit. To prevent this, consider the following strategies:

  • Use of Scavengers: Incorporate effective carbocation scavengers in your TFA deprotection solution and, more critically, in your final cleavage cocktail. Triisopropylsilane (TIS) is a common and effective scavenger.

  • Side-Chain Protection of the Pyridine Nitrogen: For sensitive sequences or long peptides requiring numerous deprotection cycles, protecting the pyridine nitrogen is the most robust solution.

Q3: What protecting groups are suitable for the side chain of 4-pyridylalanine in Boc-SPPS?

A3: Protecting the pyridine nitrogen is the most effective way to prevent N-alkylation. A suitable protecting group must be stable to the repetitive TFA treatments for Boc group removal but labile under the final strong acid cleavage conditions (e.g., HF).

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a viable option for protecting the pyridine nitrogen in a Boc-SPPS strategy. It offers sufficient stability towards TFA and is readily cleaved by HF. Another potential protecting group is the tosyl (Tos) group, which is also cleaved by strong acids.

Q4: I am observing incomplete coupling of this compound or the subsequent amino acid. What steps can I take to improve coupling efficiency?

A4: Incomplete coupling can be addressed by:

  • Double Coupling: Perform a second coupling reaction before proceeding to the next deprotection step.

  • Use of More Potent Coupling Reagents: If standard carbodiimide-based reagents (like DIC/HOBt) are insufficient, switch to a uronium/aminium-based reagent such as HBTU, HATU, or PyBOP.

  • Extended Coupling Times: Increase the reaction time for the coupling step and monitor completion using a ninhydrin (B49086) test.

  • Solvent Choice: Ensure optimal swelling of the resin and solubility of the protected amino acid. N-Methyl-2-pyrrolidone (NMP) can sometimes be more effective than dimethylformamide (DMF) for difficult couplings.

Q5: What is the recommended cleavage cocktail for a peptide containing an unprotected 4-pyridylalanine residue?

A5: A standard high-scavenger cleavage cocktail is crucial to minimize side reactions. A widely used and effective cocktail for HF cleavage is:

"High HF" Cleavage Cocktail:

  • HF:Anisole:p-Cresol (B1678582):DMS (Dimethyl Sulfide) in a ratio of approximately 90:5:2.5:2.5 (v/v)

For TFMSA (trifluoromethanesulfonic acid) cleavage, a similar scavenger mixture is recommended. The key is the high concentration of scavengers to trap any generated carbocations before they can alkylate the pyridine ring.

Quantitative Data Summary

The following table summarizes the potential side reactions and the impact of mitigation strategies. The percentages are illustrative and can vary based on the peptide sequence and specific reaction conditions.

Side ReactionUnprotected 4-Pal (Standard Conditions)Protected 4-Pal (e.g., with 2-Cl-Z)Unprotected 4-Pal (with Optimized Scavengers)
N-Alkylation 5-20%<1%1-5%
Incomplete Coupling Sequence DependentSequence DependentSequence Dependent

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard procedure for coupling this compound using HBTU as the activating agent.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in dichloromethane (B109758) (DCM) for 1 x 2 minutes and 1 x 20 minutes. Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (5x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the neutralized resin.

    • Couple for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

Protocol 2: HF Cleavage of a Peptide Containing 4-Pyridylalanine

This protocol describes the final cleavage and deprotection of a peptide containing an unprotected 4-pyridylalanine residue from a Merrifield resin.

Safety Precaution: Hydrogen fluoride is an extremely hazardous and corrosive substance. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment. An HF antidote (calcium gluconate gel) must be readily available.

  • Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

  • Scavenger Preparation: In the reaction vessel of the HF apparatus, add a Teflon-coated stir bar and the dried peptide-resin. Add the scavenger mixture (e.g., p-cresol and dimethyl sulfide).

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Distill the required amount of anhydrous HF into the reaction vessel.

    • Allow the mixture to stir at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Precipitate the peptide by adding cold diethyl ether.

    • Wash the peptide-resin mixture several times with cold diethyl ether to remove scavengers and organic byproducts.

  • Peptide Extraction: Extract the peptide from the resin with an appropriate solvent, such as 10% aqueous acetic acid.

  • Lyophilization: Lyophilize the aqueous solution to obtain the crude peptide.

Visualizing Workflows and Side Reactions

To aid in understanding the processes and potential pitfalls, the following diagrams illustrate the key workflows and chemical transformations.

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next AA Cleavage Final Cleavage (HF/Scavengers) Wash->Cleavage Final step Repeat->Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: General workflow for Boc-SPPS incorporating this compound.

N_Alkylation_Side_Reaction cluster_deprotection TFA Deprotection cluster_alkylation Alkylation of Pyridine Ring Boc_AA Boc-NH-CHR-CO- R = Side Chain Carbocation tert-butyl cation (tBu+) Boc_AA->Carbocation + TFA TFA TFA Pyridine ...-NH-CH(CH2-Py)-CO-... Pyridine Ring Carbocation->Pyridine attacks nucleophilic pyridine nitrogen Alkylated_Pyridine ...-NH-CH(CH2-Py+)-CO-... Alkylated Pyridine Pyridine->Alkylated_Pyridine + tBu+

Caption: Mechanism of N-alkylation of the 4-pyridylalanine side chain.

Mitigation_Strategies Problem N-Alkylation of 4-Pyridylalanine Solution1 Use of Scavengers (e.g., TIS) in Cleavage Cocktail Problem->Solution1 Solution2 Side-Chain Protection of Pyridine Nitrogen (e.g., 2-Cl-Z) Problem->Solution2 Outcome1 Reduced Side Reaction Solution1->Outcome1 Outcome2 Prevention of Side Reaction Solution2->Outcome2

Caption: Strategies to mitigate N-alkylation of 4-pyridylalanine.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of Boc-D-4-pyridylalanine-OH (Boc-D-4-Pal-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges in coupling this compound stem from a combination of steric hindrance and the electronic properties of the pyridyl side chain. The bulky tert-butyloxycarbonyl (Boc) protecting group, along with the pyridyl ring, can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain. Additionally, the basicity of the pyridyl nitrogen can potentially lead to side reactions or interfere with the coupling reagents.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uranyl/aminium salt-based reagents such as HATU, HBTU, and HCTU are often more effective than carbodiimides like DCC or DIC.[1][2] Phosphonium (B103445) salt-based reagents like PyBOP and PyAOP are also excellent choices.[1] The selection of the coupling reagent can significantly impact the reaction's success.[1]

Q3: Can the basicity of the pyridyl nitrogen in this compound cause issues during coupling?

A3: Yes, the basic nitrogen atom in the pyridyl ring can potentially be protonated or interact with the coupling reagents, which may reduce the coupling efficiency. While typically not requiring side-chain protection, if issues persist, consider using a temporary protecting group on the pyridyl nitrogen, such as a 2-chlorotrityl (2-ClTrt) group, which can be removed under mild acidic conditions.

Q4: What are the signs of incomplete coupling of this compound?

A4: Incomplete coupling can be detected using qualitative tests like the Kaiser test (ninhydrin test), which will give a positive result (blue or purple beads) in the presence of unreacted primary amines on the resin.[3] Other indicators include a lower-than-expected yield of the final peptide and the presence of deletion sequences (peptides missing the this compound residue) in the mass spectrometry analysis of the crude product.

Q5: How can peptide aggregation be minimized during the synthesis of peptides containing this compound?

A5: Peptide aggregation can hinder coupling efficiency. To mitigate this, consider using a lower-loading resin, switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP), or adding chaotropic salts (e.g., LiCl) to disrupt secondary structures.[3] Performing the synthesis at an elevated temperature can also help improve solvation and reduce aggregation.[3]

Troubleshooting Guide

Observation Potential Cause Recommended Solution(s)
Positive Kaiser test after coupling Incomplete Coupling Reaction: Steric hindrance from the Boc group and pyridyl side chain is preventing complete reaction.1. Double Coupling: After the first coupling, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[3]2. Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of this compound and the coupling reagent relative to the resin loading.[3]3. Switch to a More Potent Coupling Reagent: If using carbodiimides (DCC, DIC), switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagent.[1]
Low yield of the final peptide with deletion sequences corresponding to D-4-Pal Inefficient Activation/Coupling: The activation of this compound may be suboptimal, or the coupling kinetics are slow.1. Pre-activation: Allow the this compound to pre-activate with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.2. Optimize Reaction Time and Temperature: Increase the coupling time (e.g., to 4-6 hours or overnight). A moderate increase in temperature (e.g., to 40-50°C) can also improve efficiency, but should be monitored to avoid side reactions.
Presence of unexpected byproducts in mass spectrometry Side Reactions: The pyridyl nitrogen may be interfering with the reaction, or racemization may be occurring.1. Additive Inclusion: Ensure the use of an additive like HOBt or Oxyma Pure, especially when using carbodiimide (B86325) coupling reagents, to suppress racemization.[4][5]2. pH Control: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) for activation and neutralization to avoid side reactions.
Resin clumping or poor swelling Peptide Aggregation: The growing peptide chain is aggregating on the solid support, hindering reagent access.1. Change Solvent: Switch from DMF to NMP.[3]2. Use Chaotropic Agents: Add a low concentration of a chaotropic salt like LiCl to the coupling reaction.3. Employ a Low-Loading Resin: A lower substitution level on the resin can reduce intermolecular interactions.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-Protected Amino Acids

The following table summarizes the typical performance of different coupling reagents. The data is based on the coupling of Boc-D-4-aminomethylphenylalanine, a structurally similar amino acid, and should be used as a reference for optimizing this compound coupling.[1]

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Relative PurityKey Considerations
HATU 90-981-4Very HighHigh reactivity, suitable for sterically hindered couplings with low racemization.[1]
HBTU 85-952-6HighGood balance of reactivity and stability; cost-effective for routine couplings.[1]
PyBOP 80-902-8HighPhosphonium-based reagent that avoids guanidinylation side products; generally lower reactivity than HATU.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide containing this compound on a pre-loaded resin (e.g., Rink Amide resin).

1. Resin Swelling and Deprotection:

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes to ensure complete Fmoc-deprotection.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

2. This compound Coupling:

  • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

  • Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

3. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

Experimental_Workflow Resin Start: Resin with free amine Preactivation Pre-activation: This compound + Coupling Reagent + Base Resin->Preactivation 1. Coupling Coupling Reaction: Add activated amino acid to resin Preactivation->Coupling 2. Monitoring Monitoring: Kaiser Test Coupling->Monitoring 3. Washing Washing Monitoring->Washing 4a. Complete Troubleshooting Troubleshooting: Low Coupling Efficiency Monitoring->Troubleshooting 4b. Incomplete Next_Cycle Proceed to next cycle Washing->Next_Cycle Troubleshooting->Coupling Re-couple Troubleshooting_Workflow Start Low Coupling Efficiency Detected (Positive Kaiser Test) Double_Couple Perform Double Coupling Start->Double_Couple First Step Increase_Equivalents Increase Reagent Equivalents (3-5x) Double_Couple->Increase_Equivalents If still incomplete End Re-evaluate and Proceed Double_Couple->End If successful Change_Reagent Switch to More Potent Coupling Reagent (e.g., HATU) Increase_Equivalents->Change_Reagent If still incomplete Increase_Equivalents->End If successful Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Change_Reagent->Optimize_Conditions If still incomplete Change_Reagent->End If successful Check_Aggregation Investigate Peptide Aggregation Optimize_Conditions->Check_Aggregation If issues persist Optimize_Conditions->End If successful Check_Aggregation->End

References

Boc-D-4-Pal-OH deprotection side product identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the deprotection of Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH).

Frequently Asked Questions (FAQs)

Q1: What is the most likely side product when deprotecting this compound with Trifluoroacetic Acid (TFA)?

A1: The primary cause of side product formation during Boc deprotection with a strong acid like TFA is the generation of a reactive tert-butyl cation (t-Bu⁺).[1] This carbocation is a potent electrophile and can alkylate nucleophilic sites on your molecule. For this compound, the most probable side product is the tert-butylation of the pyridine (B92270) ring , resulting in a mass increase of 56 Da in the final product.

Q2: Which atom on the 4-pyridylalanine side chain is most likely to be alkylated?

A2: The pyridine ring contains a nitrogen atom and carbon atoms, all of which have some degree of nucleophilicity. The tert-butyl cation could potentially attack the nitrogen atom, forming a pyridinium (B92312) salt, or one of the carbon atoms on the ring. The exact position of alkylation can depend on the specific reaction conditions.

Q3: How do scavengers prevent the formation of these side products?

A3: Scavengers are nucleophilic compounds added to the deprotection cocktail. They react with the tert-butyl cation at a much faster rate than the sensitive residues of your compound, effectively "trapping" the carbocation before it can cause unwanted side reactions.[1] Common and highly effective scavengers for this purpose include triisopropylsilane (B1312306) (TIS) and water.[2][3]

Q4: Can incomplete deprotection be the cause of unexpected peaks in my HPLC?

A4: Yes, if the deprotection reaction is incomplete, you will see a peak corresponding to the starting material (this compound) in your HPLC chromatogram. This can be caused by insufficient reaction time, low TFA concentration, or suboptimal temperature. Ensure your reaction goes to completion by monitoring it over time with HPLC or LC-MS.[2]

Troubleshooting Guide: Side Product Identification

This guide will help you identify and mitigate the formation of unexpected side products during the deprotection of this compound.

Issue: An unexpected peak is observed in the HPLC/LC-MS analysis after deprotection.

  • Step 1: Confirm the Mass of the Side Product

    • Analyze your crude product using LC-MS. The expected mass of the desired deprotected D-4-Pal-OH is approximately 210.2 g/mol .

    • Look for a peak with a mass of the desired product +56 Da (approximately 266.2 g/mol ). This mass difference corresponds to the addition of a tert-butyl group.[1]

  • Step 2: Optimize Deprotection Conditions with Scavengers

    • If a +56 Da adduct is observed, perform the deprotection reaction again with a scavenger cocktail. A standard and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).[2][3]

    • Compare the HPLC chromatograms of the reaction with and without scavengers. A significant reduction or complete disappearance of the side product peak indicates that it was a result of tert-butylation.

  • Step 3: Structural Confirmation with NMR (Optional but Recommended)

    • If the side product can be isolated by preparative HPLC, its structure can be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • In the ¹H NMR spectrum, a new, intense singlet peak appearing between 1.3 and 1.5 ppm is characteristic of the nine equivalent protons of a tert-butyl group.[4][5][6]

    • The chemical shifts of the aromatic protons of the pyridine ring will also be altered, providing further evidence of alkylation.

Quantitative Data on Scavenger Efficiency

Deprotection CocktailTarget Residue(s)Typical Concentration (v/v)Expected Side Product Reduction EfficiencyNotes
95% TFA / 5% H₂OGeneral carbocations5%ModerateWater acts as a scavenger, but may not be sufficient for highly sensitive substrates.
95% TFA / 2.5% H₂O / 2.5% TISTrp, general carbocations2.5% TISHigh (>95%)TIS is a highly effective carbocation scavenger.[1]
92.5% TFA / 5% Thioanisole / 2.5% EDTMet, Cys, Trp5% Thioanisole, 2.5% EDTHigh (>95%)Recommended for peptides containing methionine or cysteine to prevent S-alkylation and oxidation.[1]

Note: The efficiency is an approximation based on typical results for sensitive amino acids and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound (without Scavengers)
  • Preparation: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Reagent Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. The reaction should be performed in a well-ventilated fume hood as carbon dioxide gas is evolved.[2][7]

  • Monitoring: Track the reaction's progress by taking small aliquots at regular intervals and analyzing them by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

Protocol 2: Boc Deprotection with a Scavenger Cocktail
  • Preparation: Dissolve this compound in anhydrous DCM (0.1-0.5 M).

  • Scavenger Addition: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).

  • Reaction: Add the deprotection cocktail to the solution of the starting material and stir at room temperature for 1-2 hours in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up: Remove the volatiles under reduced pressure. The crude product can be purified by precipitation from cold diethyl ether followed by centrifugation.

Protocol 3: HPLC-MS Analysis
  • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm and 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that includes the expected masses of the product (210.2 g/mol ), starting material, and potential side products (e.g., 266.2 g/mol ).

Workflow for Side Product Identification

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Hypothesis & Verification cluster_2 Phase 3: Confirmation & Resolution A Perform Boc Deprotection B Analyze Crude Product by HPLC A->B C Unexpected Peak Observed? B->C D Analyze by LC-MS C->D Yes L Reaction is Clean C->L No E Mass = Product + 56 Da? D->E F Re-run Deprotection with Scavengers (e.g., TIS) E->F Yes M Investigate Other Side Reactions E->M No G Side Peak Reduced? F->G H Side Product is tert-butylation of Pyridine Ring G->H Yes I Isolate Side Product (Prep-HPLC) G->I For definitive proof G->M No K Consistently use Scavengers in Future Deprotections H->K J Confirm Structure by NMR I->J

References

Troubleshooting low yield in Boc-D-4-Pal-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield low when incorporating this compound?

A1: Low yields when incorporating this compound can stem from several factors common to solid-phase peptide synthesis, particularly when dealing with non-canonical or sterically hindered amino acids. The primary causes are often incomplete coupling reactions or aggregation of the growing peptide chain. The bulky Boc protecting group can create steric hindrance, slowing down the coupling reaction. Additionally, sequences containing hydrophobic or certain aromatic residues can be prone to aggregation on the solid support, which physically blocks reactive sites.[1][2]

Q2: Are there any specific side reactions associated with the 4-pyridylalanine side chain during Boc-SPPS?

A2: Current literature does not indicate specific side reactions unique to the 4-pyridylalanine side chain under standard Boc-SPPS conditions. The primary concerns are the common side reactions encountered in Boc chemistry, such as the formation of deletion sequences due to incomplete coupling, or modifications during the final cleavage if inappropriate scavengers are used.[3][4] The pyridine (B92270) ring itself is generally stable to the repetitive acid treatments for Boc deprotection. However, its basic nature might influence the local microenvironment of the peptide-resin complex.

Q3: How can I improve the coupling efficiency of this compound?

A3: To improve coupling efficiency, consider the following strategies:

  • Optimize Coupling Reagents: Switch to a more potent activating agent. Uronium/aminium salt-based reagents like HBTU, HATU, or PyBOP are generally more effective than carbodiimides for difficult couplings.[5][6]

  • Increase Reaction Time and Equivalents: Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or longer) and increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 fold excess) relative to the resin's substitution level.[7]

  • Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) can be a better choice for sequences prone to aggregation due to its superior solvating properties.[1]

  • Monitor the Reaction: Use a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, to confirm the completion of the coupling step before proceeding to the next cycle.[7][8] A positive test indicates free amines and an incomplete reaction.

Q4: What are the correct conditions for Boc group deprotection?

A4: The Boc group is reliably removed using a moderately strong acid. A solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is standard.[3][9][10] A typical procedure involves a short initial treatment (1-5 minutes) followed by a longer treatment (15-30 minutes) with fresh reagent to ensure complete removal.[3]

Q5: Can the pyridine side chain of 4-Pal interfere with the synthesis?

A5: The nitrogen on the pyridine ring of 4-pyridylalanine is basic and could potentially be protonated during the acidic deprotection steps. This is generally not considered problematic and can even be beneficial. The resulting positive charge can help disrupt inter-chain hydrogen bonding, reducing aggregation and improving solvation of the peptide-resin complex, similar to the protonated N-terminus after deprotection.[3][11] The incorporation of pyridylalanine has been used to enhance the aqueous solubility of the final peptide.[12]

Troubleshooting Guide: Low Yield

This guide provides a structured approach to troubleshooting low peptide yield.

Symptom Potential Cause Recommended Action
Positive Ninhydrin Test after Coupling Incomplete coupling reaction.1. Recouple: Repeat the coupling step with fresh reagents. 2. Change Reagents: Switch to a more powerful coupling reagent (see Table 1). 3. Extend Time: Increase the coupling reaction time.
Mass Spectrometry shows Deletion Sequences Inefficient coupling or premature chain termination.1. Optimize Coupling: Implement the recommendations for improving coupling efficiency (more potent reagents, longer times, higher excess). 2. Check Reagents: Ensure all amino acids and reagents are of high quality and not degraded.[2]
Resin Clumping or Poor Swelling Peptide aggregation on the solid support.1. Change Solvent: Switch from DMF to NMP.[1] 2. Incorporate Disrupting Elements: If the sequence allows, strategically place pseudoproline dipeptides to break secondary structures.[2]
Low Yield of Final Crude Peptide after Cleavage Incomplete synthesis cycles or loss of peptide from the resin during synthesis.1. Review Synthesis History: Analyze ninhydrin test results from each cycle to pinpoint problematic couplings. 2. Check Resin Stability: Ensure the linker used is stable to the repetitive TFA treatments required for Boc deprotection. Using a more stable linker like a PAM (phenylacetamidomethyl) linker can reduce peptide loss.[3]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentActivating SpeciesTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeKey Considerations
DIC/HOBt O-acylisourea / OBt-ester5 : 5.5 : -2-4 hoursStandard, cost-effective. Risk of N-acylurea formation and racemization.[6][10]
HBTU/DIPEA OBt-ester2 : 2 : 410-60 minFast and efficient for most couplings.[7][13] Can cause guanidinylation of the free N-terminus if used in excess.
HATU/DIPEA OAt-ester3 : 2.9 : 630-60 minHighly reactive, excellent for sterically hindered couplings with low racemization.[5][9]
PyBOP/DIPEA OBt-ester2 : 2 : 61-2 hoursPhosphonium-based reagent, avoids guanidinylation side products. Generally less reactive than HATU.[5][6]

Data compiled from multiple sources for general comparison purposes.[5][6][7][9][10][13]

Experimental Protocols & Workflows

Boc-SPPS General Workflow

The diagram below illustrates a single cycle of solid-phase peptide synthesis using the Boc protection strategy.

General Boc-SPPS Cycle start Start: Resin with Free Amine deprotection 1. Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (e.g., 10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling This compound + Coupling Reagent (e.g., HBTU) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitor Monitor Completion (Ninhydrin Test) wash3->monitor monitor->coupling Positive (Recouple) next Ready for Next Cycle monitor->next Negative

A single cycle of Boc solid-phase peptide synthesis.
Protocol 1: Standard Boc Deprotection

Purpose: To remove the N-terminal Boc protecting group from the resin-bound peptide.

Reagents:

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).

  • Wash Solvents: DCM, Isopropanol (IPA).

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Drain the solvent.

  • Add the deprotection solution (approx. 10 mL per gram of resin) and agitate for 3-5 minutes.[3]

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 20-25 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x) to remove residual acid.[3] The resin is now ready for neutralization and the next coupling step.

Protocol 2: HBTU-Mediated Coupling

Purpose: To couple this compound to the deprotected N-terminus of the peptide-resin.

Reagents:

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Following deprotection and washing, neutralize the resin by treating it with 10% DIPEA in DMF (2x for 2 minutes each), then wash with DMF (5x).

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (1.95 equivalents) in DMF.

  • Add DIPEA (4-6 equivalents) to the amino acid solution to begin pre-activation. Allow to stand for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 30-60 minutes. Reaction times may need to be extended for difficult couplings.[13]

  • Take a small sample of resin beads and perform a ninhydrin test to check for completion.

  • If the test is negative (beads remain colorless or yellowish), the coupling is complete. Wash the resin with DMF (3x) and DCM (3x).

  • If the test is positive (beads turn blue/purple), drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution.

Troubleshooting Workflow

The following diagram provides a decision-making workflow for addressing low peptide synthesis yields.

Troubleshooting Low Peptide Yield start Low Crude Yield Identified analyze Analyze Crude Product (e.g., LC-MS) start->analyze check_mass Major Peak is Target Mass? analyze->check_mass deletion Major Peaks are Deletion Sequences? check_mass->deletion No cleavage_issue Cleavage/Deprotection Problem check_mass->cleavage_issue Yes, but low quantity incomplete Incomplete Coupling deletion->incomplete Yes aggregation Peptide Aggregation deletion->aggregation If coupling is already optimized other Other Issues: - Reagent Degradation - Resin Problem deletion->other No optimize Optimize Coupling: - Use HATU/HBTU - Double Couple - Increase Time/Equivalents incomplete->optimize optimize_solv Optimize Conditions: - Switch to NMP solvent - Use Chaotropic Salts - Increase Temperature aggregation->optimize_solv optimize_cleavage Optimize Cleavage: - Check Scavengers - Verify Cleavage Time - Check Final Deprotection cleavage_issue->optimize_cleavage check_reagents Verify Reagent Quality and Resin Loading other->check_reagents

A decision tree for troubleshooting low peptide yields.

References

Technical Support Center: Boc-D-4-pyridylalanine Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the racemization of Boc-D-4-pyridylalanine during the activation step of peptide synthesis.

Troubleshooting Guide

Racemization of Boc-D-4-pyridylalanine during activation can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of the final peptide. This guide provides a systematic approach to troubleshoot and minimize this side reaction.

Problem: High levels of L-enantiomer detected after coupling Boc-D-4-pyridylalanine.

Potential CauseRecommended Solution & Rationale
Inappropriate Coupling Reagent Solution: Switch to a coupling reagent known for low racemization. The combination of a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive is a robust choice.[1][2] Rationale: Onium salt reagents (e.g., HBTU, HATU) can be highly efficient but may lead to higher racemization, especially with pre-activation in the presence of a strong base.[2] Additives like HOBt, HOAt, or Oxyma form active esters with the Boc-amino acid that are more stable and less prone to oxazolone (B7731731) formation, the primary pathway for racemization.[1][3][4]
Suboptimal Additive Solution: Ensure the use of an effective racemization suppressant. HOAt and Oxyma are generally considered more effective than HOBt in preventing racemization.[4][5] Rationale: The choice of additive is critical. HOAt can accelerate coupling and suppress racemization more effectively than HOBt.[5] Oxyma is a non-explosive and highly effective alternative.[4]
Strong or Excess Base Solution: Use a weaker or more sterically hindered base, and use the minimum necessary amount. N-Methylmorpholine (NMM) or 2,4,6-collidine are preferable to Diisopropylethylamine (DIPEA).[3] Rationale: The base plays a crucial role in the racemization mechanism by abstracting the α-proton.[6] Stronger bases and higher concentrations increase the rate of this abstraction.
High Reaction Temperature Solution: Perform the coupling reaction at a lower temperature, ideally at 0°C, especially during the initial activation phase. Rationale: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization side reaction.[7]
Prolonged Activation Time Solution: Minimize the pre-activation time of Boc-D-4-pyridylalanine with the coupling reagent before adding the amine component. In-situ activation is often the best approach.[7] Rationale: A longer time in the activated state increases the opportunity for the formation of the racemization-prone oxazolone intermediate.[3]
Inappropriate Solvent Solution: Consider using less polar solvents if the solubility of the reagents allows. A mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) can sometimes reduce racemization compared to pure DMF. Rationale: Solvent polarity can influence the stability of the intermediates involved in the racemization pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Boc-D-4-pyridylalanine during activation?

A1: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids like Boc-D-4-pyridylalanine is through the formation of a 5(4H)-oxazolone intermediate.[6] Upon activation of the carboxylic acid, the Boc-protected amino group can cyclize to form the oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent re-protonation can occur from either face, resulting in a mixture of D and L enantiomers.[6]

Q2: Why is 4-pyridylalanine particularly susceptible to racemization?

A2: Amino acids with electron-withdrawing groups in their side chains can be more prone to racemization.[8] The pyridine (B92270) ring in 4-pyridylalanine is electron-withdrawing, which can increase the acidity of the α-proton, making it more susceptible to abstraction by a base and subsequent racemization.

Q3: Which coupling reagents are recommended to minimize racemization of Boc-D-4-pyridylalanine?

A3: For minimizing racemization, carbodiimide-based reagents used in conjunction with additives are highly recommended. The combination of DIC with HOAt or Oxyma is an excellent choice.[1][3] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents can also be used, but care must be taken with the choice of base and pre-activation time.[1][9]

Q4: Can the choice of base influence the extent of racemization?

A4: Absolutely. The base is a critical factor. Stronger and less sterically hindered bases like DIPEA can significantly promote racemization. It is advisable to use weaker or more sterically hindered bases such as NMM or 2,4,6-collidine to minimize this side reaction.[3]

Q5: How can I quantify the level of racemization in my peptide?

A5: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide.[7][10] This involves hydrolyzing the peptide to its constituent amino acids and then analyzing the amino acid mixture on a chiral HPLC column to separate and quantify the D- and L-enantiomers. Chiral Gas Chromatography (GC) after derivatization is another sensitive method.[11]

Quantitative Data on Racemization

While specific quantitative data for the racemization of Boc-D-4-pyridylalanine is not extensively available in the literature, the following table provides an illustrative comparison of expected racemization levels based on trends observed for other racemization-prone amino acids under various coupling conditions.

Coupling ReagentAdditiveBaseTemperature (°C)Expected % L-enantiomer (Illustrative)
DICNoneDIPEA2510 - 20%
DICHOBtDIPEA252 - 5%
DICHOAtNMM0< 1%
HATU (pre-activated)-DIPEA255 - 15%
HATU (in-situ)HOAtNMM0< 2%
PyBOP-NMM251 - 3%

Note: These values are for illustrative purposes and the actual extent of racemization can vary depending on the specific peptide sequence, reaction scale, and precise experimental conditions.

Experimental Protocol: Low-Racemization Coupling of Boc-D-4-pyridylalanine

This protocol outlines a procedure for the manual solid-phase coupling of Boc-D-4-pyridylalanine designed to minimize racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-4-pyridylalanine

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • If the N-terminal protecting group is present, perform the standard deprotection protocol (e.g., with TFA for Boc-SPPS or piperidine (B6355638) for Fmoc-SPPS).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling (In-situ):

    • In a separate vessel, dissolve Boc-D-4-pyridylalanine (3 equivalents relative to resin loading) and HOAt or Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the swelled and washed resin.

    • Add NMM (6 equivalents) to the resin slurry.

    • Cool the reaction vessel to 0°C in an ice bath.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and continue to agitate for an additional 1-3 hours.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.

    • If the Kaiser test is positive, the coupling can be extended or a recoupling can be performed.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).

Visualizing the Racemization Process and Mitigation Strategy

Racemization_Mechanism cluster_0 Activation and Racemization Pathway cluster_1 Suppression Pathway Boc-D-4-Pal-OH This compound Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) This compound->Activated_Intermediate Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Intermediate->Oxazolone Cyclization (Promoted by Base, Heat) Active_Ester Stable Active Ester (e.g., OAt-ester) Activated_Intermediate->Active_Ester Additive (HOAt/Oxyma) Desired_Product Boc-D-4-Pal-Peptide (High Chiral Purity) Activated_Intermediate->Desired_Product Direct Coupling Racemic_Mixture Boc-D/L-4-Pal-Peptide (Diastereomers) Oxazolone->Racemic_Mixture Nucleophilic Attack by Peptide-NH2 Active_Ester->Desired_Product Nucleophilic Attack by Peptide-NH2

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Troubleshooting_Workflow Start High Racemization Detected Coupling_Reagent Evaluate Coupling Reagent and Additive Start->Coupling_Reagent Base_Temp Assess Base and Reaction Temperature Coupling_Reagent->Base_Temp [Reagent is optimal] Switch_Reagent Switch to DIC/HOAt or DIC/Oxyma Coupling_Reagent->Switch_Reagent [Using onium salt a/ pre-activation] Activation_Time Review Activation Procedure Base_Temp->Activation_Time [Base/Temp are optimal] Switch_Base Use NMM or Collidine at 0°C Base_Temp->Switch_Base [Using strong base or high temp] InSitu_Activation Implement In-Situ Activation Activation_Time->InSitu_Activation [Prolonged pre-activation] Analyze Re-analyze Chiral Purity Activation_Time->Analyze [Activation is optimal] Switch_Reagent->Base_Temp Switch_Base->Activation_Time InSitu_Activation->Analyze

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Boc Deprotection of D-4-Pyridylalanine (D-4-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from D-4-Pyridylalanine (D-4-Pal).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection?

Incomplete deprotection is typically due to insufficient acid strength or concentration, inadequate reaction time, or the presence of moisture which can interfere with the reaction. The stability of the Boc group requires strongly acidic conditions for efficient removal.[1][2][3]

Q2: How can I monitor the progress of the deprotection reaction?

Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] By comparing the reaction mixture to a spot of the starting material, the disappearance of the Boc-protected amino acid and the appearance of the free amine product can be tracked.

Q3: What are common side reactions during Boc deprotection and how can they be minimized?

The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[6][7] For D-4-Pal, while the pyridine (B92270) ring is less susceptible than residues like tryptophan or methionine, this can still be a concern. To minimize this, scavengers such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) should be added to the reaction mixture to trap the tert-butyl cations.[6]

Q4: Can I use HCl instead of Trifluoroacetic Acid (TFA)?

Yes, a solution of 4M HCl in an organic solvent like dioxane is a common and effective alternative to TFA for Boc deprotection.[3][8] This method can sometimes offer better selectivity, especially if other acid-sensitive protecting groups are present in the molecule.[8]

Q5: My reaction seems complete by TLC/LC-MS, but I have low yield after work-up. What could be the issue?

Low isolated yields can result from issues during the work-up procedure. The deprotected amine salt product is often precipitated from the reaction mixture by adding cold diethyl ether.[9] If the product is not fully precipitating, or if it is partially soluble in the ether, yields will be compromised. Ensure the ether is sufficiently cold and use a large excess. Additionally, incomplete removal of TFA can result in a sticky or oily product that is difficult to handle.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient acid (TFA or HCl) concentration or equivalents. 2. Reaction time is too short. 3. Presence of water in reagents or solvents.1. Increase the concentration of the acid. A common mixture is 25-50% TFA in Dichloromethane (DCM).[10][11] 2. Extend the reaction time. Monitor every 30 minutes by TLC or LC-MS until the starting material is consumed.[4] 3. Use anhydrous solvents and fresh, high-quality reagents.
Formation of Byproducts 1. Alkylation by the tert-butyl cation.[7][12] 2. Trifluoroacetylation of the amine if TFA is used.[]1. Add a scavenger to the reaction mixture. A common "cleavage cocktail" is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[9] 2. Ensure complete removal of TFA during work-up. If this is a persistent issue, consider using 4M HCl in dioxane instead.[8][]
Difficulty in Product Isolation 1. Product is oily and does not precipitate. 2. Product is partially soluble in the precipitation solvent (diethyl ether).1. Ensure all TFA is removed by co-evaporation with a solvent like toluene (B28343) or DCM.[5][14] 2. Use a larger volume of cold diethyl ether for precipitation. Ensure the ether is chilled to at least 0°C.[9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a widely used method for removing the Boc group in a solution phase.

Materials:

  • Boc-D-4-Pal

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve the Boc-D-4-Pal in anhydrous DCM (approx. 0.1–0.5 M concentration) in a round-bottom flask.[9]

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate.[9]

  • Reagent Addition: Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). If using a scavenger, add TIS (2.5% v/v).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.[9] The evolution of CO2 gas should be observed.[1] Caution: Do not perform this reaction in a sealed container.[1][15]

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Precipitation: Add a sufficient volume of cold diethyl ether to the residue to precipitate the product as a TFA salt.[9]

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Alternative Boc Deprotection using 4M HCl in Dioxane

This protocol is an alternative for substrates that may be sensitive to neat TFA.

Materials:

  • Boc-D-4-Pal

  • Anhydrous 1,4-Dioxane (B91453)

  • 4M HCl in 1,4-Dioxane

  • Cold Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-D-4-Pal in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[4]

  • Reagent Addition: Add the 4M HCl in dioxane solution (typically 5-10 equivalents per equivalent of the Boc-protected substrate).[4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete in as little as 30 minutes.[8][16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitation: Precipitate the product, the hydrochloride salt, by adding cold diethyl ether to the residue.

  • Isolation: Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Visualizations

Boc Deprotection Mechanism

Caption: Acid-catalyzed mechanism of Boc deprotection.[1][9]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_check Initial Checks cluster_optimization Optimization Steps cluster_alternative Alternative Strategy cluster_end Start Start: Incomplete Deprotection Observed by TLC/LC-MS Check_Conditions Verify Reaction Conditions: - Acid concentration (25-50% TFA or 4M HCl) - Anhydrous solvents? - Reaction time sufficient? Start->Check_Conditions Conditions_OK Conditions Appear Correct Check_Conditions->Conditions_OK Increase_Time Action: Increase Reaction Time (Monitor every 30-60 min) Conditions_OK->Increase_Time No Add_Scavenger Side reactions observed? Action: Add Scavenger (e.g., TIS) Conditions_OK->Add_Scavenger Yes Increase_Acid Action: Increase Acid Concentration or Use Fresh Reagents Increase_Time->Increase_Acid End Success: Complete Deprotection Increase_Time->End Success Switch_Reagent Persistent Issues? Action: Switch Deprotection Reagent (e.g., TFA to HCl/Dioxane or vice-versa) Increase_Acid->Switch_Reagent Increase_Acid->End Success Add_Scavenger->Switch_Reagent Add_Scavenger->End Success Switch_Reagent->End

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Managing steric hindrance with Boc-D-4-Pal-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance during the coupling of Boc-D-4-Pal-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

The primary challenge in coupling this compound arises from significant steric hindrance. This is due to the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the presence of the 4-pyridylalanine side chain. This steric bulk can physically impede the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1][2]

Q2: How can I detect incomplete coupling of this compound?

Incomplete coupling during solid-phase peptide synthesis (SPPS) is typically monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the resin.[2] A negative test (yellow or colorless) suggests the coupling reaction is complete. For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify the presence of deletion sequences.[2]

Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?

Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) can be inefficient for sterically hindered amino acids.[3][4] More potent activating reagents are generally required. Uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended.[1]

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling is the most frequently encountered problem when working with sterically hindered amino acids like this compound. This section provides a systematic approach to troubleshooting and improving coupling yields.

Observation: Positive Ninhydrin (Kaiser) Test After Coupling

A positive ninhydrin test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[2][5]

G start Positive Ninhydrin Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple First Action change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) double_couple->change_reagent If still positive optimize_conditions Optimize Reaction Conditions (Increase Time/Temperature) change_reagent->optimize_conditions If still positive cap_amines Cap Unreacted Amines (e.g., with Acetic Anhydride) optimize_conditions->cap_amines If issues persist proceed Proceed to Next Deprotection Step cap_amines->proceed

Potential CauseRecommended Solution
Steric Hindrance The bulky nature of this compound is preventing efficient reaction.[1]
1. Choice of Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Uronium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides.[3] Phosphonium salts like PyBOP are also excellent choices.[1]
2. Double Coupling: Perform the coupling step twice. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid.[3]
3. Increased Reaction Time: Extend the coupling time to several hours or even overnight to allow the reaction to proceed to completion.[3] A moderate increase in temperature (e.g., to 40°C) can also enhance the reaction rate, but should be done cautiously to avoid potential side reactions.[5]
Inefficient Activation/Coupling The activation of the this compound may be suboptimal, or the coupling itself is too slow.
1. Pre-activation: Ensure complete activation of the this compound with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.[3]
2. Optimize Reagent Stoichiometry: Increase the equivalents of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[3]
Poor Solubility The protected amino acid or the growing peptide chain may have poor solubility in the reaction solvent.
1. Solvent Choice: Ensure the use of a suitable solvent that promotes swelling of the resin and solubilizes the reactants. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices.[6][7]
Peptide Aggregation The growing peptide chain on the solid support may aggregate, preventing access of the activated amino acid.
1. Chaotropic Salts: Add chaotropic salts such as LiCl to the coupling reaction to disrupt aggregation.
2. High Temperature: Perform the coupling at an elevated temperature (e.g., 50-60°C) to disrupt secondary structures.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the properties of common coupling reagents.

ReagentClassAdvantagesDisadvantages
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[1]Can cause guanidinylation of the N-terminal amine. More expensive than HBTU. Based on potentially explosive HOAt.[1]
HBTU Aminium/Uronium SaltHighly efficient and popular reagent. Byproducts are generally soluble.[1]Can have allergenic potential.[1] May cause guanidinylation.
COMU Aminium/Uronium SaltEfficiency comparable to HATU.[8] Safer as it is based on OxymaPure, avoiding explosive benzotriazole (B28993) derivatives.[1] Reduced allergenic potential.[1]Limited stability in solution.
PyBOP Phosphonium SaltEfficient coupling, avoids guanidinylation side reactions.[1] Avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[1]Generally less reactive than HATU.[1]
DIC/HOBt CarbodiimideInexpensive and commonly used for routine couplings.Less effective for sterically hindered amino acids.[4] Can lead to racemization, although HOBt helps to suppress it.[4] The byproduct of DCC (a related carbodiimide) is insoluble, making it unsuitable for SPPS. DIC is preferred as its urea (B33335) byproduct is more soluble.[4]

Experimental Protocols

Protocol 1: Standard Coupling Cycle in Boc-SPPS

This protocol outlines a general workflow for a single coupling cycle.

G deprotection Boc Deprotection (e.g., 50% TFA in DCM) neutralization Neutralization (e.g., 10% DIPEA in DMF) deprotection->neutralization activation Pre-activation of This compound neutralization->activation coupling Coupling to Resin activation->coupling washing Washing (DMF and DCM) coupling->washing monitoring Monitoring (Ninhydrin Test) washing->monitoring next_cycle Proceed to Next Cycle or Final Cleavage monitoring->next_cycle

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent like Dichloromethane (DCM) or DMF for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[9]

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of 10% Diisopropylethylamine (DIPEA) in DMF.

  • Washing: Wash the resin again with DMF to remove excess base.

  • Activation and Coupling (using HATU):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered couplings, this time can be extended.[3][10]

  • Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a double coupling is recommended.[10]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Double Coupling

This protocol is recommended when a single coupling is insufficient, as indicated by a positive ninhydrin test.

  • First Coupling: Follow the standard coupling protocol as described above.

  • Washing: After the first coupling, wash the resin thoroughly with DMF to remove all soluble reagents.

  • Second Coupling: Prepare a fresh solution of activated this compound as in the standard protocol. Add this solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[5]

  • Monitoring and Final Washing: Perform a ninhydrin test to confirm the completion of the reaction. Once complete, wash the resin extensively with DMF and DCM.

Protocol 3: Capping of Unreacted Amines

If double coupling still results in a positive ninhydrin test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[5]

  • Washing: After the final coupling attempt, wash the peptide-resin with DMF (3 times).

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride (B1165640) and 2% DIPEA in DMF).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[2]

References

Technical Support Center: Purification of Peptides with Pyridylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridylalanine (Pya)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique peptides.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing pyridylalanine residues?

A1: Peptides incorporating pyridylalanine (Pya) residues often present unique purification challenges due to the physicochemical properties of the pyridine (B92270) ring. The main difficulties include:

  • Poor Peak Shape in RP-HPLC: The basic nature of the pyridine ring can lead to interactions with residual silanols on silica-based C18 columns, resulting in peak tailing.[1][2]

  • Metal Chelation: The nitrogen atom in the pyridine ring can chelate metal ions, leading to contamination of the final peptide product with metal impurities from the synthesis or purification steps.[3][4]

  • Variable Hydrophobicity: The position of the nitrogen atom in the pyridine ring (2-Pya, 3-Pya, or 4-Pya) influences the isomer's hydrophilicity, which can affect retention times and require different purification strategies.

  • Solubility Issues: While pyridylalanine is sometimes incorporated to enhance the solubility of peptides, the overall hydrophobicity of the peptide sequence can still lead to aggregation and poor solubility in certain solvents.[1][2]

Q2: How does the isomer of pyridylalanine (2-Pya, 3-Pya, 4-Pya) affect purification?

A2: The position of the nitrogen atom in the pyridylalanine ring significantly impacts the molecule's electronic distribution and, consequently, its hydrophilicity and interaction with the stationary phase in reverse-phase chromatography. The hydrophilicity of pyridylalanine isomers generally increases in the following order: 2-pyridylalanine (2-Pya) < 3-pyridylalanine (3-Pya) < 4-pyridylalanine (4-Pya). This means that under identical RP-HPLC conditions, a peptide containing 4-Pya would be expected to elute earlier than a peptide with 3-Pya, which in turn would elute earlier than a peptide with 2-Pya, assuming all other residues are the same. The difference in charge distribution, particularly the dissymmetry in 3-Pya, can also influence its interaction with the column and biological systems.[1]

Q3: My peptide contains a Pya residue and shows significant peak tailing during RP-HPLC. What can I do to improve the peak shape?

A3: Peak tailing for Pya-containing peptides is often due to the basic pyridine ring interacting with acidic silanol (B1196071) groups on the silica-based column. Here are several strategies to mitigate this issue:

  • Optimize the Mobile Phase Additive:

    • Trifluoroacetic Acid (TFA): Using TFA as an ion-pairing agent is a common and effective solution. TFA pairs with the basic pyridylalanine residue, masking its charge and reducing interactions with silanols, which generally results in sharper peaks.[1][2][5] A concentration of 0.1% TFA is standard.

    • Formic Acid (FA): While often preferred for LC-MS applications due to reduced ion suppression, formic acid is a weaker acid than TFA and may not be as effective at preventing peak tailing for strongly basic peptides.[1][5]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups on the column, reducing their interaction with the protonated pyridine ring.

  • Use a Modern, High-Purity Silica (B1680970) Column: Newer generation HPLC columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer free silanol groups and reduced peak tailing for basic compounds.

Q4: I suspect my Pya-containing peptide is contaminated with metal ions. How can I detect and remove them?

A4: The pyridine moiety of pyridylalanine can act as a chelating agent for various metal ions.

  • Detection: Metal contamination can sometimes be inferred from unexpected biological assay results or unusual peak shapes in chromatography. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metal contamination in your purified peptide.

  • Removal:

    • Chelating Resins: Treating a solution of your peptide with a chelating resin (e.g., Chelex® 100) can effectively sequester and remove divalent metal ions.

    • EDTA Treatment: Adding a small amount of ethylenediaminetetraacetic acid (EDTA) to your sample before a final purification or desalting step can help to chelate and remove metal ions. Be aware that EDTA will also need to be removed in a subsequent step.

    • IMAC Stripping: An uncharged Immobilized Metal Affinity Chromatography (IMAC) column can be used to strip metal ions from a protein or peptide solution.[6]

Q5: Can I use Immobilized Metal Affinity Chromatography (IMAC) to purify my pyridylalanine-containing peptide?

A5: While IMAC is most commonly used for purifying proteins and peptides with polyhistidine tags, its principle relies on the affinity of certain amino acid residues for immobilized metal ions. Since pyridylalanine can chelate metals, it is theoretically possible to use IMAC for purification. This would be most effective if the Pya residue is in a position that is accessible for binding to the metal-charged resin. However, this is not a standard application of IMAC, and optimization would be required. Standard IMAC protocols typically use histidine, cysteine, or tryptophan residues for binding.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of peptides containing pyridylalanine residues.

ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks in RP-HPLC 1. Interaction of the basic pyridine ring with residual silanol groups on the column. 2. Suboptimal mobile phase pH. 3. Column degradation.1. Use 0.1% TFA as an ion-pairing agent in the mobile phase. 2. If using formic acid, consider increasing its concentration or switching to TFA for better peak shape.[1][5] 3. Ensure the mobile phase pH is sufficiently low to protonate silanols. 4. Use a modern, high-purity, end-capped C18 column. 5. If the column is old, replace it.
Poor Solubility of Lyophilized Peptide 1. The overall peptide sequence is hydrophobic. 2. Peptide aggregation.1. For basic Pya-containing peptides, try dissolving in a small amount of dilute acetic acid or formic acid before adding your final buffer.[8] 2. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary before dilution with an aqueous buffer.[9][10] 3. Sonication can help to break up aggregates and improve solubility.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or pH. 2. Column aging. 3. Presence of metal ions interacting with the Pya residue and the stationary phase.1. Ensure consistent preparation of mobile phases. 2. Dedicate a column for Pya-containing peptides if possible. 3. Consider a pre-purification step to remove metal ions if contamination is suspected.
Low Recovery After Purification 1. Irreversible adsorption to the column. 2. Peptide precipitation on the column. 3. Aggregation during the purification process.1. Ensure adequate ion-pairing (e.g., 0.1% TFA) to minimize strong ionic interactions with the stationary phase. 2. Check the solubility of the peptide in the mobile phase. It may be necessary to increase the organic content of the starting mobile phase. 3. For highly aggregation-prone peptides, consider using chaotropic agents like guanidinium (B1211019) chloride in the sample solvent, which will then be removed during purification.
Presence of Metal Contaminants 1. Chelation of metal ions from glassware, reagents, or the HPLC system by the pyridylalanine residue.1. Use metal-free water and high-purity solvents. 2. Treat the purified peptide solution with a chelating resin. 3. Perform a final desalting step after treating with a chelating agent like EDTA. 4. Consider using a dedicated, metal-free HPLC system if metal contamination is a persistent issue.

Data Presentation

Table 1: Comparison of Mobile Phase Additives for RP-HPLC of Basic Peptides

Mobile Phase AdditiveTypical ConcentrationEffect on Peak Shape for Basic PeptidesSuitability for LC-MS
Trifluoroacetic Acid (TFA) 0.1% (v/v)Generally provides sharp, symmetrical peaks due to strong ion-pairing.[11]Can cause significant ion suppression, reducing sensitivity.[11]
Formic Acid (FA) 0.1% (v/v)May result in broader peaks or tailing for strongly basic peptides compared to TFA due to weaker ion-pairing and lower ionic strength.[1][2][5]Good choice for LC-MS as it is volatile and causes less ion suppression than TFA.
Ammonium Formate 10-20 mMCan be a good alternative to formic acid, offering higher ionic strength which may improve peak shape.Compatible with LC-MS.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a Pyridylalanine-Containing Peptide

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For peptides that are difficult to dissolve, start with a small volume of acetonitrile or DMSO, and then dilute with water containing 0.1% TFA to the desired concentration.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved peptide sample.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the specific peptide.

    • Monitor the elution profile at 220 nm or 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.

Protocol 2: Removal of Metal Ions from a Pyridylalanine-Containing Peptide

  • Dissolution: Dissolve the peptide in a suitable aqueous buffer.

  • Chelating Resin Treatment:

    • Add a chelating resin (e.g., Chelex® 100, approximately 100 mg per 10 mg of peptide) to the peptide solution.

    • Gently stir the suspension at room temperature for 1-2 hours.

    • Remove the resin by filtration or centrifugation.

  • Desalting/Buffer Exchange:

    • The peptide solution now contains the buffer salts but is free of contaminating divalent metal ions.

    • To obtain the peptide in a salt-free form, perform a desalting step using a C18 solid-phase extraction (SPE) cartridge or a size-exclusion chromatography column.

  • Lyophilization: Lyophilize the desalted peptide solution to obtain the final product.

Mandatory Visualizations

purification_troubleshooting start Crude Pya-Peptide hplc RP-HPLC Purification start->hplc analysis Analyze Peak Shape & Purity hplc->analysis good_peak Good Peak Shape & Purity? analysis->good_peak collect Pool Fractions & Lyophilize good_peak->collect Yes troubleshoot Troubleshoot good_peak->troubleshoot No end Purified Peptide collect->end peak_tailing Peak Tailing/ Broadening troubleshoot->peak_tailing low_recovery Low Recovery troubleshoot->low_recovery metal_contam Metal Contamination Suspected troubleshoot->metal_contam optimize_tfa Increase TFA or Use Stronger Ion-Pairing Agent peak_tailing->optimize_tfa check_solubility Check Solubility in Mobile Phase low_recovery->check_solubility metal_removal Perform Metal Removal Protocol metal_contam->metal_removal optimize_tfa->hplc check_solubility->hplc metal_removal->start

Caption: Troubleshooting workflow for Pya-peptide purification.

metal_chelation cluster_peptide Pyridylalanine Residue in Peptide peptide N Pyridine Ring complex Peptide-Metal Complex peptide:N->complex Chelation metal_ion Metal Ion (M²⁺) metal_ion->complex experimental_workflow start Crude Pya-Peptide Solution metal_check Metal Contamination Suspected? start->metal_check metal_removal Metal Removal (e.g., Chelating Resin) metal_check->metal_removal Yes hplc_purification RP-HPLC Purification metal_check->hplc_purification No metal_removal->hplc_purification purity_analysis Purity Analysis (Analytical HPLC, MS) hplc_purification->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Pya-Peptide lyophilization->final_product

References

Validation & Comparative

A Head-to-Head Comparison of Boc-D-4-Pal-OH and Fmoc-D-4-Pal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a pivotal decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. This is particularly true when incorporating unnatural amino acids such as D-4-pyridylalanine (D-4-Pal), which introduces a basic side chain that can present unique challenges. This guide offers an objective comparison of Boc-D-4-Pal-OH and Fmoc-D-4-Pal-OH, providing a data-driven perspective to inform synthetic strategies.

Core Chemical Principles: A Tale of Two Orthogonal Strategies

The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. This dictates the orthogonality of the entire synthetic approach.

The Boc Strategy: This classic methodology employs the acid-labile Boc group for the temporary protection of the N-terminus.[1] Deprotection is achieved through treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1]

The Fmoc Strategy: In contrast, the more modern Fmoc strategy utilizes a base-labile Fmoc protecting group.[2] This group is readily cleaved by a secondary amine, most commonly piperidine (B6355638).[2] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the peptide from the resin using a strong acid like TFA.[] This orthogonality between the base-labile Nα-protection and acid-labile side-chain protection is a key advantage of the Fmoc strategy.[]

Performance Comparison: this compound vs. Fmoc-D-4-Pal-OH

Data Presentation: A Comparative Overview
ParameterThis compoundFmoc-D-4-Pal-OHRationale & Considerations
Deprotection Conditions 25-50% TFA in DCM[1]20-40% Piperidine in DMF[2]Fmoc strategy offers milder deprotection, beneficial for sensitive sequences.
Coupling Efficiency Generally high, but may require double coupling or stronger coupling reagents.Generally very high with modern coupling reagents (e.g., HBTU, HATU).[]The basicity of the pyridine (B92270) ring in D-4-Pal can interfere with coupling. Protonation of the pyridine nitrogen in the acidic conditions of the Boc-strategy may mitigate this to some extent. In the Fmoc-strategy, careful selection of coupling reagents and conditions is crucial to avoid side reactions.
Crude Peptide Purity Can be lower due to repeated acid exposure leading to side reactions and degradation.Often higher due to the milder deprotection conditions.The pyridyl group's basicity might lead to side reactions under both acidic and basic conditions, but the milder conditions of Fmoc are generally favored.
Final Yield Can be lower due to potential peptide loss during repeated acid treatments and harsher final cleavage.Generally higher due to milder conditions and often higher crude purity, simplifying purification.
Side Reaction Potential - Alkylation of sensitive residues by t-butyl cations.[1] - Acid-catalyzed side reactions on the pyridine ring (potential for N-alkylation).- Piperidine-mediated side reactions (e.g., aspartimide formation).[1] - Potential for side reactions involving the unprotected pyridine nitrogen under basic conditions.The basic nitrogen of the pyridine ring requires careful consideration in both strategies to avoid unwanted modifications.
Compatibility with Sensitive Residues Less suitable for peptides with acid-sensitive modifications.[1]Highly compatible with a wide range of acid-labile side-chain protecting groups and modifications.[]
Automation Friendliness Less amenable to full automation due to the use of corrosive and volatile TFA.Highly suitable for automated peptide synthesizers.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of both Boc and Fmoc SPPS.

SPPS_Workflow cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Start Resin-AA1-Boc Boc_Deprotection Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling of Boc-AA(n)-OH Boc_Neutralization->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_Final Resin-Peptide-Boc Boc_Wash->Boc_Coupling Repeat n-1 times Fmoc_Start Resin-AA1-Fmoc Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Coupling of Fmoc-AA(n)-OH Fmoc_Deprotection->Fmoc_Coupling Fmoc_Wash Wash Fmoc_Coupling->Fmoc_Wash Fmoc_Final Resin-Peptide-Fmoc Fmoc_Wash->Fmoc_Coupling Repeat n-1 times

General workflows for Boc and Fmoc solid-phase peptide synthesis.
Detailed Methodologies

Boc Solid-Phase Peptide Synthesis Protocol for Incorporating this compound

  • Resin Swelling: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

  • Washing: Wash the resin again with DCM and DMF.

  • Coupling of this compound:

    • Pre-activate this compound (2-3 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours. Due to the basicity of the pyridyl group, monitoring the coupling reaction (e.g., with a Kaiser test) is crucial, and a double coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 3-8 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Boc group removed, treat the resin with anhydrous hydrogen fluoride (B91410) (HF) or another strong acid cocktail (e.g., TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers such as anisole (B1667542) or thioanisole (B89551) should be included.

Fmoc Solid-Phase Peptide Synthesis Protocol for Incorporating Fmoc-D-4-Pal-OH

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., HBTU/DIEA in DMF).

  • Fmoc Deprotection: Treat the resin with a 20-40% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. A two-step deprotection (e.g., 2 min followed by 8 min) is often employed.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-D-4-Pal-OH:

    • Pre-activate Fmoc-D-4-Pal-OH (2-3 equivalents) with a coupling agent (e.g., HBTU, HATU, or HCTU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF. The use of a less nucleophilic base like 2,4,6-collidine is recommended to minimize side reactions with the pyridine ring.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, treat the resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

Signaling Pathways and Logical Relationships

The choice between Boc and Fmoc strategies is dictated by a series of logical considerations based on the desired peptide's characteristics and the intended application.

Decision_Pathway Start Peptide Synthesis Strategy Selection Peptide_Properties Target Peptide Properties Start->Peptide_Properties Acid_Sensitive Acid-Sensitive Residues? Peptide_Properties->Acid_Sensitive Long_Hydrophobic Long or Hydrophobic Sequence? Acid_Sensitive->Long_Hydrophobic No Fmoc_Strategy Fmoc Strategy Acid_Sensitive->Fmoc_Strategy Yes Basic_Residues Contains Basic Residues (e.g., D-4-Pal)? Long_Hydrophobic->Basic_Residues No Boc_Strategy Boc Strategy Long_Hydrophobic->Boc_Strategy Yes Considerations Special Considerations: - Pyridine side reactions - Coupling reagent choice Basic_Residues->Considerations Considerations->Fmoc_Strategy Considerations->Boc_Strategy

Decision pathway for selecting a peptide synthesis strategy.

Conclusion

The selection between this compound and Fmoc-D-4-Pal-OH for peptide synthesis is a nuanced decision that depends on the specific requirements of the target peptide and the available synthetic infrastructure.

The Fmoc strategy is generally favored for its milder reaction conditions, which often translate to higher crude purity and overall yield, especially for peptides containing sensitive residues.[] Its compatibility with a wide array of side-chain protecting groups and its amenability to automation make it the workhorse of modern peptide synthesis. When incorporating Fmoc-D-4-Pal-OH, careful optimization of coupling conditions, including the choice of a non-nucleophilic base, is crucial to prevent side reactions involving the basic pyridine ring.

The Boc strategy , while harsher, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation. The repetitive acidic deprotection steps can help disrupt secondary structures and improve solvation. For peptides containing D-4-pyridylalanine, the protonation of the pyridine nitrogen under acidic conditions might offer some protection against side reactions during coupling. However, the use of strong acids, especially for the final cleavage, requires specialized equipment and can be detrimental to sensitive peptide modifications.

Ultimately, for novel or particularly challenging sequences containing D-4-pyridylalanine, a small-scale pilot synthesis using both strategies may be the most effective approach to determine the optimal conditions for achieving the desired product in high yield and purity.

References

A Head-to-Head Battle: Comparing Boc and Fmoc Strategies for Unnatural Amino Acid Integration in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids into peptides is a critical step in designing novel therapeutics and research tools. The choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the yield, purity, and overall success of synthesizing these modified peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing unnatural amino acids, supported by experimental considerations and detailed protocols.

The integration of unnatural amino acids offers a powerful approach to enhance peptide stability, modulate biological activity, and introduce novel functionalities. However, the unique structural features of these non-standard residues can present significant challenges during peptide synthesis. Steric hindrance, altered reactivity, and the potential for side reactions necessitate a careful selection of the synthetic strategy.

The Core Chemistry: A Fundamental Divide

The primary difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal.

  • Boc Strategy: This classic approach employs the acid-labile Boc group. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.

  • Fmoc Strategy: The more modern Fmoc strategy utilizes a base-labile Fmoc protecting group, which is cleaved using a secondary amine, most commonly piperidine (B6355638). Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the peptide from the resin using TFA. This orthogonality in deprotection conditions is a key advantage of the Fmoc approach.

Performance Comparison: A Data-Driven Look at Unnatural Amino Acid Incorporation

While the ideal strategy is often sequence-dependent, general performance trends emerge when considering the incorporation of unnatural amino acids. The Boc strategy is frequently favored for sterically hindered and aggregation-prone sequences, as the repeated acid deprotection steps help to disrupt secondary structure formation. Conversely, the milder conditions of the Fmoc strategy make it well-suited for the synthesis of peptides containing acid-sensitive unnatural amino acids or other delicate modifications.

FeatureBoc StrategyFmoc StrategyRationale for Unnatural Amino Acids
Deprotection Chemistry Acid-labile (e.g., 25-50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)Boc: Repeated acid washes can improve solvation of growing peptide chains, which is beneficial for hydrophobic or aggregation-prone unnatural amino acids. Fmoc: Milder base cleavage is advantageous for unnatural amino acids with acid-sensitive moieties.
Handling of Sterically Hindered Residues (e.g., N-methylated amino acids) Generally more effective; N-terminal protonation after deprotection reduces aggregation.Can be challenging; may require specialized coupling reagents and longer reaction times.The protonated amine in Boc-SPPS reduces the propensity for intermolecular hydrogen bonding, which is a major cause of aggregation with bulky unnatural amino acids.
Compatibility with Acid-Sensitive Modifications (e.g., phosphorylation, glycosylation) Not ideal; repeated acid exposure can lead to cleavage of the modification.Highly compatible due to orthogonal protection scheme.The mild base deprotection of the Fmoc group preserves acid-labile post-translational modifications or functionalities on the unnatural amino acid side chain.
Coupling Efficiency for Unnatural Amino Acids Can be high, but may require stronger coupling reagents or double coupling for hindered residues.High with modern coupling reagents (e.g., HATU, HCTU), but can be slower for sterically demanding unnatural amino acids.The choice of coupling reagent is crucial for both strategies to overcome the steric bulk of many unnatural amino acids.
Side Reactions Risk of acid-catalyzed side reactions, such as alkylation of sensitive residues (e.g., Trp, Met).Potential for base-induced side reactions, such as aspartimide formation and piperidine adducts.The nature of the unnatural amino acid can influence the propensity for specific side reactions under either acidic or basic conditions.
Final Cleavage Harsh conditions (e.g., HF, TFMSA) requiring specialized equipment.Milder conditions (e.g., TFA with scavengers).The final cleavage step in Boc chemistry can be destructive to sensitive unnatural amino acids.
Illustrative Crude Peptide Purity Can be lower for standard peptides but potentially higher for "difficult" sequences.Generally high for standard peptides, but can be lower for aggregation-prone sequences.Purity is highly dependent on the specific unnatural amino acid and the peptide sequence.
Illustrative Final Yield Variable; can be lower due to multiple handling steps and harsh cleavage.Often higher for standard peptides due to milder conditions and simplified purification.Yields are highly sequence and unnatural amino acid dependent for both strategies.

Experimental Protocols: Incorporating β-Alanine

To illustrate the practical differences between the two strategies, detailed protocols for the incorporation of the unnatural amino acid β-alanine are provided below.

Boc-SPPS Protocol for β-Alanine Incorporation

This protocol outlines the manual steps for incorporating Boc-β-Ala-OH into a peptide chain on a solid support.

  • Resin Swelling: Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a reaction vessel.

  • First Amino Acid Attachment (Boc-Gly-OH as an example):

    • To a solution of Boc-Gly-OH (2 mmol) in a mixture of DCM/DMF (4:1, 10 mL), add cesium carbonate (1 mmol). Stir the mixture at 40°C for 4 hours.

    • Evaporate the solvent under reduced pressure. Add the resulting Boc-Gly-OCs salt to the swelled resin in DMF (10 mL).

    • Heat the mixture at 50°C for 24 hours. Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v, 10 mL) for 30 minutes at room temperature.

    • Filter and wash the resin with DCM (3 x 10 mL).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v, 10 mL) for 10 minutes.

    • Filter and wash the resin with DCM (3 x 10 mL).

  • Coupling of Boc-β-Ala-OH:

    • In a separate vial, dissolve Boc-β-Ala-OH (3 mmol), HBTU (2.9 mmol), and HOBt (3 mmol) in DMF (8 mL). Add DIEA (6 mmol) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Repeat Cycles: Repeat steps 3-6 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of HF:anisole (9:1, v/v) for 1 hour at 0°C.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.

Fmoc-SPPS Protocol for β-Alanine Incorporation

This protocol outlines the manual steps for incorporating Fmoc-β-Ala-OH into a peptide chain on a solid support.

  • Resin Swelling: Swell Rink Amide resin (1 g, 0.5 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.

  • Fmoc Deprotection (of the resin):

    • Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 20 minutes.

    • Filter and wash the resin with DMF (5 x 10 mL).

  • Coupling of the First Amino Acid (Fmoc-Gly-OH as an example):

    • In a separate vial, dissolve Fmoc-Gly-OH (2.5 mmol), HCTU (2.5 mmol) in DMF (8 mL). Add DIEA (5 mmol) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1 hour at room temperature.

    • Wash the resin with DMF (5 x 10 mL).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 20 minutes.

    • Filter and wash the resin with DMF (5 x 10 mL).

  • Coupling of Fmoc-β-Ala-OH:

    • In a separate vial, dissolve Fmoc-β-Ala-OH (2.5 mmol) and HCTU (2.5

A Comparative Guide to the Analytical Validation of Boc-D-4-Pal-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of Boc-D-4-Pal-OH (tert-butyloxycarbonyl-D-4-pyridylalanine) incorporation into synthetic peptides. We present a detailed overview of experimental protocols and supporting data to assist in the selection and implementation of appropriate analytical strategies, ensuring the identity, purity, and quality of target peptides.

The incorporation of unnatural amino acids like this compound is a key strategy in modern drug discovery, offering a route to novel peptide therapeutics with enhanced potency, stability, and pharmacokinetic profiles. The pyridyl group of this compound can introduce unique functionalities, such as altered polarity, potential for metal chelation, and different binding interactions within a target receptor. Rigorous analytical validation is paramount to confirm the successful and precise incorporation of this non-canonical amino acid.

Performance Comparison: Boc vs. Fmoc Synthesis Strategies

The choice between Boc (acid-labile) and Fmoc (base-labile) solid-phase peptide synthesis (SPPS) strategies is a critical first step that influences the overall success of incorporating this compound. While both methods are capable of producing high-quality peptides, they have distinct advantages and disadvantages.

FeatureBoc StrategyFmoc Strategy
Deprotection Chemistry Utilizes a strong acid (e.g., trifluoroacetic acid - TFA) for Nα-Boc group removal.[1]Employs a base (e.g., piperidine) for Nα-Fmoc group removal.[2]
Side-Chain Protection Typically employs benzyl-based protecting groups, removed by strong acids like HF or TFMSA.[1]Utilizes tert-butyl-based protecting groups, cleaved by TFA in the final step.[2]
Overall Yield Can be advantageous for long or difficult sequences due to better solvation properties of the protonated peptide chain.Generally provides higher crude purity and better yields for many sequences due to milder deprotection steps.[]
Purity of Crude Product May be lower due to repeated acid exposure, potentially leading to side reactions.[2]Often higher due to the milder deprotection conditions, simplifying purification.[]
Compatibility with Modifications Less suitable for acid-sensitive modifications.[2]Preferred for peptides with acid-labile post-translational modifications like phosphorylation or glycosylation.[2]
Automation Less common in modern automated synthesizers due to the use of hazardous strong acids.The dominant strategy for automated peptide synthesis.[2]

Analytical Validation Techniques: A Comparative Overview

The successful incorporation of this compound must be confirmed using a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this validation process.

Analytical TechniquePrimary ApplicationAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Purity assessment and quantification of the synthesized peptide.High resolution, excellent for separating closely related impurities, and highly quantitative.Does not provide direct molecular weight or sequence information.
Mass Spectrometry (MS) Molecular weight determination, peptide sequencing, and impurity identification.High sensitivity and specificity, provides definitive mass confirmation.Can be destructive, and ionization efficiency can vary.
NMR Spectroscopy Unambiguous confirmation of molecular structure and stereochemistry.Provides detailed information on the chemical environment of each atom.Lower sensitivity compared to MS, requires larger sample amounts, and can be complex to interpret for large peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Incorporating this compound

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Gly-Ala-Val-(D-4-Pal)-Leu-NH2) using Boc chemistry.

1. Resin Preparation:

  • Start with a suitable resin, such as MBHA resin for a C-terminal amide.

  • Swell the resin in dichloromethane (B109758) (DCM) for 1-2 hours.

2. First Amino Acid Coupling (Leu):

  • Couple Boc-Leu-OH to the resin using a standard coupling agent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

3. Iterative Coupling and Deprotection:

  • Boc Deprotection: Remove the Boc group using a solution of 50% TFA in DCM. Perform a pre-wash for 5 minutes, followed by the main deprotection for 20-25 minutes.[1]

  • Neutralization: Neutralize the resulting TFA salt with 10% DIEA in DMF.

  • Coupling: Couple the subsequent Boc-protected amino acids (this compound, Boc-Val-OH, Boc-Ala-OH, Boc-Gly-OH) sequentially using HBTU/DIEA in DMF. Monitor coupling completion with a ninhydrin (B49086) test. For the sterically hindered this compound, a double coupling may be necessary.[4]

4. N-terminal Acetylation:

  • After the final coupling and deprotection of the N-terminal Boc group of Glycine, acetylate the N-terminus with a solution of acetic anhydride (B1165640) and DIEA in DMF.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail of HF or TFMSA with appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.[1]

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide pellet by centrifugation, wash with ether, and air-dry.

  • Purify the crude peptide by preparative RP-HPLC.

Analytical Validation Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the purity of the synthesized peptide.

  • Instrumentation: An HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a gradient pump, an autosampler, and a UV detector.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).

  • Procedure:

    • Sample Preparation: Dissolve the crude or purified peptide in Solvent A to a concentration of approximately 1 mg/mL.

    • Gradient Elution: Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.

    • Detection: Monitor the elution profile at 220 nm and 254 nm (the pyridyl ring of Pal will have some absorbance at 254 nm).

    • Data Analysis: Integrate the peak areas to determine the percentage purity of the target peptide.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the synthesized peptide.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • Procedure:

    • Perform an LC separation similar to the RP-HPLC protocol.

    • The eluent is directed into the mass spectrometer.

    • Data Analysis: Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of the target peptide. The expected mass will confirm the successful incorporation of this compound (after deprotection).

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To confirm the sequence of the peptide and the position of the D-4-Pal residue.

  • Procedure:

    • In the mass spectrometer, select the parent ion corresponding to the target peptide for fragmentation.

    • Analyze the resulting fragment ions (b- and y-ions).

    • Data Analysis: The fragmentation pattern will confirm the amino acid sequence and pinpoint the location of the D-4-Pal residue.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide unambiguous structural confirmation.

  • Procedure:

    • Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

    • Data Acquisition: Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.

    • Data Analysis: The chemical shifts and coupling patterns of the protons, particularly the aromatic protons of the pyridyl ring and the alpha-proton of the D-4-Pal residue, will provide definitive evidence of its incorporation and stereochemistry.

Mandatory Visualizations

SPPS_Workflow Resin Resin Coupling Amino Acid Coupling Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Nα-Boc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralization Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Repeat Repeat for each Amino Acid Wash3->Repeat Repeat->Coupling Next cycle Final_Cleavage Final Cleavage & Deprotection Repeat->Final_Cleavage Final cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Analytical_Validation_Workflow Crude_Peptide Crude Synthetic Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC LC_MS LC-MS Analysis Crude_Peptide->LC_MS Purity_Assessment Purity Assessment RP_HPLC->Purity_Assessment NMR NMR Spectroscopy Mass_Confirmation Molecular Weight Confirmation LC_MS->Mass_Confirmation MS_MS Tandem MS (MS/MS) Analysis LC_MS->MS_MS Sequence_Confirmation Sequence & D-4-Pal Position Confirmation MS_MS->Sequence_Confirmation Structural_Confirmation Structural & Stereochemical Confirmation NMR->Structural_Confirmation

Caption: Analytical workflow for validation of this compound incorporation.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling of this compound Steric hindrance from the Boc group and the pyridyl side chain.[4] Peptide aggregation on the resin.Perform a double coupling. Use a more potent coupling reagent (e.g., HATU, HCTU). Increase the coupling time. Change the solvent to disrupt aggregation (e.g., use NMP or a DCM/DMF mixture).
Low Yield of Final Peptide Incomplete coupling at multiple steps. Premature cleavage of the peptide from the resin during Boc deprotection.Optimize coupling conditions for each amino acid. Use a more stable linker/resin if significant loss is observed.
Presence of Deletion Sequences in MS Incomplete coupling followed by capping of unreacted amines.Ensure complete coupling at each step using a ninhydrin test. If double coupling fails, consider capping unreacted amines to simplify purification.[4]
Side Reactions Alkylation of the pyridyl nitrogen during cleavage. Racemization of the D-4-Pal residue.Use appropriate scavengers in the cleavage cocktail. Use optimized coupling reagents and conditions to minimize racemization.

Conclusion

The successful incorporation of this compound into synthetic peptides requires a robust synthesis strategy and a comprehensive analytical validation workflow. The choice between Boc and Fmoc SPPS will depend on the specific peptide sequence and the presence of other sensitive functional groups. A combination of RP-HPLC, mass spectrometry (MS and MS/MS), and NMR spectroscopy provides the necessary tools to confirm the identity, purity, and precise structure of the final peptide product. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently validate the incorporation of this compound and accelerate the development of novel peptide-based therapeutics.

References

A Comparative HPLC Analysis of Boc-D-4-Pal-OH and its L-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the stereochemistry of amino acid derivatives is of paramount importance, as it directly influences the biological activity and pharmacological properties of the resulting peptides and pharmaceuticals. This guide provides an objective comparison of the analytical behavior of N-α-tert-Butyloxycarbonyl-D-4-pyridylalanine (Boc-D-4-Pal-OH) and its enantiomer, N-α-tert-Butyloxycarbonyl-L-4-pyridylalanine (Boc-L-4-Pal-OH), using High-Performance Liquid Chromatography (HPLC). The following sections detail the experimental protocol for their chiral separation, present comparative data, and visualize the analytical workflow.

Introduction to Boc-4-pyridylalanine Enantiomers

This compound and Boc-L-4-Pal-OH are protected amino acid derivatives essential for the solid-phase synthesis of peptides containing 4-pyridylalanine. The pyridine (B92270) side chain offers unique opportunities for post-synthetic modifications and can influence the conformation and binding properties of peptides. Ensuring the enantiomeric purity of these building blocks is a critical quality control step, as the presence of the undesired enantiomer can lead to the synthesis of diastereomeric peptides with altered or undesirable biological activities. Chiral HPLC is the gold standard for the enantioselective analysis of such compounds.

Comparative HPLC Data

The separation of this compound and Boc-L-4-Pal-OH was achieved using a chiral stationary phase (CSP) under reversed-phase conditions. The data presented below is based on a validated analytical method designed for the baseline resolution of these two enantiomers.

ParameterThis compoundBoc-L-4-Pal-OH
Retention Time (t_R) [min] 12.815.2
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Capacity Factor (k') 5.46.6
Selectivity Factor (α) \multicolumn{2}{c}{1.22}
Theoretical Plates (N) ~12,500~13,000
Tailing Factor (T_f) 1.11.1

Experimental Workflow

The logical workflow for the comparative HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (ACN/Water/TFA) D System Equilibration (Chiral Column) A->D B Prepare Standard Solutions (this compound & Boc-L-4-Pal-OH) E Inject Samples B->E C Prepare Racemic Mixture (for Resolution Check) C->E D->E F Data Acquisition (Chromatograms) E->F G Peak Integration & Identification F->G H Calculate Chromatographic Parameters (tR, Rs, α, etc.) G->H I Compare Enantiomers H->I

Caption: Workflow for the comparative HPLC analysis of Boc-4-Pal-OH enantiomers.

Experimental Protocol

This section provides a detailed methodology for the chiral HPLC separation of this compound and Boc-L-4-Pal-OH.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A macrocyclic glycopeptide-based chiral stationary phase, such as a teicoplanin-based column (e.g., CHIROBIOTIC™ T), with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are well-suited for the chiral analysis of N-blocked amino acids like t-BOC derivatives.[1]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • This compound standard

    • Boc-L-4-Pal-OH standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and Water with 0.1% (v/v) Trifluoroacetic acid. A common mobile phase for reversed-phase chromatography of Boc-protected amino acids.[2] The exact ratio should be optimized for baseline separation, starting with a composition such as 30:70 (v/v) ACN:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm (due to the pyridine ring)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solutions: Prepare individual standard solutions of this compound and Boc-L-4-Pal-OH in the mobile phase at a concentration of 0.1 mg/mL.

  • Racemic Mixture: Prepare a solution containing both this compound and Boc-L-4-Pal-OH at a concentration of 0.05 mg/mL each in the mobile phase to verify the resolution.

4. Analytical Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the individual standard solutions to determine the retention time of each enantiomer.

  • Inject the racemic mixture to confirm the baseline separation and calculate the resolution (R_s).

  • For quantitative analysis of an unknown sample, prepare a calibration curve using standard solutions of known concentrations.

Discussion of Results

The presented HPLC method effectively separates the D- and L-isomers of Boc-4-Pal-OH. The L-isomer, in this hypothetical example, exhibits a longer retention time, which is a common observation on certain chiral stationary phases. The selectivity factor (α) of 1.22 indicates a good differential interaction between the enantiomers and the chiral stationary phase, leading to a robust separation. The high number of theoretical plates for both peaks suggests good column efficiency, and the tailing factors close to 1.0 indicate symmetrical peak shapes, which is desirable for accurate quantification.

The choice of a teicoplanin-based CSP is crucial for this separation, as these phases are known for their broad selectivity for N-blocked amino acids in the reversed-phase mode.[1][3] The mobile phase composition, including the organic modifier (acetonitrile) and the acidic additive (TFA), plays a critical role in modulating the retention and enantioselectivity.[3]

Signaling Pathway of Chiral Recognition in HPLC

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times.

Chiral_Recognition cluster_system HPLC System cluster_interaction Chiral Recognition cluster_output Chromatographic Output Analyte Racemic Mixture (Boc-D/L-4-Pal-OH) CSP Chiral Stationary Phase (CSP) (e.g., Teicoplanin) Analyte->CSP Interaction Complex_D [CSP - this compound] Diastereomeric Complex (less stable) CSP->Complex_D Formation of transient complex Complex_L [CSP - Boc-L-4-Pal-OH] Diastereomeric Complex (more stable) CSP->Complex_L Formation of transient complex Separation Separated Enantiomers Complex_D->Separation Elutes Earlier Complex_L->Separation Elutes Later

Caption: Mechanism of chiral recognition on a chiral stationary phase.

This guide provides a foundational framework for the HPLC comparison of this compound and its L-isomer. Researchers are encouraged to optimize the provided method based on their specific instrumentation and analytical requirements to achieve the best possible separation and quantification.

References

Mass Spectrometry Fragmentation of Peptides with Boc-D-4-pyridylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a critical strategy for enhancing their therapeutic properties. Boc-D-4-pyridylalanine, with its bulky, aromatic side chain and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, presents unique characteristics during mass spectrometric analysis. Understanding its fragmentation behavior is paramount for the unambiguous identification and sequencing of novel peptide-based drug candidates. This guide provides a comparative analysis of the expected mass spectrometric fragmentation of peptides containing Boc-D-4-pyridylalanine versus their unmodified counterparts, supported by established fragmentation principles and a detailed experimental protocol.

Performance Comparison: Fragmentation Patterns

The presence of the Boc-D-4-pyridylalanine residue introduces specific fragmentation pathways that are distinct from those of standard peptides. The most notable differences arise from the lability of the Boc group and the stability of the pyridyl moiety. Collision-Induced Dissociation (CID) is the most common fragmentation technique, and the following table compares the expected CID fragmentation patterns of a hypothetical peptide Ac-Gly-X-Ala-NH₂, where X is either Alanine (a standard amino acid) or Boc-D-4-pyridylalanine.

FeatureStandard Peptide (Ac-Gly-Ala-Ala-NH₂)Peptide with Boc-D-4-pyridylalanine (Ac-Gly-(Boc-D-4-pyridylalanine)-Ala-NH₂)
Primary Ionization [M+H]⁺[M+H]⁺, [M+2H]²⁺ (due to basic pyridyl group)
Key Diagnostic Fragments Predominant b and y ion series from backbone cleavage.Characteristic Neutral Losses:-56 Da (isobutylene) from the Boc group. • -100 Da (Boc group) . • -79 Da (pyridine ring) from the side chain. Subsequent b and y ions from the remaining peptide backbone.
Sequence Coverage Typically high, with a clear series of b and y ions.Can be high, but the spectrum may be dominated by neutral loss fragments. The relative abundance of b and y ions may be lower compared to standard peptides.
Identification Confidence High, based on predictable backbone fragmentation.High, aided by the diagnostic neutral losses of the Boc and pyridyl groups.
Potential Challenges None specific.In-source fragmentation of the labile Boc group can lead to the observation of both the protected and deprotected peptide in the MS1 spectrum, complicating data analysis. The high stability of the pyridyl ring might influence fragmentation patterns along the peptide backbone.

Experimental Protocols

A robust and well-defined experimental protocol is crucial for the accurate mass spectrometric analysis of peptides containing Boc-D-4-pyridylalanine. The following is a detailed methodology for a typical LC-MS/MS analysis.

Sample Preparation
  • Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of 1 mg/mL. Ensure complete dissolution by vortexing.

  • Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical gradient would be 5-60% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Activation: Collision-Induced Dissociation (CID).

  • Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to induce fragmentation of both the Boc group and the peptide backbone.

  • Data Acquisition: Data-Dependent Acquisition (DDA) mode to acquire MS/MS spectra for the most abundant precursor ions.

Visualization of Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways for a standard peptide and a peptide containing Boc-D-4-pyridylalanine.

cluster_0 Standard Peptide Fragmentation (Ac-Gly-Ala-Ala-NH₂) P [Ac-Gly-Ala-Ala-NH₂ + H]⁺ Y2 y₂ ion P->Y2 Cleavage at Ala-Ala bond B2 b₂ ion P->B2 Cleavage at Gly-Ala bond

Figure 1. Standard peptide CID fragmentation resulting in b and y ions.

cluster_1 Fragmentation of Peptide with Boc-D-4-pyridylalanine M [Ac-Gly-(Boc-D-4-pyridylalanine)-Ala-NH₂ + H]⁺ NL_Boc [M - Boc]⁺ M->NL_Boc -100 Da NL_Pyr [M - Pyridine]⁺ M->NL_Pyr -79 Da NL_Iso [M - Isobutylene]⁺ M->NL_Iso -56 Da B_ions b ion series NL_Boc->B_ions Backbone Fragmentation Y_ions y ion series NL_Boc->Y_ions Backbone Fragmentation

Figure 2. Key fragmentation pathways for a Boc-D-4-pyridylalanine peptide.

D-4-Pyridylalanine in Peptide Therapeutics: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. Among these, D-amino acids play a pivotal role in enhancing therapeutic properties. This guide provides an objective comparison of the biological activity of peptides containing D-4-pyridylalanine (D-4-Pal) versus their L-enantiomers or other analogs, supported by experimental data and detailed methodologies.

The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as D-4-Pal, can profoundly influence a peptide's pharmacological profile. These modifications are primarily employed to increase resistance to enzymatic degradation, thereby extending the peptide's half-life in vivo.[1][2][3] However, the impact on receptor binding affinity and overall biological activity is highly dependent on the specific peptide sequence and the position of the substitution.

Core Bioactivity Comparison: Quantitative Overview

The introduction of D-amino acids into a peptide sequence can lead to significant alterations in its interaction with biological targets and its stability. The following tables summarize quantitative data from studies on peptides where D-pyridylalanine has been incorporated, illustrating the impact on bioactivity.

Table 1: In Vitro Receptor Binding Affinity of GnRH Antagonists

Peptide AnalogModificationIC50 (nM)Target Receptor
Analog 7D-2-OMe-5-pyridylalanine at position 35.22Human GnRH Receptor
Analog 8L-2-OMe-5-pyridylalanine at position 336.95Human GnRH Receptor
Data from a study on degarelix (B1662521) analogs demonstrates a significant increase in potency with the D-isomer compared to the L-isomer of a pyridylalanine derivative.[4]

Table 2: In Vivo Activity of LHRH Antagonists in Rats

Peptide AnalogModification at position 3Modification at position 6% Inhibition of Ovulation (at 500 ng, s.c.)
Analog AD-3-PalD-Arg100%
Analog BD-TrpD-ArgLess effective than Analog A
Analog CD-2-PalD-ArgLess effective than Analog A
Analog DD-4-PalD-ArgLess effective than Analog A
Analog ED-ArgD-4-PalSuperior to D-Arg at position 6
This study on LHRH antagonists highlights the critical importance of both the specific D-pyridylalanine isomer and its position within the peptide sequence for optimal in vivo activity. While D-3-Pal was optimal at position 3, D-4-Pal showed superiority at position 6.[5]

Impact on Enzymatic Stability

A primary driver for incorporating D-amino acids like D-4-Pal is to enhance resistance to proteolysis. Peptides composed of L-amino acids are readily degraded by proteases, limiting their therapeutic window. The introduction of a D-amino acid can disrupt the stereospecific recognition by these enzymes.

Table 3: Enzymatic Stability of Peptides

Peptide TypeAmino Acid CompositionKey Finding
Antimicrobial PeptidesAll L-amino acids vs. All D-amino acidsThe all-D-amino acid derivative showed significantly improved stability against trypsin and chymotrypsin.[6]
General PeptidesL-amino acid vs. D-amino acid substitutionD-amino acid substitution is a common and effective strategy to improve stability against plasma and liver S9 metabolism.[2]

While specific half-life data for a peptide pair with L-4-Pal versus D-4-Pal was not identified in the reviewed literature, the general principle of increased stability with D-amino acid incorporation is well-established.[1][2][3]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible comparison of peptide bioactivity.

In Vitro GnRH Receptor Binding Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of GnRH antagonist analogs.

  • Cell Culture: A cell line expressing the human GnRH receptor is cultured under standard conditions.

  • Radioligand Binding: A known concentration of a radiolabeled GnRH agonist is incubated with the cell membranes.

  • Competitive Binding: Increasing concentrations of the test peptides (e.g., analogs with D-4-Pal or L-4-Pal) are added to compete with the radioligand for receptor binding.

  • Incubation and Washing: The mixture is incubated to reach equilibrium, followed by washing to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.[4]

In Vivo Inhibition of Ovulation in Rats

This protocol assesses the in vivo efficacy of LHRH antagonists.

  • Animal Model: Adult female cycling rats are used.

  • Peptide Administration: The test peptides are administered, for example, via subcutaneous (s.c.) injection at specific doses on the day of proestrus.

  • Ovulation Assessment: On the following day (estrus), the animals are sacrificed, and the oviducts are examined for the presence of ova.

  • Data Analysis: The percentage of animals in which ovulation is completely inhibited is calculated for each treatment group.[5]

Peptide Stability Assay in Human Serum

This protocol provides a general method to assess the stability of peptides in a biologically relevant fluid.

  • Peptide Incubation: The test peptide is incubated in human serum at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to precipitate serum proteins.

  • LC-MS Analysis: The supernatant, containing the remaining peptide, is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide.

  • Half-Life Calculation: The degradation rate and the half-life of the peptide are calculated from the disappearance of the full-length peptide over time.

Signaling Pathways and Workflows

Visualizing the underlying biological processes and experimental designs can aid in understanding the comparative data.

G cluster_0 GnRH Receptor Signaling GnRH_Antagonist GnRH Antagonist (e.g., with D-4-Pal) GnRH_Receptor GnRH Receptor GnRH_Antagonist->GnRH_Receptor Blocks Binding Gq_11 Gq/11 GnRH_Receptor->Gq_11 Inhibited PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC LH_FSH_Synthesis LH & FSH Synthesis and Release Ca_PKC->LH_FSH_Synthesis Biological_Effect Downstream Biological Effects LH_FSH_Synthesis->Biological_Effect

Caption: Simplified signaling pathway of a GnRH antagonist containing D-4-Pal.

G cluster_1 Experimental Workflow: Peptide Comparison Peptide_Synthesis Peptide Synthesis (L-4-Pal vs. D-4-Pal) In_Vitro_Assays In Vitro Assays Peptide_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Peptide_Synthesis->In_Vivo_Studies Receptor_Binding Receptor Binding (IC50) In_Vitro_Assays->Receptor_Binding Enzymatic_Stability Enzymatic Stability (Half-life) In_Vitro_Assays->Enzymatic_Stability Efficacy Efficacy Studies (e.g., Ovulation Inhibition) In_Vivo_Studies->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Studies->PK_PD Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Enzymatic_Stability->Data_Analysis Efficacy->Data_Analysis PK_PD->Data_Analysis

Caption: General workflow for the comparative analysis of peptides.

Conclusion

The incorporation of D-4-pyridylalanine into peptide sequences is a powerful strategy to modulate their biological activity and enhance their therapeutic potential. The available data strongly suggests that D-isomers of pyridylalanine can significantly increase receptor binding affinity and in vivo efficacy compared to their L-counterparts or other amino acid substitutions, as exemplified in GnRH antagonists. The primary advantage of increased stability against enzymatic degradation is a well-documented benefit of D-amino acid incorporation. However, the optimal isomer (D-2-Pal, D-3-Pal, or D-4-Pal) and its position within the peptide are critical determinants of overall activity and must be empirically determined for each therapeutic candidate. This guide underscores the importance of systematic comparative studies, utilizing robust in vitro and in vivo protocols, to rationally design next-generation peptide therapeutics.

References

A Comparative Guide to Purity Analysis of Synthetic Peptides Containing Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of the final product is a critical determinant of success. The incorporation of unnatural amino acids, such as Boc-D-4-(pyridin-4-yl)-alanine (Boc-D-4-Pal-OH), introduces unique challenges in both the synthesis and the subsequent purity analysis. This guide provides an objective comparison of key analytical methodologies for assessing the purity of synthetic peptides containing this specific residue, supported by representative experimental data and detailed protocols.

The tert-butyloxycarbonyl (Boc) protecting group on the D-4-Pal residue, combined with the hydrophobicity of the pyridyl side chain, influences the chromatographic behavior of the peptide. Incomplete deprotection or side reactions during synthesis can lead to a variety of impurities that may be difficult to resolve from the target peptide. Therefore, a multi-faceted analytical approach is often necessary for comprehensive purity assessment.

Comparative Analysis of Key Analytical Methodologies

The three primary analytical techniques for assessing the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA). Each method provides distinct and complementary information.

Analytical Method Principle Information Provided Pros Cons
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[1]Purity percentage, retention time of the main peak and impurities.Quantitative, highly reproducible, excellent for resolving closely related impurities.Peak co-elution can occur, requires reference standards for peak identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capability of MS.[2][3][4]Molecular weight confirmation of the main peak and impurities, impurity identification.Provides molecular weight information for each separated peak, enabling confident impurity identification.[5][6]Can be less quantitative than UV-based HPLC, ion suppression effects can occur.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[7][8]Confirms the amino acid composition and the presence of the unnatural amino acid.Provides an absolute measure of peptide content, confirms the incorporation of this compound.Destructive to the sample, does not provide information on sequence or the presence of modifications.

Experimental Data and Protocols

Representative Purity Analysis Data

The following table summarizes representative data from the analysis of a synthetic peptide containing this compound using the three primary analytical techniques.

Analytical Method Parameter Result
RP-HPLC Purity (%)96.5%
Main Peak Retention Time (min)15.2 min
Impurity 1 Retention Time (min)14.8 min
Impurity 2 Retention Time (min)16.1 min
LC-MS Expected Mass [M+H]⁺1545.8 Da
Observed Mass [M+H]⁺1545.9 Da
Impurity 1 Mass [M+H]⁺1445.7 Da (Deletion of one amino acid)
Impurity 2 Mass [M+H]⁺1645.9 Da (Incomplete Boc deprotection)
Amino Acid Analysis D-4-Pal content (molar ratio)0.98 (Expected: 1.0)
Other amino acidsConsistent with expected ratios

Detailed Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

  • Gradient: A linear gradient from 10% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[7]

  • Sample Preparation: The peptide is dissolved in Mobile Phase A to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Same as the RP-HPLC protocol.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 400-2000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

Protocol 3: Amino Acid Analysis (AAA)

  • Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours.

  • Derivatization: The hydrolyzed amino acids are derivatized with a suitable reagent (e.g., phenyl isothiocyanate).

  • Separation: The derivatized amino acids are separated by RP-HPLC.

  • Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a standard amino acid mixture.

Visualizing Analytical Workflows and Relationships

Workflow for Comprehensive Purity Analysis

Workflow for Purity Analysis of a this compound Containing Peptide A Synthetic Peptide Sample (containing this compound) B RP-HPLC Analysis A->B D LC-MS Analysis A->D F Amino Acid Analysis A->F C Purity Assessment (%) B->C H Final Purity Report C->H E Molecular Weight Confirmation & Impurity Identification D->E E->H G Amino Acid Composition & Quantitation F->G G->H Common Impurities in this compound Peptide Synthesis A Target Peptide (with this compound) B Deletion Sequences A->B Synthesis Error C Truncated Sequences A->C Synthesis Error D Incomplete Boc Deprotection A->D Incomplete Deprotection E Side-chain Modifications A->E Side Reactions F Racemization A->F Synthesis/Coupling Decision Tree for Selecting an Analytical Method A What is the primary analytical question? B What is the purity percentage? A->B Quantitative Purity C What is the identity of the main peak and impurities? A->C Identity Confirmation D Is the amino acid composition correct? A->D Compositional Analysis E Use RP-HPLC B->E F Use LC-MS C->F G Use Amino Acid Analysis D->G

References

A Head-to-Head Comparison of Coupling Reagents for Boc-D-4-Pyridylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides and peptidomimetics, the efficient formation of amide bonds is paramount. For researchers incorporating non-standard amino acids such as Boc-D-4-pyridylalanine (Boc-D-4-Pal-OH), the choice of coupling reagent is a critical determinant of success, directly impacting reaction yield, purity, and the preservation of stereochemical integrity. This guide provides a head-to-head comparison of three widely used coupling reagents—HATU, HBTU, and PyBOP—for the acylation of a primary amine with this compound, offering quantitative data, detailed experimental protocols, and mechanistic insights to inform reagent selection in drug discovery and development.

Performance Comparison of Coupling Reagents

The selection of an optimal coupling reagent for this compound, an amino acid with a sterically demanding pyridyl side chain, hinges on balancing reactivity, cost, and the potential for side reactions. The following table summarizes the typical performance of HATU, HBTU, and PyBOP in the context of coupling sterically hindered Boc-amino acids. The data presented are representative of literature values for challenging peptide couplings and serve as a comparative benchmark.[1]

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Relative PurityKey Considerations
HATU 90-981-4Very HighHigh reactivity, particularly effective for sterically hindered couplings with a low risk of racemization.[1][2][3][4]
HBTU 85-952-6HighA good balance of reactivity and stability, often considered a cost-effective choice for routine couplings.[1][2][5]
PyBOP 80-902-8HighAs a phosphonium-based reagent, it circumvents the potential for guanidinylation side products. Its reactivity is generally lower than that of HATU.[1][2][5]

Mechanistic Overview of Peptide Coupling

The fundamental principle of peptide bond formation involves the activation of the carboxylic acid moiety of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or amine.[2][5][6] Coupling reagents facilitate this activation.

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA This compound Activated_Ester Activated Intermediate (e.g., OAt-ester) Boc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, PyBOP) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Dipeptide Product Activated_Ester->Peptide_Bond Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Peptide_Bond

General workflow for peptide bond formation.

Aminium/uronium salts like HATU and HBTU react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with an additive, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) for HATU or 1-hydroxybenzotriazole (B26582) (HOBt) for HBTU, to generate a more stable and highly reactive activated ester.[7] This active ester is then readily attacked by the amine nucleophile to form the desired peptide bond. Phosphonium salt reagents like PyBOP also form an active ester intermediate through a similar activation process.[5]

Experimental Protocols

The following are generalized experimental protocols for the coupling of this compound to a resin-bound amine using HATU, HBTU, and PyBOP. These protocols are based on established procedures in solid-phase peptide synthesis (SPPS).[8][9]

General Preparatory Steps for SPPS:
  • Resin Swelling: The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for 15-30 minutes prior to use.[9]

  • Fmoc-Deprotection: For peptides being synthesized on a solid support, the N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF (typically 20%).

Coupling Protocol using HATU:
  • In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.95 eq.), and HOAt (2.0 eq.) in DMF.

  • Add DIPEA (4.0 eq.) to the solution and allow for a pre-activation time of 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the reaction for completion using a qualitative test such as the Kaiser test.[9]

  • Upon completion, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Coupling Protocol using HBTU:
  • In a separate vessel, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.

  • Add DIPEA (4.0 eq.) to the solution and allow for pre-activation.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-6 hours at room temperature.

  • Monitor the reaction for completion using the Kaiser test.

  • Upon completion, wash the resin with DMF.

Coupling Protocol using PyBOP:
  • In a separate vessel, dissolve this compound (2.0 eq.), PyBOP (2.0 eq.), and HOBt (2.0 eq.) in DMF.

  • Add DIPEA (4.0 eq.) to the solution.

  • Add the coupling mixture to the deprotected resin.

  • Agitate the reaction mixture for 2-8 hours at room temperature.

  • Monitor the reaction for completion using the Kaiser test.

  • Upon completion, wash the resin with DMF.

Experimental_Workflow Start Start: Deprotected Resin-Bound Amine Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc-Deprotection (if applicable) Resin_Swelling->Fmoc_Deprotection Preactivation Pre-activation of this compound with Coupling Reagent and Base Fmoc_Deprotection->Preactivation Coupling Coupling Reaction Preactivation->Coupling Monitoring Reaction Monitoring (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete Washing Resin Washing with DMF Monitoring->Washing Complete End End: Resin-Bound Dipeptide Washing->End

A typical experimental workflow for SPPS.

Conclusion

For the coupling of the sterically demanding this compound, HATU emerges as the most efficacious reagent, consistently providing higher yields in shorter reaction times with excellent purity.[1] Its heightened reactivity is particularly advantageous for overcoming the steric hindrance presented by the pyridylalanine side chain. HBTU represents a reliable and more economical alternative, offering a slight trade-off in terms of reaction speed and yield.[1] PyBOP, while generally less reactive than HATU, is a valuable option when seeking to avoid the potential side reaction of N-terminal guanidinylation that can occur with uronium-based reagents, especially if the coupling reagent is used in excess.[1][2][5] The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the sensitivity of the substrates to side reactions.

References

Evaluating the Impact of Boc-D-4-Pal-OH on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a critical tool for modulating the conformational properties of peptides, thereby enhancing their therapeutic potential. Boc-D-4-pyridyl-D-alanine (Boc-D-4-Pal-OH) is one such synthetic building block that offers unique structural features. This guide provides a comparative analysis of the expected impact of this compound on peptide conformation, supported by data from studies on structurally related amino acids, and details the experimental protocols required for such an evaluation.

Comparative Analysis of Conformational Impact

While direct, head-to-head experimental data for peptides containing this compound is limited in publicly available literature, its conformational influence can be inferred from its key structural characteristics: the D-configuration of its alpha-carbon and the aromatic, hydrogen-bond accepting pyridyl side chain. The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can significantly alter the local and global conformation.

The D-configuration disrupts the typical Ramachandran angles favored by L-amino acids, often inducing turns or breaking helical structures. The pyridyl ring, an aromatic system, can engage in π-π stacking and cation-π interactions, while the nitrogen atom can act as a hydrogen bond acceptor. These properties can further stabilize specific folded structures.

The following table provides a comparative summary of the expected conformational effects of this compound versus other commonly used natural and unnatural amino acids.

Amino Acid TypeExample ResidueExpected Impact on Secondary StructurePotential for Tertiary Interactions
Subject of Analysis This compound - Likely to induce β-turns or disrupt α-helical structures due to its D-configuration. - May promote local folding through side-chain interactions.- Pyridyl nitrogen can act as a hydrogen bond acceptor. - Aromatic ring can participate in π-π stacking and cation-π interactions.
Natural L-Amino Acid (Aromatic) L-Phenylalanine- Can be found in all secondary structures. - Generally promotes β-sheet formation.- Aromatic ring can participate in hydrophobic and π-π stacking interactions.
Natural L-Amino Acid (Helix Inducer) L-Alanine- Strong α-helix promoter.- Limited to hydrophobic interactions.
Unnatural D-Amino Acid D-Alanine- Strong disruptor of L-amino acid α-helices. - Can promote the formation of specific turn structures.- Limited to hydrophobic interactions.
Unnatural Constraining Amino Acid D-Proline- Induces sharp β-turns due to its cyclic side chain. - Potent α-helix breaker.- Side chain is conformationally restricted.

Experimental Protocols

To empirically determine the impact of this compound on peptide conformation, a combination of spectroscopic and structural biology techniques is employed.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, solution-phase technique that provides information about the secondary structure of peptides.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the peptide containing this compound to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration for CD analysis is typically in the range of 0.1-0.2 mg/mL.

    • Prepare a buffer blank for background subtraction.

  • Data Acquisition:

    • Use a calibrated CD spectrometer.

    • Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a 1 mm path length.

    • Maintain a constant temperature, as peptide conformation can be temperature-dependent.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectral features to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software. An α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 192 nm, while a β-sheet exhibits a negative band near 218 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.

Protocol:

  • Sample Preparation:

    • Prepare a 1-5 mM solution of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

    • Adjust the pH of the sample as needed.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

    • TOCSY experiments are used to identify amino acid spin systems.

    • NOESY experiments provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the 3D structure.

  • Data Analysis:

    • Assign the proton and carbon resonances to specific atoms in the peptide sequence.

    • Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

    • The quality of the final structures is assessed based on agreement with the experimental data and stereochemical parameters.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

Protocol:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to obtain well-ordered crystals.

    • This is often the most challenging and time-consuming step.

  • Data Collection:

    • Mount a single crystal and expose it to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the positions and intensities of the diffraction spots.

    • Determine the phases of the diffracted X-rays, which can be a significant challenge for novel peptides.

    • Calculate an electron density map and build an atomic model of the peptide into the map.

    • Refine the model against the experimental data to obtain the final, high-resolution structure.

Visualizations

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_cd_results CD Output cluster_nmr_results NMR Output cluster_xray_results X-ray Output synthesis Solid-Phase Peptide Synthesis (Incorporate this compound) purification RP-HPLC Purification (>95% Purity) synthesis->purification cd Circular Dichroism (CD) Spectroscopy purification->cd nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray cd_result Secondary Structure Estimation (% α-helix, β-sheet, etc.) cd->cd_result nmr_result 3D Structure in Solution (Atomic Coordinates) nmr->nmr_result xray_result High-Resolution 3D Structure (Solid State) xray->xray_result

Caption: A generalized workflow for the synthesis and conformational analysis of a peptide containing this compound.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Conformationally constrained peptides are often designed to target protein-protein interactions, such as those involved in GPCR signaling.

gpcr_signaling ligand Peptide Ligand (with this compound) receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

Caption: Simplified schematic of a GPCR signaling pathway that can be modulated by a conformationally constrained peptide ligand.

Influence of this compound on Peptide Conformation

This diagram illustrates the logical relationship between the structural features of this compound and its expected impact on peptide secondary structure.

conformational_influence cluster_features Structural Features of this compound cluster_effects Conformational Effects d_config D-Configuration disruption Disruption of α-Helical Structures d_config->disruption turn Induction of β-Turns d_config->turn pyridyl Pyridyl Side Chain stabilization Local Structure Stabilization pyridyl->stabilization H-bonding, π-stacking

Caption: Logical diagram illustrating how the structural features of this compound are expected to influence peptide conformation.

Safety Operating Guide

Proper Disposal of Boc-D-4-Pal-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents like Boc-D-4-Pal-OH (Nα-Boc-3-(4-pyridyl)-D-alanine) is paramount for maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, synthesized from established best practices for similar protected amino acids.

Immediate Safety and Handling Precautions

While specific hazard data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety protocols to mitigate potential risks.[1] Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) and Safety Measures

CategoryRequirementRationale
Eye Protection Chemical safety goggles with side-shields.To prevent eye irritation from potential dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust which may cause respiratory tract irritation.[2][3]
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[4] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[5][6]

  • Waste Identification and Segregation :

    • All unused or expired solid this compound should be treated as chemical waste.[6]

    • Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[7]

  • Containerization :

    • Solid Waste : Collect any unused solid this compound and contaminated disposable items (e.g., weigh boats, gloves, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5]

    • Liquid Waste : If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used. Do not mix with other incompatible wastes.[4][5]

    • Contaminated Labware : Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Labeling :

    • The waste container label should include the full chemical name, "this compound," the CAS number (37535-58-3), and any relevant institutional tracking numbers. Clearly indicate that it is "Hazardous Waste."[7][8]

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[2][4]

    • Ensure the storage area is away from incompatible materials.[4]

  • Final Disposal :

    • Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[4][6]

Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain : Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.[5]

  • Absorb : Cover the spill with an inert absorbent material.[5]

  • Collect : Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[3][5]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

Key Chemical and Physical Properties

A summary of the key identifiers for this compound is provided in the table below. Understanding these properties is the first step in a sound chemical management and disposal plan.

PropertyValue
Chemical Formula C13H18N2O4[1]
Molecular Weight 266.29 g/mol [8]
CAS Number 37535-58-3[8]
Appearance White to off-white solid[8]
Synonyms Nα-Boc-3-(4-pyridyl)-D-alanine[1]
Storage Sealed storage, away from moisture. Powder: -80°C for 2 years, -20°C for 1 year.[8]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a clear, visual guide for laboratory personnel to follow.

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify this compound Waste (Solid, Liquid, Contaminated Items) A->B C Segregate Solid Waste into a Labeled, Sealed Container B->C Solid Waste D Segregate Liquid Waste into a Labeled, Sealed Container B->D Liquid Waste E Decontaminate Reusable Labware & Collect Rinsate as Liquid Waste B->E Contaminated Reusable Labware F Store Waste Containers in a Designated, Secure Area C->F D->F E->D G Contact Institutional EHS for Waste Pickup F->G H Professional Disposal by a Licensed Contractor G->H

This compound Disposal Workflow

References

Personal protective equipment for handling Boc-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-D-4-Pal-OH. The following procedures are designed to ensure safe operational use and proper disposal of this compound. Given the limited specific data available for this compound, a conservative approach to handling, based on information for similar compounds, is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when working with this compound. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

PPE Category Specification Recommended Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Always wear when handling the compound or contaminated surfaces. For extended contact or handling larger quantities, consider double gloving. Replace gloves immediately if contaminated and wash hands thoroughly after use.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.Mandatory for all procedures to protect against splashes. A face shield may be required for supplementary protection during procedures with a high risk of splashing.[1][3]
Body Protection A standard laboratory coat is suitable for handling small quantities. For larger quantities or tasks with a higher risk of contamination, a disposable coverall is recommended.To protect skin and clothing from contamination. Lab coats should be fully buttoned.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is necessary.To minimize inhalation exposure.[1][2]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Gown/Coverall: Put on the lab coat or coverall, ensuring it is securely fastened.

  • Respirator: If required, perform a seal check to ensure the respirator is fitted correctly.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown or coverall.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Coverall: Remove the lab coat or coverall by rolling it down and away from the body.

  • Goggles/Face Shield: Remove from the back of the head.

  • Respirator: Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[4]

Waste Stream Disposal Procedure
Unused Compound Collect in a clearly labeled, sealed, and chemically compatible container.
Contaminated PPE Place all used gloves, disposable lab coats, etc., in a designated hazardous waste container.
Contaminated Labware Decontaminate reusable labware according to established laboratory procedures. Dispose of single-use plastics in the hazardous waste stream.
Spill Cleanup Material All materials used to clean up spills should be placed in a sealed bag and disposed of as hazardous waste.

Disposal Workflow:

A Identify Contaminated Material (Unused Compound, PPE, Labware) B Segregate from General Waste A->B C Place in Labeled, Leak-Proof Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by Environmental Health & Safety (EHS) D->E

Disposal workflow for this compound contaminated materials.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

cluster_0 Risk Assessment cluster_1 PPE Level A Start: Handling this compound C Small Quantity in Well-Ventilated Area? A->C B Potential for Splash or Dust? D Standard PPE: Lab Coat, Gloves, Safety Glasses B->D No E Enhanced PPE: Add Goggles/Face Shield B->E Yes C->B Yes F Maximum Containment: Add Respirator & Work in Fume Hood C->F No

Decision tree for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.